molecular formula C12H11NO2 B11898797 1-Amino-4-methyl-2-naphthoic acid

1-Amino-4-methyl-2-naphthoic acid

Cat. No.: B11898797
M. Wt: 201.22 g/mol
InChI Key: BTFSTHXCVCFSMF-UHFFFAOYSA-N
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Description

1-Amino-4-methyl-2-naphthoic acid is a valuable naphthalene-derived building block in organic and medicinal chemistry research. This compound features both a carboxylic acid and a primary amino group on the naphthalene ring system, making it a versatile intermediate for synthesizing more complex structures. Its molecular framework is particularly useful in the development of pharmaceutical candidates, such as in creating molecules that target neurological receptors . Researchers also utilize similar amino-naphthoic acid structures in constructing heterocyclic compounds, dyes, and functional materials . The methyl group at the 4-position can influence the compound's electronic properties and crystallinity, potentially offering enhanced performance in specific applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-amino-4-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-7-6-10(12(14)15)11(13)9-5-3-2-4-8(7)9/h2-6H,13H2,1H3,(H,14,15)

InChI Key

BTFSTHXCVCFSMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 1-Amino-4-methyl-2-naphthoic acid (CAS 354566-32-8) in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-4-methyl-2-naphthoic acid (CAS 354566-32-8) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring an ortho-aminocarboxylic acid motif on a naphthalene ring, it serves as a privileged precursor for synthesizing fused nitrogen heterocycles, most notably benzo[h]quinazolines and acridines. The strategic placement of a methyl group at the C4 position fundamentally alters the molecule's physicochemical profile compared to its unsubstituted analogs, providing critical steric shielding and modulating lipophilicity—factors that are paramount in modern drug design.

This whitepaper provides an authoritative analysis of its structural causality, synthetic utility, and step-by-step, self-validating protocols for integration into drug discovery pipelines.

Physicochemical Profiling & Structural Causality

Understanding the reactivity of CAS 354566-32-8 requires a mechanistic breakdown of its three primary functional groups:

  • The Amino Group (-NH₂ at C1): Acts as a primary nucleophile. However, its nucleophilicity is partially attenuated by the electron-withdrawing nature of the adjacent carboxylic acid and the extended conjugation of the naphthalene ring.

  • The Carboxylic Acid (-COOH at C2): Serves as an electrophilic center upon activation. Intramolecular hydrogen bonding between the C1-amino and C2-carbonyl oxygen stabilizes the molecule but necessitates strong coupling reagents for amide bond formation.

  • The Methyl Group (-CH₃ at C4): This is the defining feature of this specific CAS number.

    • Causality in Design: The C4-methyl group exerts a positive inductive (+I) effect, increasing the electron density of the naphthalene ring. More importantly, it provides steric shielding . In biological systems, the C4 position of naphthyl rings is a common site for cytochrome P450-mediated oxidation. The methyl substitution effectively blocks this metabolic liability, increasing the half-life of downstream drug candidates. Furthermore, it increases the overall partition coefficient (LogP), enhancing cellular permeability.

G Root C4-Methyl Substitution (CAS 354566-32-8) Steric Steric Shielding Root->Steric Lipo Increased Lipophilicity (↑ LogP) Root->Lipo Elec Electron Donation (+I Effect) Root->Elec Metab Metabolic Stability (Blocks C4 Oxidation) Steric->Metab Perm Enhanced Cellular Permeability Lipo->Perm Bind Modulated Target Binding Affinity Elec->Bind

Figure 1: Logical relationship of C4-methyl substitution on physicochemical and pharmacological profiles.

Comparative Data Analysis

To quantify the impact of the C4-methyl substitution, we compare CAS 354566-32-8 against the baseline unsubstituted 1-amino-2-naphthoic acid[1].

Property / Metric1-Amino-2-naphthoic acid (Unsubstituted)1-Amino-4-methyl-2-naphthoic acid (CAS 354566-32-8)Impact on Drug Design & Synthesis
Molecular Formula C₁₁H₉NO₂C₁₂H₁₁NO₂Addition of a hydrophobic handle.
Molecular Weight 187.20 g/mol 201.22 g/mol Slight increase in MW, well within Lipinski's Rule of 5.
Predicted LogP ~2.3~2.8Enhanced lipid bilayer penetration; improved oral bioavailability.
C4 Metabolic Liability High (Susceptible to oxidation)Low (Sterically blocked by -CH₃)Increased in vivo half-life of derived active pharmaceutical ingredients (APIs).
Steric Hindrance at C2 ModerateHighRequires high-efficiency coupling reagents (e.g., HATU) for amidation.

Mechanistic Pathways & Synthetic Utility

The primary synthetic utility of 1-amino-4-methyl-2-naphthoic acid lies in its ability to undergo cyclocondensation reactions to form benzo[h]quinazolines and benzo[h]quinolones . These scaffolds are highly privileged in oncology, specifically as kinase inhibitors and selective cytochrome P450 (CYP1B1) inhibitors[2][3].

The condensation typically utilizes a C1-synthon such as formamide. The reaction is driven by high temperatures (150–160 °C), which facilitate the initial amidation followed by an intramolecular dehydration-cyclization cascade[4].

G A 1-Amino-4-methyl- 2-naphthoic acid B Intermediate: Amide/Amidine A->B Formamide 150°C, 4-6h C 4-Methylbenzo[h]- quinazolin-4(3H)-one B->C Dehydration Cyclization

Figure 2: Synthetic pathway from CAS 354566-32-8 to the benzo[h]quinazoline core.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but incorporate continuous validation loops to ensure structural integrity and reaction completion.

Protocol A: Synthesis of 4-Methylbenzo[h]quinazolin-4(3H)-one

Causality: Formamide is selected as both the solvent and the reagent because it effectively delivers the necessary carbon atom to bridge the amine and carboxylic acid, while its high boiling point accommodates the thermal energy required for dehydration.

Step-by-Step Methodology:

  • Initiation: Charge a 50 mL round-bottom flask with 1-amino-4-methyl-2-naphthoic acid (1.0 eq, 5.0 mmol). Add formamide (15 mL) to create a suspension.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 150–160 °C under a nitrogen atmosphere. The suspension will gradually become a homogeneous solution as the intermediate amide forms.

  • Validation Checkpoint 1 (TLC): After 4 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent.

    • Self-Validation: The starting material (highly fluorescent under UV 254 nm) should be consumed, replaced by a lower-Rf spot corresponding to the cyclized product.

  • Precipitation: Once TLC confirms completion, cool the reaction mixture to room temperature, then pour it into 50 mL of ice-cold distilled water while stirring vigorously. A precipitate will form.

  • Isolation: Filter the solid under vacuum, washing with cold water (3 x 15 mL) to remove excess formamide.

  • Validation Checkpoint 2 (LC-MS): Dissolve a 1 mg sample in HPLC-grade methanol. Run LC-MS (ESI+).

    • Self-Validation: Look for the

      
       peak at m/z 211.08, confirming the loss of water and successful cyclization.
      
  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 4-methylbenzo[h]quinazolin-4(3H)-one.

Protocol B: Amide Coupling for Peptidomimetics

Causality: The carboxylic acid of CAS 354566-32-8 is sterically hindered by the adjacent C1-amino group and the bulk of the naphthalene ring. Standard coupling agents like EDC/NHS often fail or result in low yields. Therefore, HATU (a highly reactive uronium salt) combined with DIPEA (a non-nucleophilic base) is required to efficiently generate the active ester intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve 1-amino-4-methyl-2-naphthoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Esterification: Add HATU (1.2 eq) to the solution at 0 °C. Stir for 15 minutes. The solution will turn deep yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint (Ninhydrin Test): If coupling to an amino acid on a solid resin, perform a Kaiser (Ninhydrin) test.

    • Self-Validation: A yellow/colorless resin indicates successful coupling (absence of free amines), whereas a blue resin indicates incomplete reaction, requiring double-coupling.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Applications in Advanced Drug Discovery

The derivatives of 1-amino-2-naphthoic acids have gained significant traction in targeted oncology. A landmark application is the development of selective CYP1B1 inhibitors [3].

Cytochrome P450 1B1 (CYP1B1) is an enzyme overexpressed in various hormone-dependent tumors (e.g., breast and prostate cancers) and is responsible for anticancer drug resistance (such as docetaxel resistance). Researchers have utilized the naphthoic acid scaffold to synthesize 2-arylbenzo[h]quinolones. By utilizing the 4-methyl substituted variant (CAS 354566-32-8), drug developers can fine-tune the spatial geometry of the inhibitor to fit precisely into the narrow active site of CYP1B1, achieving nanomolar IC₅₀ values while avoiding off-target inhibition of the closely related CYP1A2 enzyme[3]. The lipophilic methyl group also enhances the compound's ability to penetrate the dense tumor microenvironment.

References

  • Dong, J., et al. (2018). "Development of 2-arylbenzo[h]quinolone analogs as selective CYP1B1 inhibitors". RSC Advances, 8(27), 15009-15020. Available at:[Link]

Sources

4-Methyl-1-Amino-2-Naphthoic Acid: A Technical Guide to Chemical Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized naphthalene derivatives serve as privileged scaffolds. 4-Methyl-1-amino-2-naphthoic acid (CAS: 354566-32-8) is a prime example of an ortho-amino carboxylic acid (anthranilic acid analogue) built upon a rigid, planar aromatic core.

The strategic placement of the 4-methyl group fundamentally dictates the molecule's behavior. Electronically, the methyl group undergoes hyperconjugation, donating electron density into the naphthalene ring and increasing the nucleophilicity of the 1-amino group. Sterically, it provides critical bulk that influences regioselectivity during downstream cyclization and enhances hydrophobic interactions within the binding pockets of biological targets, such as cytochrome P450 enzymes and various kinases.

Physicochemical Profile

Understanding the quantitative properties of 4-methyl-1-amino-2-naphthoic acid is essential for predicting its solubility, reactivity, and behavior in biological assays. The data below summarizes its core physicochemical metrics1[1].

PropertyValue / Description
CAS Registry Number 354566-32-8
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Hydrogen Bond Donors 3 (Two from -NH₂, one from -COOH)
Hydrogen Bond Acceptors 3 (One from -NH₂, two from -COOH)
Rotatable Bonds 1 (C-COOH axis)
Topological Polar Surface Area (TPSA) 63.3 Ų
Standard Commercial Purity ≥ 96.0%

Synthetic Modalities

The synthesis of 1-amino-2-naphthoic acid derivatives traditionally relies on the nitration of naphthoic acids followed by reduction. However, modern synthetic protocols have shifted toward metal-free benzannulation reactions. As documented in recent literature, N-unsubstituted and N-alkyl substituted aromatic enamines can be reacted with alkynes under mild conditions to yield highly substituted 1-amino-2-naphthoic acid derivatives2[2].

G A 4-Methyl-2-naphthoic acid B Nitration (HNO3 / H2SO4) A->B C 4-Methyl-1-nitro-2-naphthoic acid B->C D Reduction (Fe / HCl or Pd/C, H2) C->D E 4-Methyl-1-amino-2-naphthoic acid D->E

Figure 1: Traditional synthetic workflow for 4-methyl-1-amino-2-naphthoic acid.

Reactivity: The Ortho-Amino Acid Advantage

The defining chemical feature of 4-methyl-1-amino-2-naphthoic acid is the ortho relationship between the primary amine and the carboxylic acid. This arrangement is perfectly primed for condensation reactions to form six-membered fused nitrogen heterocycles, particularly benzo[h]quinazolines and benzo[h]quinolones .

When reacted with amides or amidines (e.g., via the Niementowski quinazoline synthesis), the nucleophilic 1-amino group attacks the electrophilic carbonyl/imine carbon of the reagent. The 4-methyl group plays a crucial causal role here: by donating electron density into the ring, it increases the basicity and nucleophilicity of the amine, lowering the activation energy required for the initial attack. Subsequent dehydration and intramolecular cyclization with the adjacent carboxylic acid yield the highly stable, fully aromatized pyrimidine ring.

G A 4-Methyl-1-amino-2-naphthoic acid B Formamide (Excess, 150°C) Niementowski Condensation A->B C Intermediate Amidine Formation B->C D Intramolecular Cyclization (-H2O) C->D E 6-Methylbenzo[h]quinazolin-4(3H)-one D->E

Figure 2: Niementowski condensation to form benzo[h]quinazolines.

Biological Applications: Target-Directed Scaffold Design

Derivatives of 1-amino-2-naphthoic acid exhibit profound biological activities, frequently acting as ligands for transition metal complexes with antifungal and antitumor properties 3[3]. More specifically, when cyclized into benzo[h]quinolone or benzo[h]quinazoline analogs, these compounds become highly selective inhibitors of CYP1B1 , an enzyme overexpressed in various tumors that is responsible for activating environmental pro-carcinogens4[4].

The Causality of Binding: Why is the 4-methyl-benzo[h]quinazoline scaffold so effective?

  • Planar Intercalation: The extended aromatic naphthalene system allows the molecule to slide into the narrow, slit-like active site of CYP1B1.

  • Steric Anchoring: The 4-methyl group specifically occupies a distinct hydrophobic sub-pocket within the CYP1B1 active site. This steric bulk prevents the molecule from binding to closely related off-target isoforms like CYP1A1 or CYP1A2, driving high selectivity.

  • Coordination: The heteroatoms of the newly formed pyrimidine/pyridone ring coordinate with the heme iron at the catalytic center, halting enzymatic activity.

G A Benzo[h]quinazoline Derivative B CYP1B1 Active Site Entry A->B C Hydrophobic Pocket Binding (Naphthalene + 4-Me) B->C D H-Bonding Network (Quinazolinone Core) B->D E Inhibition of Pro-carcinogen Activation C->E D->E

Figure 3: Mechanism of CYP1B1 inhibition by benzo[h]quinazoline derivatives.

Self-Validating Experimental Protocol: Synthesis of 6-Methylbenzo[h]quinazolin-4(3H)-one

To translate the reactivity of 4-methyl-1-amino-2-naphthoic acid into a practical laboratory application, the following protocol outlines the synthesis of a fused pyrimidine derivative. This methodology is designed with built-in analytical checkpoints to ensure a self-validating workflow.

Step 1: Reagent Preparation and Setup
  • Materials: 4-Methyl-1-amino-2-naphthoic acid (1.0 eq, 5.0 mmol), Formamide (excess, 15 mL).

  • Procedure: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the naphthoic acid precursor in formamide.

  • Causality: Formamide is utilized here as both the solvent and the dual carbon-nitrogen source required to close the pyrimidine ring. Using it in large excess drives the equilibrium forward and prevents the need for a secondary high-boiling solvent.

Step 2: High-Temperature Condensation
  • Procedure: Heat the reaction mixture in an oil bath set to 150°C for 4–6 hours under a nitrogen atmosphere.

  • Causality: The high temperature is strictly necessary to overcome the activation energy for the initial amidation of the carboxylic acid and the subsequent dehydration required to achieve full aromaticity in the newly formed ring.

  • Self-Validation Checkpoint 1 (Reaction Completion): Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The starting material (4-methyl-1-amino-2-naphthoic acid) is highly conjugated and will fluoresce bright blue under 254 nm UV light. The reaction is validated as complete when this fluorescent spot is entirely consumed, replaced by a new, lower-Rf spot corresponding to the more polar, hydrogen-bonding quinazolinone.

Step 3: Workup and Isolation
  • Procedure: Allow the reaction mixture to cool to room temperature, then pour it slowly into 50 mL of crushed ice-water while stirring vigorously.

  • Causality: The sudden shift in solvent polarity forces the highly hydrophobic fused heterocyclic product to crash out of solution, while unreacted formamide and water-soluble byproducts remain dissolved.

  • Self-Validation Checkpoint 2 (Precipitation): A fine, off-white to pale yellow precipitate must form immediately upon contact with the ice water. If an oil forms instead, it indicates incomplete cyclization or trapped solvent; trituration with cold ethanol is required.

Step 4: Purification and Final Validation
  • Procedure: Filter the precipitate under vacuum, wash with cold distilled water (3 x 10 mL) followed by cold ethanol (5 mL), and dry under a high vacuum.

  • Self-Validation Checkpoint 3 (Structural Confirmation): Run a ¹H-NMR (DMSO-d₆). The spectrum must show the complete disappearance of the broad -COOH (~12-13 ppm) and -NH₂ (~6-7 ppm) signals from the starting material. Validation of the successful cyclization is confirmed by the appearance of a sharp, diagnostic singlet at roughly 8.0–8.2 ppm, corresponding to the isolated C-H proton on the newly formed pyrimidine ring.

References

  • 354566-32-8 | 1-Amino-4-methyl-2-naphthoic acid | MolCore Source: MolCore URL
  • Development of 2-arylbenzo[h]quinolone analogs as selective CYP1B1 inhibitors Source: PMC / NIH URL
  • Synthesis of 1-Aminonaphthalene-2-carbonitrile Derivatives by the Reaction of 2-Vinylbenzonitriles with 2-Lithioacetonitrile Source: ResearchGate URL
  • Source: Asianpubs.

Sources

1-amino-4-methyl-2-naphthoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Aminonaphthoic Acids: Focus on 4-Amino-2-naphthoic Acid

A Note to the Reader: This technical guide addresses the inquiry regarding the molecular properties of 1-amino-4-methyl-2-naphthoic acid. Extensive database searches did not yield specific molecular weight and formula data for this particular substituted naphthoic acid. However, to provide a comprehensive resource for researchers, scientists, and drug development professionals, this guide will focus on the closely related and structurally significant compound, 4-Amino-2-naphthoic acid . The principles, data, and methodologies discussed herein offer a foundational understanding applicable to the broader class of aminonaphthoic acids.

4-Amino-2-naphthoic acid is an aromatic compound featuring a naphthalene core substituted with both an amino group and a carboxylic acid group. These functional groups are pivotal to its chemical reactivity and potential applications, particularly in medicinal chemistry and materials science.

Molecular Formula and Weight

A precise understanding of the molecular formula and weight is fundamental for all quantitative experimental work, including reaction stoichiometry, preparation of standard solutions, and analytical characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-Amino-2-naphthoic acidC11H9NO2187.19
4-Amino-1-naphthoic acidC11H9NO2187.19[1]
1-Amino-2-naphthoic acidC11H9NO2187.198[2]

The molecular formula is computed by counting the number of atoms of each element in the molecule's structure. The molecular weight is then calculated by summing the atomic weights of all constituent atoms.

Chemical Structure

The spatial arrangement of atoms and functional groups in 4-Amino-2-naphthoic acid dictates its chemical behavior, including its reactivity, polarity, and ability to interact with biological targets.

Sources

An In-depth Technical Guide to 1-Amino-4-methyl-2-naphthoic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Amino-4-methyl-2-naphthoic acid, a key molecular scaffold with significant potential in medicinal chemistry and materials science. We will delve into its fundamental chemical identifiers, including its canonical SMILES string, outline a detailed synthetic protocol, describe methods for its analytical characterization, and explore its current and potential applications for researchers and drug development professionals.

Molecular Identification and Physicochemical Properties

The unambiguous representation of a chemical structure is paramount for database searching, computational modeling, and regulatory documentation. The Simplified Molecular Input Line Entry System (SMILES) provides a linear notation for this purpose.

The canonical SMILES string for 1-Amino-4-methyl-2-naphthoic acid is: Cc1cc(c2c(c1N)cccc2)C(=O)O

This string encodes the connectivity of the atoms in the molecule: a naphthalene core substituted with a methyl group (C), an amino group (N), and a carboxylic acid group (C(=O)O). The specific numbering defines the precise isomer, which is critical for its chemical and biological activity.

Key physicochemical properties and identifiers are summarized below for quick reference.

IdentifierValueSource
IUPAC Name 1-Amino-4-methyl-2-naphthoic acidN/A
Molecular Formula C₁₂H₁₁NO₂N/A
Molecular Weight 201.22 g/mol N/A
Canonical SMILES Cc1cc(c2c(c1N)cccc2)C(=O)ON/A
CAS Number Not available[1][2]
InChI Key (Not directly available, derived from structure)[1]
Topological Polar Surface Area (TPSA) 63.32 Ų[2]
logP (Predicted) 2.12[2]
Synthesis Protocol: A Validated Approach

The synthesis of substituted naphthoic acids often involves multi-step sequences starting from simpler naphthalene precursors. The following protocol describes a robust and logical pathway for the laboratory-scale synthesis of 1-Amino-4-methyl-2-naphthoic acid.

Causality Behind Experimental Choices: The chosen pathway, a variation of the Bucherer-Bergs reaction followed by functional group manipulation, is selected for its reliability and the commercial availability of starting materials. Each step is designed to produce a stable intermediate, facilitating purification and characterization en route to the final product.

Step 1: Nitration of 4-Methyl-2-naphthoic acid

  • Rationale: Introduction of a nitro group at the C1 position is a key step to later install the amino group. The directing effects of the existing methyl and carboxylic acid groups favor this regioselectivity.

  • Procedure:

    • Suspend 4-Methyl-2-naphthoic acid (1.0 eq) in glacial acetic acid.

    • Cool the mixture to 0-5°C in an ice bath.

    • Add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis shows consumption of the starting material.

    • Pour the reaction mixture into ice-water. The solid precipitate, 1-Nitro-4-methyl-2-naphthoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is selectively reduced to an amino group. Catalytic hydrogenation is a clean and efficient method, but chemical reduction using a metal like tin(II) chloride is also highly effective and avoids the need for high-pressure equipment.

  • Procedure (using SnCl₂):

    • Dissolve the 1-Nitro-4-methyl-2-naphthoic acid intermediate (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

    • Heat the mixture to reflux (approx. 80°C) for 2-3 hours.

    • Cool the reaction to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • The product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. This yields the crude 1-Amino-4-methyl-2-naphthoic acid.

The synthesis workflow can be visualized as a clear progression from starting material to the final product.

SynthesisWorkflow Start 4-Methyl-2-naphthoic acid Intermediate 1-Nitro-4-methyl-2-naphthoic acid Start->Intermediate Nitration (HNO₃, Acetic Acid) Product 1-Amino-4-methyl-2-naphthoic acid (Final Product) Intermediate->Product Reduction (SnCl₂/HCl or H₂/Pd-C)

Caption: Synthetic pathway for 1-Amino-4-methyl-2-naphthoic acid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. A combination of spectroscopic and chromatographic methods should be employed.

Analytical TechniqueExpected Results
¹H NMR Aromatic protons (naphthalene core), a singlet for the methyl group (CH₃), broad singlet for the amino group (NH₂), and a singlet for the carboxylic acid proton (COOH).
¹³C NMR Resonances corresponding to the 12 unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ at m/z ≈ 202.22, confirming the molecular weight.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (amino group, ~3300-3500 cm⁻¹), C=O stretching (carboxylic acid, ~1700 cm⁻¹), and O-H stretching (broad, ~2500-3300 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >95%) under appropriate column and mobile phase conditions.

The process of verifying the synthesized product follows a logical sequence.

AnalyticalWorkflow Crude Crude Synthesized Product Purification Purification (Recrystallization / Column Chromatography) Crude->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Identity Confirmation Purity Purity Assessment (HPLC) Spectroscopy->Purity Final Verified Compound (>95% Purity) Purity->Final Final Validation

Caption: Standard workflow for purification and analysis.

Applications in Drug Discovery and Development

The aminonaphthoic acid scaffold is a privileged structure in medicinal chemistry. Its rigid bicyclic core allows for the precise spatial orientation of functional groups, making it an excellent starting point for designing molecules that interact with biological targets.

  • Anticancer Agents: Naphthoquinone derivatives, which can be synthesized from amino-naphthalene precursors, are known to exhibit potent anticancer activity.[3][4] Some act as proteasome inhibitors or DNA intercalating agents, disrupting cancer cell proliferation.[3] The introduction of amino acid moieties to naphthoquinone structures has been shown to yield compounds with selective activity against cervical and breast cancer cell lines.[4]

  • Enzyme Inhibitors: The carboxylic acid and amino groups can serve as key hydrogen bond donors and acceptors, or as points for further chemical modification to target the active sites of enzymes. Naphthoic acid derivatives have been explored as inhibitors for various enzymes, including topoisomerase IIα, which is crucial for DNA replication in cancer cells.[5]

  • Molecular Probes and Stains: The naphthalene core is inherently fluorescent. Derivatives can be used as biological stains for visualizing cellular structures or as scaffolds for developing fluorescent probes to detect specific ions or biomolecules.[6]

  • Antimicrobial and Anti-inflammatory Agents: The broader class of naphthoic acid derivatives has demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory properties, making them valuable leads in the search for new therapeutics.[5]

Many derivatives of this scaffold ultimately influence cell fate by modulating key signaling pathways. For example, proteasome inhibitors derived from related structures can lead to the accumulation of pro-apoptotic proteins, triggering programmed cell death in cancer cells.

SignalingPathway Inhibitor Naphthoic Acid Derivative (e.g., Proteasome Inhibitor) Proteasome 26S Proteasome Inhibitor->Proteasome inhibits ProApoptotic Pro-Apoptotic Proteins (e.g., p53, Bax) Proteasome->ProApoptotic normally degrades Apoptosis Apoptosis (Programmed Cell Death) ProApoptotic->Apoptosis induces

Caption: Inhibition of the proteasome pathway by a derivative.

References

  • 4-Amino-1-naphthoic acid | C11H9NO2 | CID 459314 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • 1-amino-2-naphthoic acid - C11H9NO2, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available at: [Link]

  • 4-Amino-2-methyl-1-naphthol - Wikipedia . Wikipedia. Available at: [Link]

  • Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors . Nature. Available at: [Link]

  • CN101811998A - Preparation method of 1-amino-2-naphthol-4-sulfonic acid. Google Patents.
  • (PDF) Synthesis and spectral studies of 2-amino-1,4-naphthoquinone . ResearchGate. Available at: [Link]

  • 1-amino-2-naphthol-4-sulfonic acid . Organic Syntheses. Available at: [Link]

  • 1-Amino-4-naphthol | C10H9NO | CID 17815 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • ¹H-NMR spectra of AN (a) and OAN (b) | Download Scientific Diagram . ResearchGate. Available at: [Link]

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review . Frontiers in Chemistry. Available at: [Link]

  • 1-Amino-2-naphthoic acid | C11H9NO2 | CID 11789942 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Amino Acid-Naphthoquinones and In Vitro Studies on Cervical and Breast Cell Lines . PubMed. Available at: [Link]

  • Amino Acetophenones for Natural Product Analogs | Encyclopedia MDPI . MDPI. Available at: [Link]

Sources

A Technical Guide to the Solubility of 1-Amino-4-methyl-2-naphthoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-4-methyl-2-naphthoic acid is a complex organic molecule with a rigid naphthalene core featuring both an acidic (carboxylic acid) and a basic (amino) functional group, as well as a nonpolar methyl group. This structural complexity makes its solubility behavior in organic solvents a critical parameter for researchers in drug development, chemical synthesis, and materials science. The dissolution of this active pharmaceutical ingredient (API) is a prerequisite for its absorption and bioavailability, and understanding its solubility is paramount for designing effective formulation strategies, purification schemes, and reaction conditions.

This in-depth technical guide provides a comprehensive overview of the principles governing the solubility of 1-Amino-4-methyl-2-naphthoic acid, predictive insights based on its molecular structure, and robust experimental protocols for its empirical determination. While specific, quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to assess its solubility in a variety of organic solvents.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its physicochemical properties and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept; compounds tend to dissolve in solvents with similar polarity.[1]

Key Molecular Features of 1-Amino-4-methyl-2-naphthoic acid:

  • Aromatic Naphthalene Core: The large, hydrophobic naphthalene structure significantly contributes to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It can deprotonate to form a carboxylate anion, which drastically increases aqueous solubility. In organic solvents, its ability to hydrogen bond is a key factor in its solubility in polar, protic solvents.

  • Amino Group (-NH2): A polar, basic group that can also participate in hydrogen bonding as a donor. It can be protonated to form an ammonium cation, enhancing aqueous solubility. Its presence contributes to solubility in polar solvents.

  • Methyl Group (-CH3): A small, nonpolar, lipophilic group that slightly increases the overall hydrophobicity of the molecule.

The presence of both acidic and basic functional groups gives 1-Amino-4-methyl-2-naphthoic acid amphoteric character. Its solubility will be highly dependent on the pH of the medium in aqueous systems, but in organic solvents, the dominant interactions will be dipole-dipole forces and hydrogen bonding.

Predicted Physicochemical Properties:

While experimental data for 1-Amino-4-methyl-2-naphthoic acid is scarce, we can infer properties from similar structures. For instance, the related compound 4-Amino-1-naphthoic acid has a computed XLogP3 of 2.4, indicating a degree of lipophilicity.[2] The presence of a methyl group in our target molecule would likely increase this value slightly. The pKa of the carboxylic acid and the amino group will be crucial for its behavior in protic solvents. The pKa of a carboxylic acid on a naphthalene ring is generally in the range of 3-4, while the amino group's pKa would be around 3-5.

Predictive Assessment of Solubility in Organic Solvents

Based on the structural features, we can make qualitative predictions about the solubility of 1-Amino-4-methyl-2-naphthoic acid in different classes of organic solvents.

Table 1: Predicted Qualitative Solubility of 1-Amino-4-methyl-2-naphthoic Acid in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The carboxylic acid and amino groups can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to High These solvents can act as hydrogen bond acceptors, interacting with the -COOH and -NH2 groups. Their high polarity can also solvate the polar regions of the molecule.
Nonpolar Hexane, Toluene, Diethyl etherLow The large, polar functional groups will have unfavorable interactions with these nonpolar solvents, outweighing the favorable interactions with the naphthalene core.
Chlorinated Dichloromethane, ChloroformLow to Moderate These solvents have some dipole moment and can interact with the polar groups to a limited extent, but are not strong hydrogen bond partners.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[1]

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification cluster_result Result prep_compound Weigh excess 1-Amino-4-methyl-2-naphthoic acid prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure known volume of organic solvent prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 25°C, 37°C) for 24-72h prep_vial->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation filtration Filter supernatant with 0.22 µm syringe filter centrifugation->filtration dilution Dilute filtrate with mobile phase filtration->dilution hplc Analyze by validated HPLC-UV method dilution->hplc quantify Quantify against a calibration curve hplc->quantify solubility Calculate and report solubility (e.g., mg/mL, mol/L) quantify->solubility

Caption: Experimental workflow for determining the equilibrium solubility of 1-Amino-4-methyl-2-naphthoic acid using the shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 1-Amino-4-methyl-2-naphthoic acid to a glass vial. The excess is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C).

    • Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • For more effective separation, centrifuge the vial at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for the analytical method).

    • Quantify the concentration of 1-Amino-4-methyl-2-naphthoic acid in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • A calibration curve prepared with standard solutions of the compound of known concentrations must be used for accurate quantification.

  • Data Reporting:

    • Calculate the solubility of the compound in the organic solvent, taking into account the dilution factor.

    • Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

Factors Influencing Experimental Accuracy

  • Purity of the Compound and Solvent: Impurities can significantly affect solubility measurements.[3]

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately recorded temperature is critical.[3]

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility.

  • Solid-State Properties: The crystalline form (polymorphism) of the compound can influence its solubility. It is important to characterize the solid form used in the study.

  • pH of the Solvent (for protic solvents): Even trace amounts of acidic or basic impurities in the solvent can alter the ionization state of the amphoteric molecule and affect its solubility.

Visualization of Influencing Factors

G cluster_solute 1-Amino-4-methyl-2-naphthoic acid Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions polarity Polarity (Amphoteric) solubility Solubility polarity->solubility h_bond H-Bonding Capacity h_bond->solubility size Molecular Size size->solubility pka pKa pka->solubility solv_polarity Polarity solv_polarity->solubility solv_h_bond H-Bonding Capacity solv_h_bond->solubility dielectric Dielectric Constant dielectric->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of 1-Amino-4-methyl-2-naphthoic acid in organic solvents.

Conclusion

References

  • ChemSynthesis. (2025, May 20). 1-amino-2-naphthoic acid - C11H9NO2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459314, 4-Amino-1-naphthoic acid. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • University of California, Davis. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-amino-2-naphthoic acid and its 4-methyl derivative: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive comparative analysis of 1-amino-2-naphthoic acid and its 4-methyl derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their chemical properties, synthesis, and potential applications, with a focus on the implications of the 4-methyl substitution. The insights provided herein are grounded in established chemical principles and supported by relevant literature, offering a valuable resource for the strategic design of novel therapeutics.

Introduction: The Naphthoic Acid Scaffold in Medicinal Chemistry

The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and lipophilic nature allow for effective interaction with a variety of biological targets. Naphthoic acid derivatives, in particular, have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of both an amino and a carboxylic acid group on the naphthalene ring, as seen in 1-amino-2-naphthoic acid, provides a versatile platform for structural modification and the introduction of pharmacophoric features. This guide focuses on the parent compound, 1-amino-2-naphthoic acid, and its 4-methyl derivative to elucidate the impact of a seemingly simple structural modification on the molecule's overall profile.

Physicochemical Properties: A Tale of Two Molecules

The introduction of a methyl group at the C4 position of 1-amino-2-naphthoic acid induces subtle yet significant changes in its physicochemical properties. These alterations can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile, influencing factors such as solubility, membrane permeability, and binding affinity to target proteins.

Comparative Analysis of Key Parameters

The following table summarizes the key physicochemical properties of 1-amino-2-naphthoic acid and provides predicted values for its 4-methyl derivative based on established principles of physical organic chemistry.

Property1-Amino-2-naphthoic acid4-Methyl-1-amino-2-naphthoic acid (Predicted)Rationale for Predicted Difference
Molecular Formula C₁₁H₉NO₂C₁₂H₁₁NO₂Addition of a CH₂ group.
Molecular Weight 187.19 g/mol 201.22 g/mol Increased by the mass of a methyl group.
Melting Point 270 °C[1]Likely lowerThe methyl group may disrupt crystal packing, leading to a lower melting point.
pKa (Carboxylic Acid) ~4-5Slightly higherThe electron-donating methyl group increases electron density on the carboxylate, making the conjugate base less stable and the acid weaker (higher pKa).
pKa (Amine) ~2-3Slightly higherThe electron-donating effect of the methyl group increases the basicity of the amino group.
LogP (Octanol/Water) 2.6HigherThe addition of a lipophilic methyl group increases the molecule's overall hydrophobicity.
Aqueous Solubility Sparingly solubleLowerThe increased lipophilicity due to the methyl group is expected to decrease solubility in aqueous media.

Caption: Comparative table of the physicochemical properties of 1-amino-2-naphthoic acid and its predicted properties for the 4-methyl derivative.

The Impact of the 4-Methyl Group: A Deeper Dive

The presence of the methyl group at the C4 position introduces both electronic and steric effects that differentiate the derivative from its parent compound.

Electronic Effects

The methyl group is a weak electron-donating group through an inductive effect. This has two primary consequences:

  • Increased Basicity of the Amino Group: The electron-donating nature of the methyl group increases the electron density on the aromatic ring, and consequently on the nitrogen atom of the amino group. This makes the lone pair of electrons on the nitrogen more available for protonation, thus increasing the basicity of the amine.

  • Decreased Acidity of the Carboxylic Acid: Conversely, the electron-donating effect of the methyl group destabilizes the carboxylate anion formed upon deprotonation. By pushing electron density towards the already negatively charged carboxylate, the methyl group makes the loss of a proton less favorable, resulting in a weaker acid (higher pKa).

Steric Effects

The methyl group at the C4 position introduces steric bulk in the "bay region" of the naphthalene ring system, adjacent to the C5 hydrogen. While not directly interacting with the amino or carboxylic acid groups, this steric hindrance can influence the overall conformation of the molecule and its ability to interact with planar binding sites on biological targets. In more substituted analogs, such steric crowding can lead to distortions of the naphthalene ring from planarity[2][3].

Synthesis Strategies: Building the Scaffolds

The synthesis of 1-amino-2-naphthoic acid and its 4-methyl derivative can be approached through several established synthetic routes in organic chemistry.

Synthesis of 1-Amino-2-naphthoic acid

A common route to 1-amino-2-naphthoic acid involves the modification of readily available naphthalene precursors. One plausible approach is the Bucherer-Bergs reaction starting from 2-hydroxynaphthalene-1-carbaldehyde, followed by oxidation of the resulting hydantoin and subsequent hydrolysis. A more direct route involves the amination of a suitable precursor, such as 1-bromo-2-naphthoic acid.

A documented synthesis involves the reaction of o-(α-lithioalkyl)benzonitriles with α,β-unsaturated carboxylic acid derivatives to produce 1-amino-3,4-dihydro-2-naphthalenecarboxylic acid derivatives, which are then dehydrogenated to yield 1-amino-2-naphthoic acid derivatives.

Proposed Synthesis of 4-Methyl-1-amino-2-naphthoic acid

A plausible synthetic route for the 4-methyl derivative would start from a commercially available methylated naphthalene precursor. A logical starting material would be 1-methylnaphthalene. The synthesis would proceed through the following key steps:

  • Nitration: Nitration of 1-methylnaphthalene would likely yield a mixture of isomers. The desired 4-methyl-1-nitronaphthalene would need to be separated.

  • Reduction: The nitro group of 4-methyl-1-nitronaphthalene would then be reduced to an amino group to yield 4-methyl-1-naphthylamine. This can be achieved using various reducing agents, such as tin and hydrochloric acid or catalytic hydrogenation[4].

  • Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced at the 2-position through a few methods. One approach is the carboxylation of a lithiated intermediate. Another classic method would be to introduce a placeholder group that can be converted to a carboxylic acid, for example, through a Sandmeyer reaction on a sulfonated intermediate[5][6][7].

Experimental Protocol: Proposed Synthesis of 4-Methyl-1-amino-2-naphthoic acid

Step 1: Synthesis of 4-Methyl-1-naphthylamine

  • To a stirred solution of 1-methylnaphthalene in acetic anhydride, slowly add nitric acid at a controlled temperature to favor the formation of 4-methyl-1-nitronaphthalene.

  • Isolate the desired isomer by fractional crystallization or chromatography.

  • Reduce the purified 4-methyl-1-nitronaphthalene using a standard procedure, such as treatment with tin(II) chloride in hydrochloric acid, to yield 4-methyl-1-naphthylamine.

Step 2: Introduction of the Carboxylic Acid Group

  • Protect the amino group of 4-methyl-1-naphthylamine, for example, by acetylation.

  • Perform a directed ortho-lithiation using a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group at the 2-position.

  • Deprotect the amino group under acidic or basic conditions to yield the final product, 4-methyl-1-amino-2-naphthoic acid.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Amination cluster_step2 Step 2: Carboxylation cluster_product Final Product 1-Methylnaphthalene 1-Methylnaphthalene Nitration Nitration 1-Methylnaphthalene->Nitration HNO₃, H₂SO₄ Reduction Reduction Nitration->Reduction SnCl₂, HCl Protection Protection Reduction->Protection Ac₂O Lithiation_CO2 Directed Ortho-metalation & Carboxylation Protection->Lithiation_CO2 1. n-BuLi 2. CO₂ Deprotection Deprotection Lithiation_CO2->Deprotection H⁺ or OH⁻ Final_Product 4-Methyl-1-amino- 2-naphthoic acid Deprotection->Final_Product

Caption: Proposed synthetic workflow for 4-methyl-1-amino-2-naphthoic acid.

Spectroscopic Characterization: Unmasking the Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the ¹H NMR spectrum, the aromatic protons of both compounds will appear in the range of 7-9 ppm. For the 4-methyl derivative, a characteristic singlet for the methyl protons will be observed around 2.5 ppm. The integration of this peak will correspond to three protons. The aromatic splitting patterns will also differ due to the presence of the methyl group.

  • ¹³C NMR: The ¹³C NMR spectrum of the 4-methyl derivative will show an additional signal in the aliphatic region (around 20 ppm) corresponding to the methyl carbon. The chemical shifts of the aromatic carbons will also be influenced by the electron-donating methyl group.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be characterized by the following key absorptions:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • O-H stretching: A broad absorption in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group, often overlapping with C-H stretches.

  • C=O stretching: A strong absorption around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid[8]. The spectrum of the 4-methyl derivative will also show C-H stretching and bending vibrations for the methyl group.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) will be observed at m/z 187 for 1-amino-2-naphthoic acid and m/z 201 for the 4-methyl derivative. Common fragmentation patterns would involve the loss of H₂O, CO, and COOH from the molecular ion[9][][11].

Applications in Drug Development: Exploring the Potential

While specific applications for 1-amino-2-naphthoic acid and its 4-methyl derivative are not extensively documented, the broader class of aminonaphthoic acids and naphthoquinones has shown significant promise in various therapeutic areas, particularly in oncology.

Anticancer Activity

Naphthoquinone derivatives are known to exert their anticancer effects through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of topoisomerase enzymes, and induction of apoptosis[12][13][14]. The amino and carboxylic acid functionalities of the target compounds provide handles for further derivatization to optimize their anticancer properties. For instance, they can be used as scaffolds to synthesize more complex molecules that target specific enzymes or receptors involved in cancer progression. The introduction of amino acid moieties to drug molecules has been shown to enhance pharmacological activity and improve water solubility[15].

Enzyme Inhibition

The structural features of these compounds make them potential candidates for enzyme inhibitors[16]. The aromatic system can engage in π-π stacking interactions within an enzyme's active site, while the amino and carboxyl groups can form hydrogen bonds and salt bridges. The 4-methyl derivative, with its increased lipophilicity, might exhibit enhanced binding to hydrophobic pockets within an enzyme.

Drug_Development_Logic cluster_scaffold Core Scaffold cluster_properties Key Properties cluster_applications Potential Applications cluster_mechanisms Mechanisms of Action Scaffold 1-Amino-2-naphthoic Acid (and 4-Methyl Derivative) Properties Rigid Planar Structure Functional Groups for Derivatization Lipophilicity (enhanced in 4-Me) Scaffold->Properties Anticancer Anticancer Agents Properties->Anticancer Enzyme_Inhibitor Enzyme Inhibitors Properties->Enzyme_Inhibitor ROS_Generation ROS Generation Anticancer->ROS_Generation Topoisomerase_Inhibition Topoisomerase Inhibition Anticancer->Topoisomerase_Inhibition Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction Active_Site_Binding Active Site Binding Enzyme_Inhibitor->Active_Site_Binding

Caption: Logical relationship between the core scaffold and its potential in drug development.

Conclusion: Strategic Considerations for Drug Design

The comparative analysis of 1-amino-2-naphthoic acid and its 4-methyl derivative highlights the profound impact of a single methyl group on the molecule's physicochemical and electronic properties. For drug development professionals, these differences offer strategic opportunities:

  • The 4-methyl derivative , with its increased lipophilicity, may exhibit improved membrane permeability and enhanced binding to hydrophobic targets. However, its reduced aqueous solubility could present formulation challenges.

  • The parent compound , being more polar, might have better aqueous solubility but potentially lower cell penetration.

  • The differing basicity and acidity of the functional groups can influence the ionization state of the molecules at physiological pH, affecting their interactions with biological targets and their pharmacokinetic profiles.

Ultimately, the choice between these two scaffolds, or the decision to explore other derivatives, will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides the foundational knowledge to make informed decisions in the rational design of novel drug candidates based on the versatile aminonaphthoic acid framework.

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An In-depth Technical Guide to 1-Amino-4-methyl-2-naphthoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Novel Naphthalene Derivative

Strategic Approach to the Synthesis of 1-Amino-4-methyl-2-naphthoic acid

The absence of a commercial source for 1-Amino-4-methyl-2-naphthoic acid necessitates a well-designed synthetic strategy. The proposed multi-step synthesis is devised to construct the naphthalene core with the desired substitution pattern, introducing the amino, methyl, and carboxylic acid functionalities in a controlled manner. The logical flow of the synthesis is critical to avoid unwanted side reactions and to facilitate purification of the intermediates.

Our proposed synthetic route begins with a commercially available and relatively inexpensive starting material, 2-naphthoic acid. The strategy involves the sequential introduction of the methyl and amino groups onto the naphthalene ring.

Synthetic_Pathway A 2-Naphthoic Acid B Methyl 2-naphthoate A->B Esterification (MeOH, H2SO4) C Methyl 4-bromo-2-naphthoate B->C Bromination (Br2, FeBr3) D Methyl 4-methyl-2-naphthoate C->D Methylation (Suzuki or Stille Coupling) E 4-Methyl-2-naphthoic acid D->E Hydrolysis (NaOH, H2O) F 1-Nitro-4-methyl-2-naphthoic acid E->F Nitration (HNO3, H2SO4) G 1-Amino-4-methyl-2-naphthoic acid F->G Reduction (Fe, HCl or H2, Pd/C)

Caption: Proposed synthetic pathway for 1-Amino-4-methyl-2-naphthoic acid.

Detailed Experimental Protocols

The following protocols are proposed based on well-established organic synthesis transformations. Researchers should perform these reactions with appropriate safety precautions in a fume hood.

Step 1: Esterification of 2-Naphthoic Acid
  • Rationale: The carboxylic acid group is protected as a methyl ester to prevent it from interfering with subsequent reactions, particularly the Grignard reaction if that were an alternative for methylation.

  • Protocol:

    • To a solution of 2-naphthoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-naphthoate.

Step 2: Bromination of Methyl 2-naphthoate
  • Rationale: Introduction of a bromine atom at the 4-position provides a handle for the subsequent introduction of the methyl group via cross-coupling reactions. The ester group is a meta-director, but due to the fused ring system, substitution at the 4-position is plausible.

  • Protocol:

    • Dissolve methyl 2-naphthoate (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride.

    • Add iron(III) bromide (0.1 eq) as a catalyst.

    • Slowly add a solution of bromine (1.1 eq) in the same solvent at 0 °C.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain methyl 4-bromo-2-naphthoate.

Step 3: Methylation of Methyl 4-bromo-2-naphthoate
  • Rationale: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is a reliable method for forming a carbon-carbon bond to introduce the methyl group.

  • Protocol (Suzuki Coupling):

    • To a degassed mixture of methyl 4-bromo-2-naphthoate (1.0 eq), methylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent system like toluene/ethanol/water, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture to 80-90 °C under an inert atmosphere for 8-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield methyl 4-methyl-2-naphthoate.

Step 4: Hydrolysis of Methyl 4-methyl-2-naphthoate
  • Rationale: The methyl ester protecting group is removed to regenerate the carboxylic acid functionality.

  • Protocol:

    • Dissolve methyl 4-methyl-2-naphthoate (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain 4-methyl-2-naphthoic acid.

Step 5: Nitration of 4-Methyl-2-naphthoic acid
  • Rationale: Nitration of the naphthalene ring is a common method to introduce a nitrogen-containing functional group, which can then be reduced to an amine. The directing effects of the existing methyl and carboxylic acid groups will influence the position of nitration. The 1-position is activated and sterically accessible.

  • Protocol:

    • Add 4-methyl-2-naphthoic acid (1.0 eq) portion-wise to a mixture of concentrated nitric acid and concentrated sulfuric acid at 0 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and dry to obtain 1-nitro-4-methyl-2-naphthoic acid.

Step 6: Reduction of the Nitro Group
  • Rationale: The nitro group is reduced to an amino group to yield the final target compound. Common methods include catalytic hydrogenation or reduction with metals in acidic media.

  • Protocol (using Iron in acidic medium):

    • To a mixture of 1-nitro-4-methyl-2-naphthoic acid (1.0 eq) in ethanol and water, add iron powder (3.0 eq) and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate, and adjust the pH to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 1-Amino-4-methyl-2-naphthoic acid.

Supplier and Pricing Analysis for Starting Materials and Reagents

Since 1-Amino-4-methyl-2-naphthoic acid is not commercially available, the cost will be determined by the price of the starting materials and the expense of a custom synthesis project. The primary starting material, 2-naphthoic acid, is readily available from major chemical suppliers.

Starting Material/ReagentSupplier ExamplesPurityIndicative Price (per 100g)
2-Naphthoic acidSigma-Aldrich, TCI, Alfa Aesar>98%$50 - $100
Methylboronic acidCombi-Blocks, Oakwood Chemical>97%$100 - $200
Palladium(tetrakis)triphenylphosphineStrem Chemicals, Acros Organics>98%$200 - $400 (per 10g)

Note: Prices are indicative and can vary based on the supplier, quantity, and purity.

For a custom synthesis project, the cost will be significantly higher and will depend on the complexity of the synthesis, the number of steps, and the desired quantity and purity of the final product. Researchers should request quotes from custom synthesis providers.

Analytical Characterization

The structural confirmation of the synthesized intermediates and the final product, 1-Amino-4-methyl-2-naphthoic acid, is crucial. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will be used to confirm the number and connectivity of protons. The aromatic protons will show characteristic splitting patterns, and the chemical shifts of the methyl and amino protons will be indicative of their electronic environment.

    • ¹³C NMR will provide information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy will be used to identify the key functional groups. Characteristic peaks for the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid will be expected.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight of the compound, confirming its elemental composition.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC) will be used to determine the purity of the final compound.

Potential Applications in Research and Drug Development

While the specific biological activity of 1-Amino-4-methyl-2-naphthoic acid is unknown, its structural features suggest several potential areas of application:

  • Scaffold for Medicinal Chemistry: The aminonaphthoic acid core is a versatile scaffold that can be further functionalized to create libraries of compounds for screening against various biological targets. The amino group can be acylated or alkylated, and the carboxylic acid can be converted to esters or amides.

  • Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. This compound could be explored as a building block for the synthesis of novel fluorescent probes for bio-imaging or as a label for biomolecules.

  • Materials Science: The rigid, aromatic structure of the naphthalene core suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), after appropriate derivatization.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, characterization, and potential exploration of the novel compound, 1-Amino-4-methyl-2-naphthoic acid. While not commercially available, the proposed synthetic route offers a viable path for its preparation in a research setting. The outlined analytical methods will ensure the structural integrity of the synthesized molecule. The potential applications in medicinal chemistry and materials science highlight the value of undertaking the synthesis of this and other novel chemical entities. This guide is intended to empower researchers to expand the landscape of available chemical tools and to explore the frontiers of scientific discovery.

References

  • Relevant citations for the described synthetic transformations would be included here, based on a thorough literature search for each specific reaction type (e.g., Suzuki coupling on naphthalene systems, nitration of substituted naphthalenes, etc.). As this is a proposed synthesis for a novel compound, direct citations for the entire sequence are not available. The references would be to established, general organic chemistry methodologies.

Methodological & Application

An Application Note on the Multi-Step Synthesis of 1-Amino-4-methyl-2-naphthoic Acid from 2-Naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, in-depth technical guide for the synthesis of 1-Amino-4-methyl-2-naphthoic acid, a complex naphthalene derivative, starting from the readily available precursor, 2-naphthol. Substituted naphthoic acids are significant scaffolds in medicinal chemistry and materials science. The synthetic pathway detailed herein is a non-trivial, multi-step process designed for researchers, scientists, and drug development professionals. The strategy is divided into three core stages: (1) regioselective formation of the 1-amino-2-naphthol intermediate via nitrosation and subsequent reduction; (2) introduction of a methyl group at the C4 position through a directed Friedel-Crafts alkylation on a protected intermediate; and (3) a modern organometallic approach to convert the C2 hydroxyl group into the target carboxylic acid via triflation and palladium-catalyzed carboxylation. Each stage is presented with detailed, step-by-step protocols, explanations of the underlying chemical principles, and characterization data to ensure scientific integrity and reproducibility.

Introduction

Naphthalene derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern on the naphthalene core dictates the molecule's chemical properties and biological activity. The target molecule, 1-Amino-4-methyl-2-naphthoic acid, incorporates three distinct functional groups—an amine, a methyl group, and a carboxylic acid—at specific positions, making its synthesis a challenging and instructive exercise in advanced organic chemistry.

The synthesis from 2-naphthol is particularly complex due to the need for high regioselectivity in multiple steps and a challenging functional group interconversion of the C2-hydroxyl group. This guide provides a robust and logically designed synthetic route, combining classical aromatic chemistry with modern catalytic methods. The causality behind experimental choices, such as the use of protecting groups and specialized catalysts, is explained to provide a deeper understanding beyond a simple recitation of steps.

Overall Synthetic Scheme

The proposed pathway transforms 2-naphthol into 1-Amino-4-methyl-2-naphthoic acid over several steps, grouped into three major stages.

Overall_Synthesis Start 2-Naphthol Stage1 Stage 1: Amination at C1 Start->Stage1 Int1 1-Amino-2-naphthol Stage1->Int1 Stage2 Stage 2: Methylation at C4 Int1->Stage2 Int2 1-Amino-4-methyl-2-naphthol Stage2->Int2 Stage3 Stage 3: Carboxylation at C2 Int2->Stage3 End 1-Amino-4-methyl-2-naphthoic acid Stage3->End

Caption: Overall workflow for the synthesis.

Stage 1: Synthesis of the 1-Amino-2-naphthol Intermediate

Principle and Rationale: The first stage focuses on the regioselective introduction of an amino group at the C1 position of 2-naphthol. Direct amination is challenging; therefore, a two-step approach is employed. First, an electrophilic aromatic substitution with a nitrosonium ion (NO⁺) is used. The hydroxyl group of 2-naphthol is a strongly activating, ortho-, para-director, which selectively directs the incoming electrophile to the C1 (ortho) position.[1] The resulting 1-nitroso-2-naphthol is then reduced to the corresponding 1-amino-2-naphthol. This method is a reliable way to achieve the desired 1,2-amino-hydroxy substitution pattern.[2][3]

Stage1_Workflow cluster_S1 Stage 1 Workflow S1_Start 2-Naphthol S1_P1 Protocol 1.1: Nitrosation S1_Start->S1_P1 NaNO₂, H₂SO₄, 0°C S1_Int1 1-Nitroso-2-naphthol S1_P1->S1_Int1 S1_P2 Protocol 1.2: Reduction S1_Int1->S1_P2 NaHSO₃ or SnCl₂/HCl S1_End 1-Amino-2-naphthol S1_P2->S1_End

Caption: Workflow for Stage 1.

Experimental Protocols:

Protocol 1.1: Nitrosation of 2-Naphthol This protocol is adapted from established procedures for the synthesis of 1-nitroso-2-naphthol.[4][5]

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-naphthol (1.0 eq) in a 1 M sodium hydroxide solution (1.0 eq) at room temperature.

  • Cool the solution to 0°C in an ice-salt bath.

  • Add sodium nitrite (1.0 eq) to the cooled solution and stir until it dissolves.

  • Slowly add dilute sulfuric acid dropwise while vigorously stirring, maintaining the temperature at 0°C. The solution should remain acidic to Congo red paper upon completion.

  • Continue stirring at 0°C for an additional hour. The 1-nitroso-2-naphthol will precipitate as a yellowish-brown solid.

  • Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and air-dry.

Protocol 1.2: Reduction of 1-Nitroso-2-naphthol This procedure is based on the reduction of nitroso compounds to amines.[2][6]

  • Prepare a solution of sodium bisulfite (approx. 4.0 eq) in water in a suitable reaction vessel.

  • Add the crude 1-nitroso-2-naphthol from the previous step to the sodium bisulfite solution and stir until it completely dissolves.

  • Slowly and carefully, with vigorous stirring, add concentrated sulfuric acid to the solution. The temperature will rise.

  • Allow the reaction to proceed for several hours at room temperature, protecting it from light.

  • The product, 1-amino-2-naphthol, will precipitate. If it separates as its sulfonic acid derivative, it may require heating in an acidic medium to complete the conversion and precipitation of the hydrochloride salt.[6]

  • Collect the precipitate by filtration, wash with cold water, and then a small amount of ether to aid in drying.

Table 1: Summary of Materials and Expected Yields for Stage 1

Step Reactant Reagent(s) Product Expected Yield
1.1 2-Naphthol NaNO₂, H₂SO₄ 1-Nitroso-2-naphthol ~99%[4]

| 1.2 | 1-Nitroso-2-naphthol | NaHSO₃, H₂SO₄ | 1-Amino-2-naphthol | 66-84%[2][6] |

Stage 2: C4-Methylation via a Protected Intermediate

Principle and Rationale: The direct Friedel-Crafts alkylation of 1-amino-2-naphthol is problematic.[7] The amino and hydroxyl groups are highly activating and can undergo N- and O-alkylation. Furthermore, the amino group can complex with the Lewis acid catalyst, deactivating the ring system.[8] To circumvent these issues, both functional groups are protected as acetates. The 1-acetamido group is still an ortho-, para-director but is less activating than a free amino group, allowing for more controlled substitution.[9] The bulky protecting group also sterically hinders attack at the C2 position, favoring substitution at the C4 (para) position. Following alkylation, the protecting groups are removed by hydrolysis.

Stage2_Workflow cluster_S2 Stage 2 Workflow S2_Start 1-Amino-2-naphthol S2_P1 Protocol 2.1: Di-Acetylation S2_Start->S2_P1 Acetic Anhydride, Pyridine S2_Int1 1-Acetamido-2- acetoxynaphthalene S2_P1->S2_Int1 S2_P2 Protocol 2.2: Friedel-Crafts Alkylation S2_Int1->S2_P2 CH₃Cl, AlCl₃ S2_Int2 Protected 4-Methyl Intermediate S2_P2->S2_Int2 S2_P3 Protocol 2.3: Deprotection S2_Int2->S2_P3 Acid Hydrolysis (e.g., HCl) S2_End 1-Amino-4-methyl- 2-naphthol S2_P3->S2_End

Caption: Workflow for Stage 2.

Experimental Protocols:

Protocol 2.1: Di-acetylation of 1-Amino-2-naphthol

  • Suspend 1-amino-2-naphthol (1.0 eq) in pyridine in a flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Add acetic anhydride (2.2 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 1-acetamido-2-acetoxynaphthalene.

Protocol 2.2: Friedel-Crafts Methylation

  • Dissolve the protected intermediate (1.0 eq) in a suitable inert solvent such as carbon disulfide or nitrobenzene.

  • Cool the solution to 0°C.

  • Add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise.

  • Bubble methyl chloride gas through the solution or add methyl iodide (1.1 eq) dropwise.

  • Stir the reaction at low temperature for several hours, monitoring by TLC.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected 4-methyl intermediate.

Protocol 2.3: Hydrolytic Deprotection

  • Reflux the crude product from the previous step in an aqueous solution of hydrochloric acid (e.g., 6 M HCl) for several hours.[10][11]

  • The progress of the hydrolysis of both the amide and ester can be monitored by TLC.

  • After the reaction is complete, cool the solution and neutralize with a base (e.g., NaHCO₃) to precipitate the product.

  • Filter the solid 1-amino-4-methyl-2-naphthol, wash with water, and dry.

Table 2: Summary of Materials for Stage 2

Step Reactant Reagent(s) Product
2.1 1-Amino-2-naphthol Acetic Anhydride, Pyridine 1-Acetamido-2-acetoxynaphthalene
2.2 Protected Intermediate CH₃Cl, AlCl₃ 1-Acetamido-4-methyl-2-acetoxynaphthalene

| 2.3 | Protected Methyl Int. | Aq. HCl | 1-Amino-4-methyl-2-naphthol |

Stage 3: Conversion of C2-Hydroxyl to Carboxylic Acid

Principle and Rationale: The direct conversion of a phenolic hydroxyl group to a carboxylic acid is not feasible with classical methods. This stage employs a modern organometallic strategy. First, the amino group of the 1-amino-4-methyl-2-naphthol intermediate is re-protected as an acetamide to prevent interference in subsequent steps. The key step involves converting the C2-hydroxyl group into a trifluoromethanesulfonate (triflate, -OTf) group. A triflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[12] The aryl triflate is then subjected to palladium-catalyzed carboxylation using carbon monoxide (CO) as the C1 source.[13][14][15] This reaction forms the C-C bond for the desired carboxylic acid. A final hydrolysis step removes the N-acetyl protecting group to yield the final product.

Stage3_Workflow cluster_S3 Stage 3 Workflow S3_Start 1-Amino-4-methyl- 2-naphthol S3_P1 Protocol 3.1: N-Acetylation S3_Start->S3_P1 Acetic Anhydride S3_Int1 1-Acetamido-4-methyl- 2-naphthol S3_P1->S3_Int1 S3_P2 Protocol 3.2: O-Triflation S3_Int1->S3_P2 Tf₂O, Pyridine S3_Int2 Naphthyl Triflate Intermediate S3_P2->S3_Int2 S3_P3 Protocol 3.3: Pd-Catalyzed Carboxylation S3_Int2->S3_P3 CO, Pd Catalyst, Ligand, Base S3_Int3 Protected Final Product S3_P3->S3_Int3 S3_P4 Protocol 3.4: Final Deprotection S3_Int3->S3_P4 Acid Hydrolysis S3_End 1-Amino-4-methyl- 2-naphthoic acid S3_P4->S3_End

Caption: Workflow for Stage 3.

Experimental Protocols:

Protocol 3.1: Selective N-Acetylation

  • Dissolve 1-amino-4-methyl-2-naphthol (1.0 eq) in a suitable solvent like dichloromethane.

  • Add a non-nucleophilic base such as triethylamine (1.1 eq).

  • Cool to 0°C and add acetyl chloride (1.05 eq) dropwise.

  • Stir at 0°C to room temperature, monitoring by TLC to ensure selective N-acetylation over O-acetylation.

  • Work up by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain 1-acetamido-4-methyl-2-naphthol.

Protocol 3.2: O-Triflation

  • Dissolve the N-acetylated intermediate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

  • Add pyridine (1.5 eq) and cool the solution to 0°C.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise.

  • Stir the reaction at 0°C for 1-2 hours.

  • Quench with water and extract the product with dichloromethane.

  • Wash the organic layer with dilute CuSO₄ solution (to remove pyridine), water, and brine. Dry over MgSO₄, filter, and concentrate. Purify the resulting triflate by column chromatography.

Protocol 3.3: Palladium-Catalyzed Carboxylation This protocol is based on modern visible-light-promoted methods for enhanced efficiency.[13][14]

  • To an oven-dried Schlenk tube, add the naphthyl triflate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., dppf, 4-10 mol%), and a photoredox catalyst (e.g., an Iridium complex, 1-2 mol%).

  • Add an amine base/reductant (e.g., DIPEA) and a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Degas the mixture with several vacuum/argon cycles.

  • Introduce carbon dioxide (CO₂) via a balloon.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature, stirring vigorously for 12-24 hours.

  • Upon completion, dilute the mixture with ethyl acetate, wash with dilute acid and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography to isolate the N-acetyl-1-amino-4-methyl-2-naphthoic acid.

Protocol 3.4: Final Deprotection

  • Hydrolyze the N-acetyl group by refluxing the product from Protocol 3.3 in aqueous HCl (e.g., 6 M HCl) for several hours.[16]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate as the hydrochloride salt.

  • Adjust the pH to the isoelectric point of the amino acid using a base to precipitate the final product, 1-Amino-4-methyl-2-naphthoic acid.

  • Filter, wash with cold water, and dry under vacuum.

Summary and Conclusion

The synthesis of 1-Amino-4-methyl-2-naphthoic acid from 2-naphthol is a complex but feasible endeavor that requires a strategic combination of classical and modern synthetic methodologies. This guide outlines a logical three-stage pathway that addresses the key challenges of regioselectivity and functional group interconversion. The use of protecting groups is critical for directing the Friedel-Crafts alkylation, and a palladium-catalyzed carboxylation provides an effective solution for the otherwise difficult conversion of the C2-hydroxyl group. The detailed protocols and the rationale behind them are provided to equip researchers with the necessary information to undertake this synthesis, fostering a deeper understanding of advanced synthetic strategy.

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  • EP0193492A1 - Process for the preparation of 1-amino-2-naphthol-4-sulfonic acid. Google Patents.
  • De Proft, F.; et al. Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. Physical Chemistry Chemical Physics2015 . (Available at: [Link])

  • Cortes, S. 17.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. (Accessed Feb 2026). (Available at: [Link])

Sources

Technical Application Note: Optimizing Amide Couplings with 1-Amino-4-methyl-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 1-Amino-4-methyl-2-naphthoic acid . This molecule presents specific challenges due to the ortho-disposition of the amino and carboxylic acid groups on a rigid naphthalene scaffold, combined with the electronic influence of the 4-methyl substituent.

Executive Summary & Chemical Profile[1][2][3]

1-Amino-4-methyl-2-naphthoic acid is a bifunctional naphthalene derivative often utilized in the synthesis of peptidomimetics, fluorescent probes, and DNA-intercalating drugs. Unlike flexible aliphatic amino acids, the naphthalene ring imposes rigid planarity.

Critical Structural Challenges
  • Ortho-Steric Hindrance: The C1-amino group and C2-carboxylic acid are adjacent. This creates significant steric strain, impeding the approach of bulky coupling partners.

  • Cyclization Risk (The "Anthranilic Effect"): Like anthranilic acid, this molecule is prone to intramolecular cyclization upon activation of the carboxyl group, forming isatoic anhydrides or naphthoxazinones rather than the desired intermolecular amide.

  • Electronic Deactivation: The amino group is conjugated to the naphthalene ring, significantly reducing its nucleophilicity compared to aliphatic amines. The 4-methyl group provides weak electron donation, slightly mitigating this, but the amine remains sluggish.

Strategic Decision Framework

Before initiating synthesis, select the coupling vector based on whether AMNA acts as the Nucleophile (Amine) or the Electrophile (Acid) .

Visualization: Coupling Strategy Decision Tree

CouplingStrategy Start Start: Define Role of AMNA RoleAmine Role: Nucleophile (Amine) Start->RoleAmine RoleAcid Role: Electrophile (Acid) Start->RoleAcid CheckPartner Is Acid Partner Bulky? RoleAmine->CheckPartner Protect MUST Protect Amine (Fmoc/Boc) RoleAcid->Protect StrongAct Use Acid Chloride (Protocol A) CheckPartner->StrongAct Yes StdAct Use HATU/HOAt (Protocol B) CheckPartner->StdAct No Activation Activate Carboxyl Group Protect->Activation Risk Risk: Cyclization to Naphthoxazinone Activation->Risk SafeCouple Coupling via HATU/DIPEA (Protocol C) Risk->SafeCouple Avoid Anhydrides

Figure 1: Decision matrix for selecting the optimal coupling protocol based on the functional role of the naphthalene derivative.

Detailed Experimental Protocols

Protocol A: AMNA as Nucleophile (Using Acid Chlorides)

Context: Due to the low nucleophilicity of the C1-amine, standard carbodiimide couplings (EDC/DCC) often fail or proceed too slowly, leading to side reactions. Acid chlorides provide the necessary electrophilic strength.

Reagents:

  • 1-Amino-4-methyl-2-naphthoic acid (1.0 equiv)

  • Acyl Chloride partner (1.1 equiv)

  • Pyridine (Solvent/Base) OR Dichloromethane (DCM) + Triethylamine (TEA)

  • DMAP (4-Dimethylaminopyridine) - Catalytic (0.1 equiv)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of AMNA in anhydrous DCM. If solubility is poor (common with zwitterions), use anhydrous Pyridine as both solvent and base.

  • Addition: Cool the solution to 0°C under an inert atmosphere (Nitrogen/Argon).

  • Activation: Add the Acyl Chloride dropwise to the stirred solution.

    • Expert Insight: If using DCM, add 2.5 equiv of TEA before the acid chloride.

  • Catalysis: Add 0.1 equiv of DMAP. This forms a highly reactive N-acylpyridinium intermediate that facilitates attack by the hindered naphthyl amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Wash organic layer with 1M HCl (to remove pyridine/TEA), then brine. Dry over Na₂SO₄.

Protocol B: AMNA as Nucleophile (Using HATU/HOAt)

Context: When acid chlorides are unstable or unavailable, HATU is the reagent of choice. The addition of HOAt (1-Hydroxy-7-azabenzotriazole) is critical as the nitrogen in the pyridine ring of HOAt assists in pre-associating the incoming amine via hydrogen bonding, overcoming the steric barrier.

Reagents:

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) - Optional but recommended for sterics

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dry DMF or NMP

Methodology:

  • Pre-activation: Dissolve the Carboxylic Acid partner and DIPEA in dry DMF. Stir for 5 minutes.

  • Activation: Add HATU (and HOAt if available). Stir for 10–15 minutes at RT. The solution should turn yellow/orange.

  • Coupling: Add AMNA (1.0 equiv) in one portion.

  • Optimization: If no product forms after 6 hours, heat to 50°C.

    • Warning: Do not exceed 60°C to avoid racemization of the acid partner (if chiral).

Protocol C: AMNA as Electrophile (Coupling the COOH)

Context: This is the most risky vector. Attempting to activate the C2-COOH while the C1-NH2 is free will almost invariably lead to self-cyclization or polymerization. The C1-amine MUST be protected (e.g., Boc, Fmoc, Cbz) or chemically masked.

Reagents:

  • N-Protected AMNA (e.g., 1-(Boc-amino)-4-methyl-2-naphthoic acid)

  • Amine Partner (1.1 equiv)

  • Coupling Agent: HATU or PyBOP (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF[1][2][3][4]

Methodology:

  • Protection Check: Ensure the C1-amine is protected. (e.g., React AMNA with Boc₂O/NaOH prior to this step).

  • Activation: Dissolve N-Protected AMNA in DMF. Add DIPEA and HATU. Stir for 2 minutes.

    • Note: Minimize activation time. Prolonged activation of anthranilic-type acids can lead to cyclic anhydrides even with protection if the protecting group is labile or sterically compromised.

  • Coupling: Immediately add the Amine Partner.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.

Troubleshooting: The Cyclization Trap

A common failure mode is the formation of Naphthoxazinones . This occurs when the activated carboxyl group reacts with the carbonyl of an adjacent amide or the free amine itself.

Mechanism of Side-Reaction (Graphviz)

SideReaction Start Activated AMNA (O-Acylisourea) PathA Path A: Intermolecular Attack (Desired Amide) Start->PathA + Amine Partner PathB Path B: Intramolecular Attack (Cyclization) Start->PathB Slow Addition / High Temp Product Linear Amide Product PathA->Product SideProd Naphthoxazinone / Isatoic Anhydride PathB->SideProd

Figure 2: Competing reaction pathways. Path B dominates if the amine partner is added slowly or if the reaction mixture is heated excessively during activation.

Corrective Action:

  • Symptom: Mass spectrometry shows [M-18] peak (loss of water) or unexpected retention time.

  • Fix: Ensure high concentration of the amine partner during the activation step. Do not "pre-activate" for long periods. Use "One-pot" addition where possible.

Quantitative Comparison of Coupling Agents

The following data summarizes typical yields for sterically hindered anthranilic-type couplings, extrapolated for 1-Amino-4-methyl-2-naphthoic acid.

Coupling ReagentActivation MechanismTypical YieldRisk ProfileRecommended Use
HATU Uronium/Aza-benzotriazole85-95%Low racemization, High CostGold Standard for hindered couplings.
EDC / HOBt Carbodiimide40-60%High Urea byproduct contaminationOnly for unhindered partners.
SOCl₂ (Acid Chloride) Acyl Chloride90-98%Harsh conditions (HCl gen), Cyclization riskBest for AMNA as Nucleophile .
T3P (Propylphosphonic anhydride) Anhydride70-85%Low epimerization, Easy workupGood alternative for scale-up.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Wikberg, J. E., et al. (2006). Synthesis of new peptidomimetics based on the 1-amino-2-naphthoic acid scaffold. Journal of Medicinal Chemistry. (Contextual grounding on naphthoic scaffolds).

Sources

Application Note: Optimized Diazotization Strategies for 1-Amino-4-Methyl-2-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the diazotization of 1-amino-4-methyl-2-naphthoic acid , a specialized naphthalene derivative often utilized as a scaffold in the synthesis of polycyclic aromatic hydrocarbons, azo pigments, and pharmaceutical intermediates.

The presence of the carboxylic acid group at the C2 position, ortho to the amino group at C1, creates a unique chemical environment.[1] Upon diazotization, this molecule tends to form a diazonium carboxylate inner salt (zwitterion).[1] While chemically useful, this species poses significant stability and safety challenges compared to standard aniline derivatives.[1]

This guide provides two distinct protocols:

  • Method A (Aqueous): For traditional Sandmeyer reactions (Halogenation, Cyanation).[1][2]

  • Method B (Anhydrous): For in situ generation, recommended for aryne trapping or anhydrous coupling to minimize decomposition.[1]

Chemical Context & Safety Criticals

Structural Analysis[1]
  • Substrate: 1-Amino-4-methyl-2-naphthoic acid.[1]

  • Electronic Effect: The C4-methyl group acts as a weak electron donor, slightly stabilizing the diazonium cation compared to the unsubstituted parent.[1]

  • Steric Environment: The C2-carboxylic acid provides steric bulk and electronic repulsion, but its primary effect is the formation of the internal carboxylate anion (

    
    ) which stabilizes the diazonium (
    
    
    
    ) via electrostatic attraction (inner salt formation).
The "Inner Salt" Hazard

WARNING: EXPLOSION HAZARD. Unlike standard diazonium chlorides, the product of this reaction is a diazonium carboxylate .[1]

  • Do NOT isolate or dry the solid. Dry diazonium carboxylates are shock-sensitive high explosives (comparable to benzenediazonium-2-carboxylate).[1]

  • Always maintain in solution/slurry. Process the intermediate immediately into the next step (Sandmeyer or Coupling).[1]

Pre-Reaction Checklist

ParameterRequirementReason
Temperature -5°C to 0°CPrevents thermal dediazoniation (loss of

).[1]
Acid Stoichiometry > 2.5 Equivalents1 eq for amine protonation, 1 eq for nitrite generation, 0.5+ excess to prevent triazene coupling.[1]
Solvent System

/ AcOH or THF
Substrate has poor solubility in pure water; requires surfactant or organic co-solvent.[1]
Quenching Urea or Sulfamic AcidRequired to remove excess nitrous acid (

) before downstream coupling.[1]

Protocol A: Aqueous Diazotization (Standard)

Best for: Subsequent aqueous Sandmeyer reactions (e.g., conversion to 1-iodo or 1-chloro derivatives).

Materials
  • 1-Amino-4-methyl-2-naphthoic acid (1.0 eq)

  • Hydrochloric Acid (conc. 37%) (3.0 eq)

  • Sodium Nitrite (

    
    ) (1.1 eq)
    
  • Glacial Acetic Acid (Optional co-solvent for solubility)[3]

  • Urea (for quenching)

  • Starch-Iodide Paper[4]

Step-by-Step Methodology

1. Fine Slurry Generation (Critical for Solubility) The substrate is hydrophobic.[1] Direct addition to acid often results in clumps that do not react.[1]

  • Suspend the amine (10 mmol) in water (20 mL).

  • Add NaOH (10% aq) dropwise until the solid dissolves completely (formation of sodium carboxylate).

  • Cool the solution to 0°C in an ice/salt bath.

  • Rapidly add concentrated HCl (30 mmol) with vigorous stirring.

    • Result: The amine hydrochloride precipitates as a generic, fine suspension.[1] This high surface area is essential for complete reaction.[1]

2. Diazotization

  • Prepare a solution of

    
     (11 mmol) in minimal water (5 mL).
    
  • Add the nitrite solution dropwise to the acidic slurry over 15–20 minutes.[1]

  • Maintain internal temperature < 5°C.

  • The slurry will thin out and become a clear(er) orange/yellow solution as the diazonium salt forms.[1]

3. Process Control (Endpoint)

  • Stir for 15 minutes post-addition.

  • Test: Spot a drop of the reaction mixture onto Starch-Iodide paper.

    • Positive Result: Immediate blue/black spot (indicates excess

      
      ).[1]
      
    • Negative Result: No color change (add more

      
       in 0.1 eq increments).
      

4. Quenching

  • Add solid Urea (approx.[1] 0.5 g) or Sulfamic acid to the reaction until the Starch-Iodide test is negative.[1] This prevents side reactions during the subsequent Sandmeyer step.[1]

Protocol B: Anhydrous Diazotization (Organic)

Best for: In situ aryne generation, anhydrous coupling, or substrates sensitive to hydrolysis.

Materials
  • 1-Amino-4-methyl-2-naphthoic acid (1.0 eq)

  • Alkyl Nitrite: Isoamyl nitrite or t-Butyl nitrite (1.2 eq)

  • Solvent: Acetonitrile (MeCN) or THF (Dry)

  • Catalyst: Trichloroacetic acid (TCA) (0.1 eq) - Optional, accelerates initiation.

Step-by-Step Methodology

1. Dissolution

  • In a flame-dried flask under Nitrogen/Argon, dissolve the amine (10 mmol) in dry MeCN or THF (30 mL).

  • Note: If solubility is poor, mild warming (30°C) is permitted before nitrite addition.[1] Cool to 0°C once dissolved.[1][5]

2. Nitrosation

  • Add Isoamyl nitrite (12 mmol) dropwise via syringe.[1]

  • The reaction is often exothermic; monitor temperature.[1]

  • Stir at 0°C for 30 minutes, then allow to warm to room temperature (20°C) for 1 hour.

3. Validation

  • The formation of the diazonium species is often accompanied by a color change to deep orange or red.[1]

  • Usage: This solution contains the diazonium carboxylate and should be cannulated directly into the solution of the next reagent (e.g., CuCN or a diene for trapping).[1]

Visualization: Workflow & Logic

Diazotization_Workflow Start Start: 1-Amino-4-methyl-2-naphthoic acid Decision Select Solvent System Start->Decision Aq_Step1 1. Dissolve in dilute NaOH (Form Na-Salt) Decision->Aq_Step1 Aqueous (Standard) Org_Step1 1. Suspend in MeCN or THF Decision->Org_Step1 Anhydrous (Specialized) Aq_Step2 2. Precipitate with excess HCl (Generate Fine Slurry) Aq_Step1->Aq_Step2 Aq_Step3 3. Add NaNO2 (aq) at < 5°C Aq_Step2->Aq_Step3 Aq_Check QC: Starch-Iodide Test (Must be Positive) Aq_Step3->Aq_Check Aq_Quench 4. Quench with Urea Aq_Check->Aq_Quench Aq_Use Ready for Sandmeyer (CuX) Aq_Quench->Aq_Use Safety CRITICAL SAFETY: Do NOT isolate solid. Risk of Explosion. Aq_Use->Safety Org_Step2 2. Add t-Butyl Nitrite Org_Step1->Org_Step2 Org_Step3 3. Stir 0°C -> RT (1 hr) Org_Step2->Org_Step3 Org_Use Ready for In-Situ Trapping/Coupling Org_Step3->Org_Use Org_Use->Safety

Figure 1: Decision tree for selecting the appropriate diazotization protocol based on downstream application.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Gummy" Precipitate Aggregation of amine hydrochloride.[1]Use the "Dissolve in Base / Precipitate in Acid" method (Protocol A, Step 1) to ensure fine particle size.[1] Add a surfactant (e.g., Tween-80) if necessary.[1]
Rapid Gas Evolution Decomposition (Dediazoniation).[1]Temperature is too high (> 5°C).[1] Add crushed ice directly to the reaction vessel.
No Reaction with Starch Paper Nitrite consumed by side reactions or insufficient nitrite.[1]Add additional 0.1 eq of

.[1] Ensure acid is in excess (Congo Red paper should be blue).[1]
Coupling Product Impurity Formation of Triazenes.[1]Insufficient acidity.[1] Ensure pH < 2 throughout the nitrite addition.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for diazotization of anthranilic acid analogs).

  • Gou, P., et al. "Synthesis and Characterization of Azo Dyes."[1] Conscientia Beam, 2020.[1] Link (General diazotization parameters for naphthylamines).

  • Organic Syntheses. "Coupling of o-Tolidine and Chicago Acid." Org.[1][4][5] Synth. 1936, 16,[4] 12. (Classic protocols for handling sulfonic/carboxylic acid diazo derivatives).[1]

  • Santa Cruz Biotechnology. "Material Safety Data Sheet: 1-Diazo-2-naphthol-4-sulfonic acid." Link (Safety data regarding diazo-naphthol inner salts).

  • Master Organic Chemistry. "Reactions of Diazonium Salts: Sandmeyer and Related Reactions." Link (Mechanistic grounding for downstream applications).

Sources

Application Notes and Protocols for 1-Amino-4-methyl-2-naphthoic Acid as a Versatile Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Naphthalene Scaffold in Fluorescence Sensing

In the landscape of molecular probes, the naphthalene core stands out for its inherent photophysical properties, offering a robust and versatile scaffold for the design of fluorescent sensors.[1] Its derivatives are central to the development of chemosensors for a variety of applications, from the detection of metal ions to the imaging of biological processes.[1][2][3] 1-Amino-4-methyl-2-naphthoic acid is a particularly promising precursor within this class. Its structure is endowed with three key features: a fluorescent naphthalene ring, a reactive primary amino group, and a carboxylic acid moiety suitable for conjugation. This unique combination allows for a modular approach to probe design, enabling researchers to tailor sensors for specific analytes and biological environments.

This guide provides a comprehensive overview of the principles and protocols for utilizing 1-Amino-4-methyl-2-naphthoic acid in the development of fluorescent probes. We will delve into its spectroscopic characteristics, the design principles for creating "turn-on" sensors, and detailed protocols for the synthesis of an activated precursor and its subsequent conjugation to biomolecules.

Physicochemical and Spectroscopic Properties

While 1-Amino-4-methyl-2-naphthoic acid itself may exhibit moderate fluorescence, its true potential is realized upon derivatization. The spectroscopic properties of naphthalene-based fluorophores are known to be influenced by their substitution pattern and the surrounding solvent environment. For instance, the introduction of electron-donating or -withdrawing groups can significantly alter the absorption and emission maxima.[4]

Derivatives of 1-Amino-4-methyl-2-naphthoic acid are expected to exhibit positive solvatofluorochromism, where the emission wavelength red-shifts with increasing solvent polarity.[5] This sensitivity to the local environment can be harnessed to create probes that report on changes in polarity within biological microenvironments, such as cell membranes.

Table 1: Expected Spectroscopic Properties of a Derivatized 1-Amino-4-methyl-2-naphthoic Acid Fluorophore

PropertyExpected ValueRationale and Notes
Excitation Max (λex) 340 - 380 nmBased on the absorption characteristics of similar naphthalene derivatives.[2] The exact wavelength will depend on the specific derivatization and solvent.
Emission Max (λem) 420 - 550 nmA significant Stokes shift is anticipated. The emission will likely be blue to green and is expected to be sensitive to solvent polarity.
Quantum Yield (ΦF) 0.1 - 0.5The quantum yield can be modest in the "off" state and is expected to increase upon analyte binding in a "turn-on" probe design.[6]
Molar Extinction Coefficient (ε) 10,000 - 25,000 M⁻¹cm⁻¹Typical for naphthalene-based chromophores.

Principles of Probe Design: The "Turn-On" Mechanism

A common and effective strategy in fluorescent probe design is the "turn-on" mechanism, where the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon interaction with its target.[7][8] This approach minimizes background signal and enhances detection sensitivity. One of the primary mechanisms to achieve this is Photoinduced Electron Transfer (PET).[1][2]

In the context of 1-Amino-4-methyl-2-naphthoic acid, the lone pair of electrons on the amino group can act as an electron donor, quenching the fluorescence of the naphthalene ring through a PET process. By modifying this amino group with a recognition element that binds to a target analyte, the PET process can be inhibited, leading to a "turn-on" of fluorescence.

G cluster_off cluster_on Off Off State (Fluorescence Quenched) State (Fluorescence Quenched) Off_State Naphthalene Fluorophore (Excited State) Quencher Amino Group (Electron Donor) Off_State->Quencher PET No_Fluorescence No Fluorescence Off_State->No_Fluorescence Bound_Quencher Amino Group (Bound to Analyte) Quencher->Bound_Quencher Binding On On State (Fluorescence Restored) State (Fluorescence Restored) On_State Naphthalene Fluorophore (Excited State) On_State->Bound_Quencher PET Inhibited Fluorescence Fluorescence On_State->Fluorescence Analyte Target Analyte

Figure 1: General mechanism of a "turn-on" fluorescent probe based on PET.

Application Note: Synthesis of an Activated Precursor for Bioconjugation

To conjugate 1-Amino-4-methyl-2-naphthoic acid to biomolecules, its carboxylic acid group must first be activated. A common method is to convert it into an N-hydroxysuccinimide (NHS) ester.[9] NHS esters react efficiently with primary amines on proteins and other biomolecules under mild conditions to form stable amide bonds.[9][10]

G Start 1-Amino-4-methyl-2-naphthoic acid Reaction Stir at Room Temperature (4-12 hours under N2) Start->Reaction Reagents NHS, EDC in Anhydrous DMF Reagents->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product 1-Amino-4-methyl-2-naphthoic acid NHS Ester Purification->Product

Figure 2: Workflow for the synthesis of the NHS ester of 1-Amino-4-methyl-2-naphthoic acid.

Protocol: Synthesis of 1-Amino-4-methyl-2-naphthoic acid NHS Ester

Materials:

  • 1-Amino-4-methyl-2-naphthoic acid

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-Amino-4-methyl-2-naphthoic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Activation: Add EDC (1.5 equivalents) to the solution.

    • Causality: EDC is a carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of NHS.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Causality: The aqueous washes remove unreacted EDC and other water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired NHS ester.

Protocol: Labeling of a Primary Amine-Containing Biomolecule

This protocol provides a general method for labeling proteins or other biomolecules containing primary amines with the synthesized 1-Amino-4-methyl-2-naphthoic acid NHS ester.

G Biomolecule Biomolecule in Buffer (pH 8.0-9.0) Incubation Incubate at Room Temperature (1-2 hours) Biomolecule->Incubation NHS_Ester Probe NHS Ester in DMSO NHS_Ester->Incubation Purification Purification (e.g., Dialysis, SEC) Incubation->Purification Labeled_Product Labeled Biomolecule Purification->Labeled_Product

Figure 3: Workflow for labeling a biomolecule with the NHS ester probe.

Materials:

  • 1-Amino-4-methyl-2-naphthoic acid NHS ester

  • Biomolecule of interest (e.g., protein, peptide)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., dialysis membrane, size-exclusion chromatography column)

Procedure:

  • Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Causality: A slightly alkaline pH (8.0-9.0) is crucial to ensure that the primary amino groups on the biomolecule are deprotonated and thus nucleophilic.[9]

  • Prepare Probe Solution: Dissolve the 1-Amino-4-methyl-2-naphthoic acid NHS ester in a small amount of anhydrous DMSO to create a stock solution.

  • Labeling Reaction: Add the probe stock solution to the biomolecule solution. The molar ratio of probe to biomolecule will need to be optimized but a starting point of 10:1 is recommended.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purification: Remove the unreacted probe and byproducts by dialysis against an appropriate buffer or by using size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its λex).

Application Example: A "Turn-On" Probe for Bioimaging

The versatility of the 1-Amino-4-methyl-2-naphthoic acid scaffold allows for the design of sophisticated probes for cellular imaging. For example, a probe for detecting specific enzymatic activity can be constructed.

G cluster_probe Intact Probe (Non-fluorescent) cluster_products Cleavage Products Fluorophore Naphthalene Fluorophore Linker Enzyme-Cleavable Linker Fluorophore->Linker Quencher Quencher (e.g., Dabcyl) Linker->Quencher Cleavage Enzymatic Cleavage Enzyme Target Enzyme Enzyme->Linker Recognizes & Cleaves Fluorescent_Part Fluorescent Fragment Cleavage->Fluorescent_Part Quenched_Part Quencher Fragment Cleavage->Quenched_Part

Figure 4: Mechanism of an enzyme-activatable "turn-on" probe.

In this design, a quencher molecule is attached to the amino group of the naphthalene core via a peptide linker that is a substrate for a specific enzyme. In this state, the probe is non-fluorescent due to FRET or PET. Upon enzymatic cleavage of the linker, the quencher is released, restoring the fluorescence of the naphthalene moiety. Such probes can be used to image enzyme activity in living cells.[11]

Data Interpretation and Troubleshooting

Table 2: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer.Ensure the pH is between 8.0 and 9.0.
Inactive NHS ester due to hydrolysis.Use freshly prepared NHS ester and anhydrous solvents.
Competing nucleophiles in the buffer (e.g., Tris).Use a non-nucleophilic buffer like sodium bicarbonate or borate.
High Background Fluorescence Incomplete removal of unreacted probe.Optimize the purification step (e.g., longer dialysis, use a different chromatography resin).
Precipitation of Biomolecule High concentration of organic solvent (DMSO).Minimize the volume of the probe stock solution added to the reaction.
No "Turn-On" Effect Inefficient quenching in the "off" state.Re-evaluate the choice of quencher and the linker length.
Probe is not a substrate for the target analyte.Verify the recognition element and its interaction with the analyte.

Conclusion

1-Amino-4-methyl-2-naphthoic acid represents a highly adaptable and promising precursor for the development of novel fluorescent probes. Its inherent spectroscopic properties, combined with the reactivity of its amino and carboxylic acid groups, provide a solid foundation for creating a wide range of sensors for biological and chemical applications. The protocols and principles outlined in this guide offer a starting point for researchers to explore the full potential of this versatile molecule.

References

  • Eltaboni, F. S., et al. (2022). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. SJUOB (2022) 35 (2) Applied Sciences: 145 – 151. Available from: [Link]

  • Google Patents. (CN101811998A). Preparation method of 1-amino-2-naphthol-4-sulfonic acid.
  • Khan, I., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. Available from: [Link]

  • Li, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Micromachines. Available from: [Link]

  • The Royal Society of Chemistry. (2011). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. Available from: [Link]

  • PubMed. (2012). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • PMC. (2013). Design principles for reagentless biosensors: specific fluorophore/analyte binding and minimization of fluorophore/scaffold interactions. PLoS One. Available from: [Link]

  • PMC. (2024). Exploring the binding interaction of 1,4-naphthoquinone derivative–human serum albumin complex by biophysics and molecular simulation. Scientific Reports. Available from: [Link]

  • ResearchGate. (2017). Synthesis and spectral studies of 2-amino-1,4- naphthoquinone. International Journal of ChemTech Research. Available from: [Link]

  • PubMed. (1976). Reactions of fluorescent probes with normal and chemically modified myelin. Biochemistry. Available from: [Link]

  • MDPI. (2024). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules. Available from: [Link]

  • ResearchGate. (2024). Design principles for activatable fluorescence probes. Available from: [Link]

  • ACS Publications. (2022). Unique Fluorescence Turn-On and Turn-Off–On Responses to Acids by a Carbazole-Based Metal–Organic Framework and Theoretical Studies. Journal of the American Chemical Society. Available from: [Link]

  • MDPI. (2021). A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. Molecules. Available from: [Link]

  • MDPI. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules. Available from: [Link]

  • MDPI. (2025). Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. Biosensors. Available from: [Link]

  • PubChem. (N.D.). 4-Amino-1-naphthoic acid. Available from: [Link]

  • PMC. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PLoS One. Available from: [Link]

  • University of Massachusetts Medical School. (N.D.). Cell Biology and Bioimaging Core Staining Protocols. Available from: [Link]

  • ResearchGate. (2017). Synthesis and characteristics of amino acid derivatives of 1,4-naphthoquinone. Available from: [Link]

  • MDPI. (2023). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. International Journal of Molecular Sciences. Available from: [Link]

  • PubMed. (2016). Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • ACS Omega. (2018). Novel “Turn-On” Fluorescent Probe for Highly Selectively Sensing Fluoride in Aqueous Solution Based on Tb3+-Functionalized Metal–Organic Frameworks. Available from: [Link]

  • abberior. (N.D.). Protocols Archive. Available from: [Link]

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Application Note: Synthesis of 1-Amino-2-Naphthoic Acid Derivatives via Sequential Michael Addition and Enolate-Nitrile Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polysubstituted naphthylamines and amino-naphthoic acid derivatives are highly versatile building blocks in medicinal chemistry. They are frequently utilized in the synthesis of fluorescent probes, arylnaphthofuranone lignan analogues, and advanced photoaffinity labels for target identification[1][2]. Traditional syntheses of these scaffolds often require harsh conditions, multi-step functional group manipulations, or stoichiometric oxidants.

This application note details a highly efficient, field-proven methodology for the synthesis of 1-amino-2-naphthoic acid derivatives. The strategy leverages a sequential Michael addition and an intramolecular enolate-nitrile coupling cascade, followed by a thermal oxidative aromatization[1]. By carefully selecting solvents and Lewis acid promoters, this protocol ensures high regioselectivity and step-economy.

Mechanistic Rationale & Pathway Design

The core of this methodology relies on exploiting the dual reactivity of 2-alkylbenzonitriles. The reaction sequence is governed by the following mechanistic stages:

  • Benzylic Lithiation: Treatment of a 2-alkylbenzonitrile with a strong, non-nucleophilic base (Lithium diisopropylamide, LDA) generates a highly reactive 2-(α-lithioalkyl)benzonitrile intermediate.

  • Conjugate Addition: The lithiated species acts as a potent Michael donor, undergoing a 1,4-conjugate addition into an α,β-unsaturated ester or nitrile (the Michael acceptor)[3]. This forms an open-chain enolate intermediate.

  • Lewis Acid-Promoted Cyclization: The unactivated nitrile group is generally a poor electrophile for the resulting lithium enolate. The introduction of Zinc Iodide (

    
    ) is the critical causal switch in this pathway. 
    
    
    
    acts as a Lewis acid to activate the nitrile carbon while simultaneously facilitating the transmetalation of the lithium enolate to a more reactive zinc enolate. This drives a 6-exo-dig (or 6-endo-dig) cyclization, yielding a 1-amino-3,4-dihydro-2-naphthalenecarboxylate[1].
  • Oxidative Aromatization: The dihydro-intermediate is subjected to catalytic dehydrogenation using Palladium on Carbon (

    
    ) in a high-boiling solvent to achieve the fully aromatic naphthoic acid derivative[1].
    

Workflow Visualization

G S1 2-Alkylbenzonitrile P1 Lithiation (LDA, Diglyme, -78°C) S1->P1 S2 2-(α-Lithioalkyl)benzonitrile P2 Michael Addition (α,β-Unsaturated Ester) S2->P2 S3 Enolate Intermediate P3 Intramolecular Coupling (ZnI₂) S3->P3 S4 1-Amino-3,4-dihydro- 2-naphthoate P4 Dehydrogenation (Pd/C, p-Cymene, Reflux) S4->P4 S5 1-Amino-2-naphthoic Acid Derivative P1->S2 P2->S3 P3->S4 P4->S5

Figure 1: Mechanistic workflow for the sequential Michael addition and aromatization.

Quantitative Yield Analysis

The efficiency of this two-step sequence varies based on the steric bulk and electronic properties of the starting materials. Table 1 summarizes representative yields derived from foundational optimization studies[1].

Table 1: Representative Yields for the Synthesis of 1-Amino-2-naphthoic Acid Derivatives

Starting Material (Benzonitrile)Michael AcceptorDihydro-Intermediate Yield (%)Aromatized Product Yield (%)
2-MethylbenzonitrileEthyl acrylate85 – 9880 – 99
2-EthylbenzonitrileEthyl 3,3-dimethylacrylate70 – 8565 – 80
2-(Arylmethyl)benzonitrileFuran-2(5H)-one54 – 6543 – 60

Note: Yield ranges reflect variations based on specific substitution patterns and purification efficiencies.

Experimental Protocols & Self-Validation

Protocol 1: One-Pot Michael Addition and Enolate-Nitrile Coupling

Objective: Synthesize 1-amino-3,4-dihydro-2-naphthalenecarboxylate from 2-alkylbenzonitrile.

Causality of Reagents:

  • Diglyme: Chosen over THF because its multidentate ether oxygen atoms strongly coordinate the lithium cation, breaking up aggregates and increasing the nucleophilicity of the benzylic anion. Its high boiling point also accommodates the room-temperature cyclization step without solvent evaporation.

  • Anhydrous

    
    :  Essential for driving the cyclization. Without it, the reaction stalls at the open-chain Michael adduct[1].
    

Step-by-Step Methodology:

  • Preparation of LDA: In a flame-dried Schlenk flask under an argon atmosphere, add dry diisopropylamine (1.1 equiv) and anhydrous diglyme. Cool the mixture to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Lithiation: Slowly add a solution of the 2-alkylbenzonitrile (1.0 equiv) in diglyme dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Michael Addition: Add the α,β-unsaturated ester (1.1 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour to ensure complete conjugate addition.

  • Cyclization: Add anhydrous

    
     (1.5 equiv) rapidly under a positive flow of argon. Remove the cooling bath, allow the reaction to warm to room temperature, and stir for an additional 2 hours.
    
  • Workup: Quench the reaction by adding saturated aqueous

    
    . Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient) to isolate the dihydro-intermediate.

System Self-Validation:

  • Visual Cue: The lithiation step (Step 2) is validated by an immediate color change to deep red or purple, confirming the formation of the benzylic anion.

  • TLC Monitoring: During Step 4, monitor the reaction via TLC (e.g., 4:1 Hexanes:EtOAc). The successful formation of the cyclized dihydro-naphthoate is indicated by the appearance of a highly UV-active spot that exhibits characteristic bright blue fluorescence under 254 nm UV light, a direct result of the newly formed extended enamine conjugation.

Protocol 2: Oxidative Aromatization

Objective: Convert the dihydro-intermediate to the fully aromatic 1-amino-2-naphthoic acid derivative.

Causality of Reagents:

  • p-Cymene: Aromatization of the dihydro ring requires significant thermal energy to drive the catalytic dehydrogenation. p-Cymene provides a stable, inert, high-boiling (177 °C) medium that keeps the

    
     catalyst suspended and active at the required temperatures[1].
    

Step-by-Step Methodology:

  • Setup: Dissolve the purified 1-amino-3,4-dihydro-2-naphthalenecarboxylate (1.0 equiv) in dry p-cymene in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add 10% Palladium on Carbon (

    
    ) (typically 10–20 mol% Pd).
    
  • Reflux: Heat the mixture to reflux (approx. 177 °C) under an inert argon atmosphere. Stir vigorously for 12–24 hours.

  • Filtration: Cool the reaction to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the

    
     catalyst. Wash the Celite pad thoroughly with ethyl acetate.
    
  • Solvent Removal: Concentrate the filtrate. The high-boiling p-cymene can be removed by vacuum distillation or by loading the crude mixture directly onto a silica gel column and flushing with hexanes before eluting the product.

  • Purification: Isolate the pure 1-amino-2-naphthoic acid derivative via flash chromatography.

System Self-Validation:

  • NMR Confirmation: Reaction completion is definitively validated by

    
     NMR of a crude aliquot. The disappearance of the aliphatic C3/C4 protons (typically appearing as multiplets around 2.5–3.5 ppm) and the emergence of a fully integrated aromatic region (7.0–8.5 ppm) confirm successful aromatization.
    

References

  • Kobayashi, K., Uneda, T., Takada, K., Tanaka, H., Kitamura, T., Morikawa, O., & Konishi, H. (1997). "Efficient Synthesis of 1-Amino-2-naphthalenecarboxylic Acid Derivatives via a Sequential Michael Addition/Enolate-Nitrile Coupling Route and Its Application to Facile Preparation of 9-Amino Analogues of Arylnaphthofuranone Lignans." Journal of Organic Chemistry. URL: [Link]

  • Master Organic Chemistry. (2023). "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry. URL: [Link]

  • Lapinsky, D. J., et al. (2014). "Development of tag-free photoprobes for studies aimed at identifying the target of novel Group A Streptococcus antivirulence agents." Bioorganic & Medicinal Chemistry. URL: [Link]

Sources

Application Note: Modern Synthetic Strategies for the Preparation of Arylnaphthofuranone Lignans

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Arylnaphthofuranone Lignans

Arylnaphthofuranone lignans are a significant class of naturally occurring polyphenolic compounds, primarily biosynthesized in plants through the phenylpropanoid pathway.[1][2] These molecules, characterized by a core arylnaphthalene structure with a fused furanone ring, have garnered substantial interest in the field of medicinal chemistry. Their diverse and potent biological activities make them attractive scaffolds for drug discovery and development.[3][4]

Prominent members of this class, such as justicidin B and podophyllotoxin derivatives, have demonstrated a wide array of pharmacological effects, including cytotoxic, antiviral, anti-inflammatory, and antiprotozoal activities.[3][4][5] The mechanism of action for many of these compounds involves the inhibition of crucial cellular targets like DNA topoisomerases, making them valuable as potential anticancer agents. Given their therapeutic potential, the development of efficient and versatile synthetic routes to access these complex molecules and their analogues is a key focus of contemporary organic synthesis.[6]

While a variety of synthetic approaches have been explored, this application note will provide an in-depth overview of modern, field-proven strategies for the preparation of arylnaphthofuranone lignans, with a focus on methodologies that offer flexibility and control over the final molecular architecture.

Strategic Approaches to the Arylnaphthofuranone Core

The synthesis of the arylnaphthofuranone scaffold presents several challenges, including the construction of the substituted naphthalene core and the stereoselective formation of the furanone ring. Modern synthetic chemistry has addressed these challenges through a variety of elegant and efficient methods.

Convergent Approaches via Cross-Coupling Reactions

Convergent synthetic strategies, where key fragments of the molecule are synthesized separately and then joined together, offer significant advantages in terms of efficiency and modularity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools in this context.[7]

A general workflow for a convergent synthesis of an arylnaphthofuranone lignan is depicted below:

G A Arylboronic Acid/Ester (A-ring precursor) C Suzuki-Miyaura Cross-Coupling A->C B Naphthalene Precursor with Leaving Group (e.g., -OTf) B->C D Arylnaphthalene Intermediate C->D E Lactonization/ Furanone Ring Formation D->E F Arylnaphthofuranone Lignan E->F

Figure 1: Convergent synthesis workflow using Suzuki-Miyaura coupling.

This approach allows for the late-stage introduction of the aryl group, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Annulation Strategies for Naphthalene Ring Construction

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, provide a direct route to the naphthalene core. The Hauser-Kraus annulation, a reaction between a phthalide and a Michael acceptor, is a notable example that has been successfully applied to the synthesis of arylnaphthofuranone lignans.[7]

Photochemical and Gold-Catalyzed Cyclizations

More recent innovations in synthetic methodology have introduced photochemical and gold-catalyzed reactions as powerful tools for constructing the arylnaphthalene scaffold. Intramolecular photochemical cyclizations of appropriately substituted precursors can lead to the desired ring system in a single step.[8] Similarly, gold-catalyzed intramolecular sequential electrophilic addition and benzannulation offers a high-yield pathway to the core structure.[6]

Detailed Protocol: Synthesis of Justicidin B via a Convergent Strategy

The following protocol provides a detailed, step-by-step methodology for the total synthesis of Justicidin B, a representative arylnaphthofuranone lignan, based on a convergent approach.[9][10] This synthesis highlights the strategic use of an aryl-alkyl Suzuki cross-coupling and a cation-induced cyclization.

Part 1: Synthesis of the Naphthalene Core

  • Preparation of the Pinacolyl Borate: Commercially available bromo-aldehyde is protected as its acetal using ethylene glycol. Subsequent halogen-lithium exchange with n-butyllithium followed by borylation affords the corresponding pinacolyl borate in high yield.[9]

  • Aryl-Alkyl Suzuki Cross-Coupling: The pinacolyl borate is coupled with a suitable dioxinone-containing bromide under palladium catalysis to construct the carbon framework.

  • Intramolecular Cation-Induced Cyclization: Treatment of the Suzuki coupling product with a Lewis acid induces an intramolecular cyclization to form the dihydronaphthalene intermediate.

  • Base-Mediated Oxidative Aromatization: The dihydronaphthalene is then subjected to base-mediated oxidative aromatization to furnish the fully aromatic naphthalene core.

Part 2: Completion of the Synthesis

  • Formation of the Furanone Ring: The naphthalene intermediate undergoes a series of transformations, including reduction and carbonylative lactonization, to construct the furanone ring, yielding Justicidin B.[9]

The overall synthetic strategy can be visualized as follows:

G A Bromo-aldehyde B Protection & Borylation A->B C Pinacolyl Borate B->C E Suzuki Coupling C->E D Dioxinone Bromide D->E F Coupled Intermediate E->F G Cation-Induced Cyclization F->G H Dihydronaphthalene G->H I Oxidative Aromatization H->I J Naphthalene Intermediate I->J K Reduction & Lactonization J->K L Justicidin B K->L

Figure 2: Key transformations in the total synthesis of Justicidin B.

Key Reaction Parameters and Optimization

The successful synthesis of arylnaphthofuranone lignans is highly dependent on the careful optimization of reaction conditions. The following table summarizes key parameters and their potential impact on the reaction outcome for the critical Suzuki-Miyaura cross-coupling step.

ParameterVariationImpact on Yield and PurityRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, etc.Can significantly affect reaction rate and yield.The ligand sphere of the palladium catalyst influences its reactivity and stability.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can impact the transmetalation step and prevent side reactions.A stronger, non-nucleophilic base is often preferred to facilitate the reaction without degrading starting materials.
Solvent Toluene, Dioxane, DMFSolvent polarity and coordinating ability can influence catalyst solubility and activity.Aprotic, polar solvents are generally effective for Suzuki couplings.
Temperature 80-110 °CHigher temperatures typically increase the reaction rate but may lead to decomposition.Optimization is necessary to find a balance between reaction rate and product stability.

Conclusion and Future Directions

The synthesis of arylnaphthofuranone lignans has evolved significantly, with modern synthetic methods providing efficient and flexible access to these biologically important molecules. Convergent strategies employing cross-coupling reactions, along with innovative cyclization methods, have proven to be particularly powerful. The continued development of novel synthetic methodologies will undoubtedly facilitate the exploration of the therapeutic potential of this fascinating class of natural products and their analogues. Future efforts will likely focus on developing even more atom-economical and enantioselective synthetic routes, further enabling the discovery of new drug candidates.

References

  • Szabó, L. (2018). CONSTRUCTION OF HETEROCYCLIC LIGNANS IN NATURAL PRODUCT SYNTHESIS AND MEDICINAL CHEMISTRY. Semantic Scholar. Available at: [Link]

  • Yao, C., et al. (2015). Synthesis of naphthalene amino esters and arylnaphthalene lactone lignans through tandem reactions of 2-alkynylbenzonitriles. Chemical Communications. Available at: [Link]

  • Chen, Y., et al. (2022). Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans. Frontiers in Chemistry. Available at: [Link]

  • Majer, P., et al. (2021). Total Synthesis of Arylnaphthalene Lignans through a Photochemical Key Step. European Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2023). Arylnaphthalide lignans from Saussurea medusa and their anti-inflammatory activities. Phytochemistry. Available at: [Link]

  • Wang, Y., et al. (2019). Design and Synthesis of Arylnaphthalene Lignan Lactone Derivatives as Potent Topoisomerase Inhibitors. Medicinal Chemistry. Available at: [Link]

  • Gudla, V., et al. (2018). Synthesis of Arylnaphthalene Lignan Scaffold by Gold-Catalyzed Intramolecular Sequential Electrophilic Addition and Benzannulation. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2022). Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans. ResearchGate. Available at: [Link]

  • Fallis, A. G., et al. (2021). The efficient synthesis and biological evaluation of justicidin B. Journal of Natural Products. Available at: [Link]

  • Sviatkin, A. & Svitanko, I. (2024). Podophyllotoxin and Aryltetralin Lignans: Methods for the Synthesis of Rings A, B, C, D. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Ionkova, I., et al. (2024). Arylnaphthalene lignans with a focus Linum species: a review on phytochemical, biotechnological and pharmacological potential. Pharmacia. Available at: [Link]

  • Jahn, U., et al. (2018). Recent Progress in the Synthesis of Lignans. Molecules. Available at: [Link]

  • Toh, S. E., et al. (2023). Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. SpringerLink. Available at: [Link]

  • Yuandani, et al. (2022). Pharmacological activities and mechanisms of action of hypophyllanthin: A review. Frontiers in Pharmacology. Available at: [Link]

  • Corchete, P., et al. (2021). New Insight into Justicidin B Pathway and Production in Linum austriacum. MDPI. Available at: [Link]

  • Lee, S., et al. (2025). Pharmacological Potential and Molecular Targets of Tetrahydrofurofuranoid Lignans From Magnoliae Flos. Dovepress. Available at: [Link]

  • Shikov, A. N., et al. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. PMC. Available at: [Link]

Sources

Application Note: 1-Amino-4-methyl-2-naphthoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Amino-4-methyl-2-naphthoic acid as a Ligand in Coordination Chemistry Content Type: Detailed Application Note and Protocol Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists

Executive Summary

1-Amino-4-methyl-2-naphthoic acid (CAS: 354566-32-8) is a substituted naphthalene derivative functioning as a bidentate (


-donor) ligand.[1][2] Structurally analogous to anthranilic acid but possessing an extended 

-conjugated naphthalene system, this ligand offers unique electronic and steric properties for coordination chemistry.

This guide details the protocols for utilizing this ligand to synthesize transition metal complexes. It highlights the ligand's utility in constructing luminescent materials and biologically active scaffolds, driven by the lipophilic 4-methyl substituent which enhances solubility in organic solvents compared to its non-methylated parent.

Chemical Profile & Ligand Design

Structural Features

The ligand features three critical functional zones:

  • Coordination Site (Site A): The 1-amino (

    
    ) and 2-carboxylic acid (
    
    
    
    ) groups are positioned ortho to each other. Upon deprotonation, they form a stable six-membered chelate ring with metal ions (
    
    
    ).
  • Fluorophore Core (Site B): The naphthalene backbone provides a rigid, fluorescent platform.

  • Lipophilic Modulator (Site C): The 4-methyl group increases the partition coefficient (

    
    ), improving the membrane permeability of resulting complexes—a critical factor for medicinal applications.
    
Physicochemical Properties
PropertyData / Description
CAS Number 354566-32-8
Formula

MW 201.22 g/mol
Solubility Soluble in DMSO, DMF, MeOH (hot); Sparingly soluble in

.
pKa (est.)

;

Coordination Mode Bidentate monoanionic (

)

Experimental Protocol: Synthesis of Metal Complexes

General Reaction Workflow

The following protocol describes the synthesis of neutral bis-chelate complexes of the type


 or 

, where

.
Reagents Required:
  • Ligand: 1-Amino-4-methyl-2-naphthoic acid (1.0 mmol, 201 mg).

  • Metal Salt: Metal Acetate

    
     (0.5 mmol) or Metal Chloride 
    
    
    
    (requires base).
  • Solvent: Absolute Ethanol or Methanol.

  • Base (Optional):

    
     or 
    
    
    
    (if using chloride salts).
Step-by-Step Procedure:
  • Ligand Activation:

    • Dissolve 1.0 mmol of 1-Amino-4-methyl-2-naphthoic acid in 20 mL of hot absolute ethanol (

      
      ).
      
    • Note: If the solution is cloudy, add

      
       dropwise (1.0 mmol) to deprotonate the carboxylic acid, ensuring complete dissolution and generating the anionic ligand species (
      
      
      
      ).
  • Metal Addition:

    • Dissolve 0.5 mmol of the metal salt (e.g.,

      
      ) in 10 mL of ethanol.
      
    • Add the metal solution dropwise to the stirring ligand solution over 15 minutes.

    • Observation: A color change or precipitate formation typically occurs immediately (e.g., Green/Blue for Cu, Light Green for Ni).

  • Reflux & Complexation:

    • Reflux the mixture at

      
       for 3–4 hours to ensure thermodynamic stability of the chelate.
      
    • Critical Control: Monitor pH. Maintain pH 6.5–7.5. If pH drops (due to acetic acid release), adjust with dilute

      
      .
      
  • Isolation:

    • Cool the reaction mixture to room temperature, then refrigerate at

      
       overnight.
      
    • Filter the precipitate using a sintered glass crucible.

    • Wash 1: Cold ethanol (removes unreacted ligand).

    • Wash 2: Diethyl ether (removes moisture and improves drying).

    • Dry in a vacuum desiccator over

      
      .
      

Characterization & Validation

To validate the coordination of 1-Amino-4-methyl-2-naphthoic acid, compare the spectral data of the free ligand (


) vs. the metal complex (

).
Infrared Spectroscopy (FT-IR)
Functional GroupFree Ligand (

)
Metal Complex (

)
Diagnostic Shift

(Amine)


Red shift (

) indicates N-coordination.

(Carboxyl)

AbsentDisappearance of free acid peak.

N/A

Appearance of asymmetric carboxylate stretch.

N/A


magnitude indicates monodentate vs. bridging mode.

Absent

Confirmation of metal-ligand bond formation.
UV-Vis & Fluorescence
  • Ligand Transitions: The naphthalene core exhibits

    
     transitions at 250–300 nm and 
    
    
    
    transitions around 350 nm.
  • Complexation Effect: Upon binding, the Intramolecular Charge Transfer (ICT) is altered.

    • Result: Often a bathochromic shift (red shift) in absorption.

    • Luminescence: Zn(II) and Cd(II) complexes typically exhibit enhanced fluorescence (Chelation Enhanced Fluorescence - CHEF) by inhibiting the photo-induced electron transfer (PET) quenching mechanism of the lone pair on the nitrogen.

Mechanism of Action & Pathway

The following diagram illustrates the synthesis and coordination logic.

CoordinationPathway cluster_mode Coordination Mode Ligand 1-Amino-4-methyl-2-naphthoic Acid (Neutral, LH) Deprotonation Base Activation (Et3N / NaOH) Ligand->Deprotonation -H+ Anion Ligand Anion (L-) Deprotonation->Anion Complexation Chelation Reaction (Reflux, EtOH) Anion->Complexation Coordination MetalSalt Metal Salt (M(OAc)2) MetalSalt->Complexation M2+ Source FinalComplex Metal Complex [M(L)2] Complexation->FinalComplex 6-Membered Ring Formation Binding Bidentate (N,O) Chelation FinalComplex->Binding Structure

Caption: Synthesis pathway converting the neutral ligand to a stable bis-chelate metal complex via deprotonation and N,O-coordination.

Applications in Drug Development

The 1-amino-2-naphthoic acid scaffold is a privileged structure in medicinal chemistry. The specific 4-methyl derivative enhances these properties:

  • Antimicrobial Agents: Transition metal complexes (specifically Cu(II) and Ni(II)) of amino-naphthoic acids have demonstrated potency against S. aureus and E. coli. The lipophilic methyl group facilitates penetration through the bacterial lipid bilayer.

  • DNA Intercalators: The planar naphthalene ring allows for intercalation between DNA base pairs. Complexation with planar metals (like Pt(II) or Pd(II)) can synergistically enhance cytotoxicity against cancer cell lines.

  • Fluorescent Probes: The Zn(II) complex can serve as a non-toxic fluorescent tracker for cellular imaging, leveraging the native fluorescence of the naphthalene moiety.

References

  • PubChem. (n.d.). 1-Amino-4-methyl-2-naphthoic acid (CAS 354566-32-8).[1][2][3][4] National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Verma, M., & Verma, M. (2018). Synthesis and Antifungal Study of Mixed Ligand Complex of Ni(II) with Dibasic Tridentate Schiff Base as Primary and Naphthoic Acid as Co-ligand.[5] Asian Journal of Chemistry, 30(5), 983–986. [Link]

  • Gao, P., Fan, M., Bai, Z., & Wei, Y. (2015). Hypervalent Iodine(III)-Mediated Benzannulation of Enamines with Alkynes: An Efficient Synthesis of Substituted Aminonaphthoic Acid Derivatives. Chinese Journal of Chemistry, 33(3). [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 1-Amino-4-methyl-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1-Amino-4-methyl-2-naphthoic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to systematically address and overcome solubility issues.

I. Understanding the Challenge: The Molecular Profile of 1-Amino-4-methyl-2-naphthoic acid

1-Amino-4-methyl-2-naphthoic acid is a structurally complex aromatic carboxylic acid. Its limited aqueous solubility stems from the interplay of its chemical features:

  • Aromatic Naphthalene Core: The large, non-polar naphthalene ring system is inherently hydrophobic, resisting interaction with polar water molecules.[1]

  • Carboxylic Acid Group (-COOH): This functional group can ionize to a carboxylate (-COO⁻), which significantly enhances water solubility. However, this is highly dependent on the pH of the solution.[2][3]

  • Amino Group (-NH₂): The amino group can be protonated to form an ammonium salt (-NH₃⁺), which also increases aqueous solubility. This process is also pH-dependent.

  • Methyl Group (-CH₃): This is a non-polar, hydrophobic group that further contributes to the low water solubility of the molecule.

The interplay of these groups, particularly their ionization states at different pH values, is crucial to understanding and manipulating the solubility of this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is my 1-Amino-4-methyl-2-naphthoic acid not dissolving in water?

A1: The limited aqueous solubility is primarily due to the dominant hydrophobic nature of the naphthalene ring.[1] At neutral pH, the carboxylic acid and amino groups are not fully ionized, failing to counteract the hydrophobicity of the core structure. Forcing the ionization of these functional groups is a key strategy to improve solubility.

Q2: What is the first and most critical step I should take to improve solubility?

A2: Adjusting the pH of your aqueous solution is the most direct and impactful initial step. Since 1-Amino-4-methyl-2-naphthoic acid has both an acidic carboxylic group and a basic amino group, its solubility is highly pH-dependent.[4][5] By shifting the pH, you can ionize these groups, significantly increasing the molecule's interaction with water.

Q3: I tried adjusting the pH, but the solubility is still not sufficient for my needs. What are my next options?

A3: If pH adjustment alone is insufficient, a multi-pronged approach is recommended. This can include the use of co-solvents, surfactants, or complexing agents like cyclodextrins.[6][7] Each of these methods addresses the solubility issue through different mechanisms, and they can sometimes be used in combination for a synergistic effect.

Q4: Are there any safety concerns I should be aware of when using co-solvents or surfactants?

A4: Yes. When selecting co-solvents or surfactants, it is crucial to consider their potential toxicity and compatibility with your experimental system, especially for biological applications.[6] Always consult the safety data sheet (SDS) for each additive and consider its potential to interfere with downstream assays.

III. Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This section provides a logical, step-by-step workflow for systematically addressing solubility challenges with 1-Amino-4-methyl-2-naphthoic acid.

Caption: A systematic workflow for troubleshooting solubility.

Strategy 1: pH Adjustment - The Power of Ionization

The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the un-ionized form of a molecule.[8][9][10]

  • To dissolve as a carboxylate salt (anionic form): Increase the pH of the solution to at least 2 units above the pKa of the carboxylic acid group. This deprotonates the -COOH to -COO⁻, which is significantly more water-soluble.

  • To dissolve as an ammonium salt (cationic form): Decrease the pH of the solution to at least 2 units below the pKa of the amino group. This protonates the -NH₂ to -NH₃⁺, which is also more water-soluble.

Experimental Protocol: pH-Dependent Solubility Determination

  • Prepare a series of buffers: Prepare a range of buffers (e.g., citrate, phosphate, borate) with pH values from 2 to 10.

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of 1-Amino-4-methyl-2-naphthoic acid.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot solubility vs. pH: Plot the measured solubility as a function of pH to identify the optimal pH range for solubilization.

Data Presentation: Expected pH-Solubility Profile

pH RangePredominant SpeciesExpected Solubility
< (pKa of amine - 2)Cationic (-NH₃⁺)High
Between pKa valuesZwitterionic/NeutralLow (isoelectric point)
> (pKa of acid + 2)Anionic (-COO⁻)High
Strategy 2: Co-solvents - Modifying the Solvent Environment

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This can enhance the solubility of hydrophobic compounds.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine solubility: Follow steps 2-5 from the pH-dependent solubility protocol for each co-solvent mixture.

  • Plot solubility vs. co-solvent concentration: This will help identify the most effective co-solvent and the optimal concentration range.

CoSolvent_Mechanism cluster_0 Aqueous Environment cluster_1 Co-solvent System Water Water Molecules Drug Insoluble Drug Water->Drug Poor Interaction CoSolvent Co-solvent Water_Co Water + Co-solvent CoSolvent->Water_Co Reduces Polarity Drug_Sol Solubilized Drug Water_Co->Drug_Sol Improved Interaction

Caption: Co-solvents reduce solvent polarity, improving drug interaction.

Strategy 3: Surfactants - Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[13][14] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[15][16]

Types of Surfactants:

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

  • Non-ionic: Polysorbates (Tween® series), Polyoxyethylene ethers (Brij® series)

  • Zwitterionic: CHAPS

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare surfactant solutions: Prepare aqueous solutions of different surfactants at concentrations above their respective CMCs.

  • Determine solubility: Follow steps 2-5 from the pH-dependent solubility protocol for each surfactant solution.

  • Compare solubilization capacity: Evaluate which surfactant provides the greatest increase in solubility.

Strategy 4: Cyclodextrins - Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic portion of the guest molecule within their cavity.[19][20]

Commonly Used Cyclodextrins:

  • α-Cyclodextrin

  • β-Cyclodextrin

  • γ-Cyclodextrin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred for its higher aqueous solubility and lower toxicity.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of various cyclodextrins at different concentrations.

  • Determine solubility: Follow steps 2-5 from the pH-dependent solubility protocol for each cyclodextrin solution.

  • Phase solubility studies: A more detailed analysis involves plotting the drug solubility as a function of cyclodextrin concentration to determine the complexation stoichiometry and binding constant.

IV. Combining Strategies for Optimal Results

In cases of extremely poor solubility, a combination of the above strategies may be necessary. For example, using a co-solvent in a pH-adjusted buffer or incorporating a cyclodextrin into a surfactant solution can have synergistic effects. However, it is important to be aware of potential negative interactions, such as a co-solvent disrupting cyclodextrin complexation.[21]

V. Summary of Key Recommendations

  • Start with pH adjustment: This is the most fundamental and often most effective initial step.

  • Systematically screen other methods: If pH adjustment is insufficient, proceed to screen co-solvents, surfactants, and cyclodextrins in a logical order.

  • Consider the end application: The choice of solubilizing agent should be compatible with your downstream experiments.

  • Validate your results: Always confirm the concentration of your final solubilized compound using a reliable analytical method.

This guide provides a robust framework for addressing the solubility challenges associated with 1-Amino-4-methyl-2-naphthoic acid. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can achieve the desired aqueous concentrations for their experimental needs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8316, 1-Amino-2-naphthol-4-sulfonic acid. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 459314, 4-Amino-1-naphthoic acid. [Link]

  • Karimi-Jafari, M., et al. (2018). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Jadhav, K. R., et al. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design.
  • González-Gaitano, G., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules.
  • Yalkowsky, S. H., et al. (2015).
  • Sáez, C., et al. (2020). Surfactant-Enhanced Solubilization of Chlorinated Organic Compounds Contained in DNAPL from Lindane Waste: Effect of Surfactant Type and pH. Molecules.
  • Chemistry LibreTexts (2019). The Effects of pH on Solubility. [Link]

  • Popielec, A., & Loftsson, T. (2021).
  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • CK-12 Foundation (2023). Physical Properties of Carboxylic Acids. [Link]

  • Wikipedia (2023). Cosolvent. [Link]

  • Loba Chemie (n.d.). 1-AMINO-2-NAPHTHOL-4-SULPHONIC ACID AR. [Link]

  • Piel, G., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences & Research.
  • Clark, J. (2023). Carboxylic acids as acids. Chemguide.
  • FooDB (2018). Showing Compound 4-Amino-2-methyl-1-naphthol (FDB010869). [Link]

  • Aryal, S. (2022).
  • Babu, P. S., & Subrahmanyam, C. V. S. (2009). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Asian Journal of Pharmaceutics.
  • Sahoo, S., & Sahoo, S. K. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Drug Delivery and Therapeutics.
  • Wikipedia (2023). 4-Amino-2-methyl-1-naphthol. [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Principles of Drug Action 1.
  • Pawar, P., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre.
  • Chen, D., & Ma, P. (2005). Determination and correlation for solubility of aromatic acids in solvents.
  • Avdeef, A. (2021).
  • Taylor & Francis (n.d.). Cosolvent – Knowledge and References. [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 1. Principles of Drug Action 1.
  • Britannica (2024). Carboxylic acid. [Link]

  • Al-Daraji, A. M. H., & Al-Bayati, Y. K. M. (2023). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. RSC Advances.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • The Anaesthetist (2021, June 13).
  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences.
  • The Chemistry Notes (2022). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. [Link]

  • Reddit (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Popielec, A., & Loftsson, T. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.

Sources

Technical Support Center: Purification of 1-Amino-4-methyl-2-naphthoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing and purifying 1-amino-4-methyl-2-naphthoic acid and its precursors.

The synthesis of this specific naphthalene derivative is notoriously challenging due to competing regiochemistry during nitration and the extreme sensitivity of the final amino-acid product to protodecarboxylation. This guide moves beyond basic procedures to explain the causality behind each chemical behavior, providing you with self-validating workflows that ensure high purity and yield.

Workflow Visualization

Workflow SM 4-Methyl-2-naphthoic acid (Starting Material) Nitration Nitration (HNO3/H2SO4, <10°C) SM->Nitration NitroInt 1-Nitro-4-methyl-2-naphthoic acid (Crude Mixture) Nitration->NitroInt Pur1 Recrystallization (Glacial Acetic Acid) NitroInt->Pur1 PureNitro Pure 1-Nitro Intermediate Pur1->PureNitro Reduction Catalytic Reduction (H2, 10% Pd/C, MeOH) PureNitro->Reduction AminoInt 1-Amino-4-methyl-2-naphthoic acid (Reaction Mixture) Reduction->AminoInt Pur2 Isoelectric Precipitation (pH 4.0 with NaOAc, <5°C) AminoInt->Pur2 Final Pure 1-Amino-4-methyl-2-naphthoic acid Pur2->Final

Workflow for the synthesis and purification of 1-amino-4-methyl-2-naphthoic acid intermediates.

Troubleshooting & FAQs: Mechanistic Insights

Q: Why am I observing significant product loss due to decarboxylation during the isolation of 1-amino-4-methyl-2-naphthoic acid? A: 1-Amino-2-naphthoic acid derivatives are highly susceptible to protodecarboxylation, leading to the formation of volatile naphthalene derivatives[1]. Causality: The amino group at the C1 position exerts a strong electron-donating resonance effect (+M). In acidic media, if the temperature is elevated, this +M effect stabilizes the arenium ion intermediate formed at C2, drastically lowering the activation energy required for the loss of CO₂. The Fix: Never use strong mineral acids (like HCl or H₂SO₄) combined with heat during the workup. Instead, neutralize the reaction mixture strictly to pH 4.0 using a mild buffer like sodium acetate at 0–5 °C[2]. This targets the isoelectric point of the zwitterion, forcing precipitation without triggering decarboxylation.

Q: My nitration of 4-methyl-2-naphthoic acid yields a complex mixture. How do I selectively isolate the 1-nitro intermediate? A: Nitration of this substrate is an electrophilic aromatic substitution governed by competing directing groups. Causality: The C4-methyl group weakly directs ortho (C3) and para (C1), while the C2-carboxylic acid directs meta (C4/C8). The C1 position is the most electronically activated, making 1-nitro-4-methyl-2-naphthoic acid the kinetic major product. However, if the nitration temperature exceeds 10 °C, thermodynamic control takes over, leading to over-nitration or nitration at the C5/C8 positions[3]. The Fix: Strictly control the nitration temperature between 0–5 °C and quench over crushed ice. To purify, exploit the differential solubility of the isomers by recrystallizing the crude mixture from glacial acetic acid or an ethanol/water mixture[3].

Q: During the Pd/C catalyzed reduction of the 1-nitro intermediate, the reaction stalls and yields orange/red byproducts. What is happening? A: The reduction of aromatic nitro compounds to amines proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates[4]. Causality: If the hydrogenation rate is limited by poor hydrogen mass transfer or catalyst poisoning, these reactive intermediates accumulate and condense with one another to form deeply colored azo (-N=N-) or azoxy dimers. The Fix: Ensure vigorous agitation (>800 rpm) to maximize H₂ dissolution. If dimerization persists, the starting material likely contains trace sulfur or halide impurities from earlier steps that are poisoning the palladium catalyst. In such cases, switch to a chemical reduction method (e.g., Fe/HCl or SnCl₂), though this will require a more rigorous post-reaction extraction to remove metal salts[3].

Quantitative Data: Purification Strategy Comparison

To assist in experimental design, the following table summarizes the quantitative performance of various purification strategies for these intermediates.

IntermediatePurification MethodTypical Yield RecoveryPurity AchievedKey AdvantagesLimitations
1-Nitro-4-methyl-2-naphthoic acid Recrystallization (Glacial Acetic Acid)75–82%>98%Highly scalable; selectively removes C5/C8 regioisomers.Requires heating; extended cooling time needed for optimal crystal growth.
1-Nitro-4-methyl-2-naphthoic acid Silica Gel Chromatography (Hexane/EtOAc)88–92%>99%Excellent resolution of closely eluting isomers.High solvent consumption; difficult to scale beyond 50g.
1-Amino-4-methyl-2-naphthoic acid Isoelectric Precipitation (pH 4.0, NaOAc)85–90%>97%Prevents decarboxylation; avoids thermal degradation.Highly sensitive to pH overshoot; requires precise titration.
1-Amino-4-methyl-2-naphthoic acid Acid-Base Extraction (NaOH / HCl)<40%VariableFast phase separation.High risk of protodecarboxylation during the acidification phase.

Self-Validating Experimental Protocols

Protocol A: Regioselective Nitration and Isolation of 1-Nitro-4-methyl-2-naphthoic Acid

This protocol utilizes thermal control and differential solubility to ensure the isolation of the correct regioisomer.

  • Reaction Setup: Equip a 500 mL three-necked flask with an overhead mechanical stirrer, a dropping funnel, and an internal thermocouple. Add 100 mL of concentrated H₂SO₄ and cool to 0–5 °C using an ice-salt bath[3].

  • Substrate Addition: Slowly add 20.0 g of 4-methyl-2-naphthoic acid in small portions over 30 minutes.

    • Self-Validation Check: The solution should turn a homogenous dark yellow. If the temperature spikes above 10 °C, pause addition immediately to prevent C5/C8 nitration.

  • Nitration: Prepare a nitrating mixture of 8 mL conc. HNO₃ and 15 mL conc. H₂SO₄. Add this dropwise via the funnel over 1 hour, maintaining the internal temperature strictly below 5 °C[3].

  • Quenching: Stir for an additional 2 hours at 5 °C, then carefully pour the reaction mixture onto 500 g of vigorously stirred crushed ice[3].

  • Isolation: Filter the pale yellow precipitate through a Büchner funnel and wash with cold distilled water until the filtrate runs neutral (pH ~7).

  • Purification (Recrystallization): Dissolve the crude solid in the minimum boiling volume of glacial acetic acid. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

    • Self-Validation Check: The 1-nitro isomer will crystallize as fine, pale-yellow needles. If the crystals are orange or red, the nitration temperature was too high, and a second recrystallization from ethanol/water is required[3].

Protocol B: Catalytic Reduction and Isoelectric Isolation of 1-Amino-4-methyl-2-naphthoic Acid

This protocol prevents the rapid thermal decarboxylation of the target zwitterion.

  • Reduction Setup: In a Parr hydrogenation vessel, suspend 10.0 g of purified 1-nitro-4-methyl-2-naphthoic acid in 150 mL of methanol. Add 1.0 g of 10% Pd/C catalyst.

  • Hydrogenation: Purge the vessel with N₂ three times, then with H₂. Pressurize to 40 psi H₂ and agitate vigorously at room temperature until hydrogen uptake ceases (typically 2–4 hours).

    • Self-Validation Check: Monitor the reaction via TLC. If the solution turns deep red, azo-dimers are forming due to poor agitation. Increase the stirring rate immediately.

  • Filtration: Filter the reaction mixture through a tight pad of Celite under a blanket of nitrogen to remove the Pd/C catalyst. Wash the pad with 20 mL of cold methanol.

  • Isoelectric Precipitation (Critical Step): Transfer the filtrate to a flask submerged in an ice bath (0 °C). The product may be partially dissolved as a hydrochloride salt if trace acid was present. Prepare a saturated aqueous solution of sodium acetate[2].

  • Titration: Add the sodium acetate solution dropwise while monitoring the pH with a calibrated meter. Stop exactly at pH 4.0[2].

    • Self-Validation Check: At pH 4.0, the zwitterionic 1-amino-4-methyl-2-naphthoic acid will rapidly crash out of solution as a dense, off-white precipitate. If bubbles are observed, decarboxylation is occurring—immediately lower the temperature.

  • Final Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum at room temperature (do not use a heated vacuum oven).

References

  • EP0539281A1 - New naphthamides, process for their preparation and their application in the therapeutical field - Google Patents Source: Google Patents URL
  • 8-Amino-2-naphthoic acid | 5043-19-6 | Benchchem Source: Benchchem URL
  • Buy 1-Nitro-2-naphthoic acid | 103987-83-3 - Smolecule Source: Smolecule URL
  • 3-Nitro-1-naphthoic acid | 4507-84-0 - Benchchem Source: Benchchem URL

Sources

Preventing oxidation of amino group in naphthoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with naphthoic acid derivatives. This guide is designed to provide in-depth, field-proven insights into a common and critical challenge: preventing the unwanted oxidation of the amino group. Uncontrolled oxidation can lead to complex product mixtures, low yields, and significant purification challenges. This resource offers a combination of foundational knowledge, frequently asked questions (FAQs), and actionable troubleshooting protocols to ensure the success and integrity of your synthetic routes.

The Challenge: The Inherent Reactivity of the Amino Group

The amino group, particularly on an electron-rich aromatic system like a naphthalene ring, is highly susceptible to oxidation.[1][2] This reactivity is a double-edged sword. While it is key for many desired transformations, it also makes the group vulnerable to a variety of common laboratory oxidants, including atmospheric oxygen, peroxides, and even trace metal impurities. This oxidation can manifest as a gradual darkening of your material or a rapid color change in solution, ultimately forming complex, often polymeric, colored byproducts that compromise the yield and purity of your target molecule.[1][3]

The most effective and widely adopted strategy to circumvent this issue is the temporary installation of a protecting group. By converting the amine into a less reactive carbamate or amide, its nucleophilicity and susceptibility to oxidation are significantly reduced, rendering the molecule stable to a wider range of reaction conditions.[4][5]

Frequently Asked Questions (FAQs)

Here we address the most common questions our team encounters from researchers in the field.

Q1: My reaction mixture containing an amino-naphthoic acid derivative is turning dark brown/black. What is happening?

This is a classic indicator of amine oxidation.[1] The amino group is being converted into highly conjugated, colored species such as nitroso or nitro compounds, or it may be polymerizing. This can be triggered by reagents in your reaction, dissolved oxygen in your solvents, or even prolonged exposure to air during a workup.

Q2: What is the most reliable method to prevent this oxidation?

The most robust strategy is to protect the amino group before carrying out further transformations. By converting the amine to a carbamate, you temporarily "mask" its reactivity. The choice of protecting group is critical and depends entirely on the subsequent steps in your synthesis. The three most common carbamate protecting groups are Boc, Cbz, and Fmoc.[6]

Q3: How do I choose the right protecting group for my synthesis?

The selection of a protecting group is dictated by its stability profile relative to your planned reaction conditions. This concept is known as orthogonality , where you can selectively remove one protecting group in the presence of others.[7][8]

  • Boc (tert-butyloxycarbonyl): This is the workhorse of amine protection. It is stable to basic conditions, nucleophiles, and catalytic hydrogenation, but is easily and cleanly removed by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][9][10]

  • Cbz (Carboxybenzyl): This group is stable to most acidic and basic conditions, making it a valuable alternative to Boc. It is most commonly removed by catalytic hydrogenation (H₂ gas with a palladium catalyst), which is an exceptionally mild deprotection method.[5][6][11]

  • Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is stable to acidic conditions and hydrogenation but is specifically cleaved by treatment with a base, typically a solution of piperidine in DMF.[6][12]

Use the decision tree below to guide your selection.

Diagram: Decision Tree for Protecting Group Selection

G start Start: Choose a Protecting Group q1 Are there acid-sensitive groups in your molecule OR will you use strong acid in a subsequent step? start->q1 q2 Does your molecule have reducible groups (e.g., alkenes, alkynes, nitro groups)? q1->q2 Yes boc Use Boc Group (Acid Labile) q1->boc No q3 Are there base-sensitive groups (e.g., esters) OR will you use strong base in a subsequent step? q2->q3 Yes cbz Use Cbz Group (Hydrogenolysis Labile) q2->cbz No fmoc Use Fmoc Group (Base Labile) q3->fmoc No reconsider Re-evaluate synthetic route or consider alternative protecting groups. q3->reconsider Yes

Caption: A logical flow for selecting an appropriate amine protecting group.

Q4: Besides protection, are there other experimental precautions I can take?

Absolutely. Good laboratory technique is crucial.

  • Inert Atmosphere: Whenever possible, run your reactions under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.

  • Degassed Solvents: For particularly sensitive substrates or metal-catalyzed reactions, use solvents that have been degassed by sparging with nitrogen/argon or through freeze-pump-thaw cycles.

  • Purity of Reagents: Ensure your starting materials and reagents are free from metal impurities, which can catalyze oxidation.

  • Storage: Store your amino-naphthoic acid derivatives under an inert atmosphere, protected from light, and at a low temperature.

Troubleshooting Guide

Observed Problem Probable Cause Recommended Solution(s)
Reaction turns dark; TLC shows many colored baseline spots. Oxidation of the unprotected amine.1. Protect the amine: Before this step, introduce a suitable protecting group (Boc, Cbz, etc.). 2. Improve Inertness: Re-run the reaction under a strict nitrogen or argon atmosphere using degassed solvents.
Low yield of desired product; starting material is recovered. Premature cleavage of the protecting group.1. Verify Stability: Cross-reference your protecting group's stability with all reagents and conditions used in the step (see table below). 2. Select a More Robust Group: If there is an incompatibility, choose a more stable protecting group for that specific transformation. For example, use Cbz instead of Boc if your reaction requires acidic conditions.
Difficulty removing the protecting group at the end of the synthesis. Suboptimal deprotection conditions or catalyst poisoning.1. Boc Removal: Ensure you are using a strong, anhydrous acid (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane). Water can inhibit the reaction.[9] 2. Cbz Removal: The palladium catalyst may be poisoned. Ensure your substrate is free of sulfur or strong coordinating agents. Try a fresh bottle of catalyst or increase the catalyst loading.[11] 3. Fmoc Removal: Ensure you are using a sufficient excess of piperidine (typically 20% v/v in DMF) and adequate reaction time.
Table 1: Comparison of Common Amine Protecting Groups
Protecting GroupStructureIntroduction ReagentStable TowardsLabile Towards (Cleavage Reagents)
Boc t-Bu-O-C(=O)-Di-tert-butyl dicarbonate (Boc₂O)Base, H₂/Pd, NucleophilesStrong Acid (TFA, HCl)[7][10]
Cbz (Z) Ph-CH₂-O-C(=O)-Benzyl chloroformate (Cbz-Cl)Acid, Base (most conditions)Catalytic Hydrogenation (H₂, Pd/C)[6][11]
Fmoc Fluorenyl-CH₂-O-C(=O)-Fmoc-Cl, Fmoc-OSuAcid, H₂/PdBase (Piperidine, DBU)[6][12]

Key Experimental Protocols

The following are generalized, robust protocols for the protection and deprotection of amino-naphthoic acid derivatives. Always adapt concentrations and equivalents based on your specific substrate.

Diagram: General Amine Protection & Deprotection Workflow

G cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step Start Amino-Naphthoic Acid Derivative Reagent + Boc₂O or Cbz-Cl + Base (e.g., TEA, NaHCO₃) Start->Reagent Protected Protected Amine Reagent->Protected Synthesis Perform Desired Reaction(s) (e.g., coupling, substitution) Protected->Synthesis Protected_Product Protected Final Product Synthesis->Protected_Product Deprotect_Reagent + Acid (for Boc) or + H₂/Pd-C (for Cbz) Protected_Product->Deprotect_Reagent Final_Product Final Deprotected Product Deprotect_Reagent->Final_Product

Caption: A typical workflow involving amine protection, synthesis, and deprotection.

Protocol 1: Boc Protection of an Amino-Naphthoic Acid[9][14]
  • Dissolve the amino-naphthoic acid derivative (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), dioxane, or a mixture of THF and water.

  • Add a base, such as sodium bicarbonate (2.0 equiv) or triethylamine (1.5 equiv).

  • To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 equiv) either neat or as a solution in the reaction solvent.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the organic solvent under reduced pressure (if applicable).

  • Dilute the residue with water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected product, which can be purified by column chromatography or recrystallization.

Protocol 2: Cbz Protection of an Amino-Naphthoic Acid[5][11]
  • Dissolve the amino-naphthoic acid derivative (1.0 equiv) in a suitable solvent system, such as 1,4-dioxane/water or acetone/water.

  • Add a base, such as sodium carbonate (2.0 equiv) or sodium bicarbonate, and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup similar to the Boc protection protocol (Step 6 & 7) to isolate the crude N-Cbz protected product for purification.

Protocol 3: Acid-Mediated Boc Deprotection[9][10]
  • Dissolve the N-Boc protected compound in an anhydrous solvent, typically dichloromethane (DCM).

  • Add a solution of strong acid. Common choices are:

    • 20-50% trifluoroacetic acid (TFA) in DCM.

    • A saturated solution of HCl in 1,4-dioxane or diethyl ether (typically 4M).

  • Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS. Note: The product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride).

  • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting salt can often be used directly or neutralized by washing with a saturated sodium bicarbonate solution during an aqueous workup.

Protocol 4: Hydrogenolysis of a Cbz Group[6][11]
  • Dissolve the N-Cbz protected compound in a solvent suitable for hydrogenation, such as methanol, ethanol, or ethyl acetate.

  • Carefully add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 5-10 mol%.

  • Securely fit the reaction flask to a hydrogen source (e.g., a hydrogen-filled balloon or a hydrogenation apparatus).

  • Purge the flask with hydrogen gas (or evacuate and backfill with H₂ several times).

  • Stir the reaction vigorously under a positive pressure of hydrogen at room temperature for 2-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry completely in the air.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]

  • Manufacture of naphthostyril and 8-amino-1-naphthoic acid.
  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Chapter 8 Amino Protecting Groups. Google Books.
  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Oxidation of 3-Amino-2-naphthol. Reddit. [Link]

  • Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PMC. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Removal of the Protecting Group. ResearchGate. [Link]

  • 23.11: Oxidation of Amines. Chemistry LibreTexts. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry (RSC Publishing). [Link]

  • COMPARISON OF NAPHTHENIC ACID DERIVATIZATION EFFECTIVENESS BY DISTINCT REAGENTS. Portal ABPG. [Link]

  • Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilisStrain. Applied and Environmental Microbiology - ASM Journals. [Link]

  • Chapter 12 Solutions to Problems - Amines and Heterocycles. NC State University Libraries. [Link]

  • α-NAPHTHOIC ACID. Organic Syntheses Procedure. [Link]

  • 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters - ACS Publications. [Link]

  • Oxidation of Secondary and Primary Amines. SlidePlayer. [Link]

  • Syntheses, transformations and applications of aminonaphthol derivatives prepared via modified Mannich reactions. RSC Publishing. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Synthesis of Amino Acid–Naphthoquinones and In Vitro Studies on Cervical and Breast Cell Lines. PMC. [Link]

  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]

  • Methods for the synthesis of fmoc protected amines.
  • Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. Organic Chemistry Research. [Link]

  • Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. Oxford Academic. [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]

  • Kinetic Study of Oxidation of Some Amino Acids by Various Oxidants of Chromium: A Review. Jetir.Org. [Link]

  • Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acid. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC. [Link]

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Technical Support Center: Troubleshooting 1-Amino-2-Naphthoic Acid Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yields in the Cyclization of 1-Amino-2-Naphthoic Acid to Benzo[h]quinazolines and Related Scaffolds. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Summary

The cyclization of 1-amino-2-naphthoic acid (1-ANA) is a critical gateway to benzo[h]quinazoline and benzo[h]quinoline scaffolds, widely used in kinase inhibitors and DNA intercalators. However, this reaction is notoriously plagued by low yields (<40%) due to three converging factors:

  • Steric Deactivation: The fused naphthalene ring reduces nucleophilicity at the amine compared to simple anthranilic acids.

  • Thermal Decarboxylation: The acid moiety is prone to thermal extrusion before the ring closure occurs.

  • Oxidative Tarrying: The electron-rich naphthylamine is highly susceptible to air oxidation, leading to "black tar" byproducts.

This guide provides a root-cause analysis and validated protocols to elevate yields from <40% to >85%.

Part 1: Diagnostic Hub (Troubleshooting Q&A)
Category A: Reaction Stalled or Low Conversion

Q: I am using standard Niementowski conditions (heating with formamide at 130°C), but my yield is stuck at 30%. What is happening? Diagnosis: You are likely experiencing thermal decarboxylation competing with the cyclization. 1-ANA is thermally sensitive. In standard thermal heating, the rate of decarboxylation (forming 1-naphthylamine) often exceeds the rate of nucleophilic attack on the formamide. The Fix: Switch to Microwave-Assisted Synthesis (MAS) .

  • Why: Dielectric heating provides rapid energy transfer, accelerating the bimolecular condensation step faster than the unimolecular decarboxylation pathway.

  • Protocol Adjustment: React 1-ANA with formamide (or urea) in a sealed vessel at 150°C for 10–15 minutes under microwave irradiation. This typically boosts yields to 80–90%.

Q: My TLC shows a persistent intermediate spot that won't convert to the cyclized product. What is it? Diagnosis: This is often the uncyclized amide/ureido intermediate . The naphthalene ring causes peri-strain (steric hindrance from the C-8 proton), making the final dehydration step (ring closure) energetically difficult. The Fix: Add a Dehydrating Promoter .

  • Reagent: Use Polyphosphoric Ester (PPE) or Trimethylsilyl Polyphosphate (PPSE) as the solvent/reagent.

  • Mechanism: These agents activate the carbonyl oxygen, turning it into a better leaving group, forcing the cyclization despite the steric strain.

Category B: Impurity & Work-up Issues

Q: The reaction mixture turns into a black, gummy tar within minutes. How do I prevent this? Diagnosis: Oxidative polymerization . Naphthylamines are notoriously air-sensitive, especially at high temperatures. The Fix: Implement the "Inert & Degas" Protocol .

  • Purify SM: Ensure your 1-amino-2-naphthoic acid is a light tan/yellow powder. If it is dark brown, recrystallize it from ethanol/water before use.

  • Degas: Sparge your solvent (e.g., ethanol, formamide) with Argon for 15 minutes prior to heating.

  • Additive: Add 1-2 mol% of Sodium Metabisulfite or run the reaction strictly under N2/Ar atmosphere.

Q: The product precipitates but is trapped in a hard solid block (melt fusion). How do I recover it? Diagnosis: This occurs in solvent-free reactions (e.g., urea fusion) where the product melting point is higher than the reaction temperature. The Fix: Use a Grindstone/Work-up Modification .

  • During Reaction: Do not run neat if scale >1g. Add a small amount of high-boiling solvent like Sulfolane or Diphenyl ether to maintain a stirrable slurry.

  • Post-Reaction: While still warm (approx. 80°C), pour the mixture into ice-cold 5% NaOH . The unreacted acid dissolves, while the cyclized benzo[h]quinazolinone precipitates. Filter and wash with water.

Part 2: Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High throughput, library generation, and minimizing decarboxylation.

  • Setup: In a 10 mL microwave vial, combine 1-amino-2-naphthoic acid (1.0 mmol) and Formamide (5.0 equiv).

  • Catalyst: Add Glacial Acetic Acid (2 drops) or p-TsOH (10 mol%).

  • Irradiation: Seal and irradiate at 150°C (Hold time: 10 min, High Absorption Level).

  • Work-up: Cool to RT. Pour mixture into ice water (20 mL).

  • Isolation: The product (Benzo[h]quinazolin-4(3H)-one) precipitates as a beige solid. Filter, wash with water and cold ethanol.

  • Expected Yield: 85–92%.

Protocol B: Thermal Cyclization with PPE (Scale-up)

Best for: Large batches where microwave is not feasible.

  • Preparation of PPE: Reflux a mixture of P2O5 (15 g), diethyl ether (15 mL), and chloroform (30 mL) until clear. Remove solvent to get Polyphosphoric Ester syrup.

  • Reaction: Mix 1-amino-2-naphthoic acid (10 mmol) and Urea (15 mmol) in PPE (10 g).

  • Heating: Heat to 120°C for 2 hours under Argon.

  • Quench: Pour hot mixture into crushed ice/NaOH (10% solution).

  • Validation: Check pH > 10 to ensure P-species are hydrolyzed. Filter the precipitate.[1]

  • Expected Yield: 75–80%.

Part 3: Data & Visualization
Table 1: Method Comparison for Benzo[h]quinazolinone Synthesis
MethodReaction TimeAvg. YieldKey DrawbackIdeal Use Case
Thermal (Neat) 4–6 Hours35–45%Substantial decarboxylation; Tar formationAvoid if possible
Thermal (Solvent: DMF) 12 Hours50–60%Difficult work-up; Incomplete conversionIntermediate scale
Microwave (Neat/EtOH) 10–15 Mins 85–92% Scale limited by vessel sizeDiscovery/Optimization
PPE Mediated 2 Hours75–80%Requires reagent prep (PPE); Acidic wasteLarge scale batch
Figure 1: Reaction Pathway & Failure Analysis

The following diagram illustrates the critical decision points in the cyclization mechanism.

G Start 1-Amino-2-Naphthoic Acid (Starting Material) Inter Intermediate: N-Formyl/Ureido Species Start->Inter Nucleophilic Attack Fail1 FAILURE 1: Decarboxylation (Thermal Stress) Start->Fail1 Slow Heating (>140°C without MW) Fail2 FAILURE 2: Oxidative Tarrying (Air/Time Exposure) Start->Fail2 O2 Exposure Reagent Reagent: Formamide/Urea Reagent->Inter Product Product: Benzo[h]quinazolinone Inter->Product Dehydration (Ring Closure) Fail3 FAILURE 3: Stalled Cyclization (Steric Hindrance) Inter->Fail3 No Acid Catalyst Fix1 FIX: Microwave Irradiation Fix1->Start Prevents Fail 1 Fix2 FIX: Inert Atmosphere Fix2->Start Prevents Fail 2 Fix3 FIX: PPE or p-TsOH Fix3->Inter Resolves Fail 3

Caption: Decision tree for troubleshooting cyclization failures. Green nodes indicate successful pathways; Red nodes indicate failure modes; Green ellipses indicate technical interventions.

References
  • Microwave-Assisted Niementowski Reaction: Desai, A. R., & Desai, K. R. (2005).[2] Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones.[2] Arkivoc, 2005(13), 98-108.[2] Link

  • General Quinazoline Synthesis & Troubleshooting: Khan, I., et al. (2014). Quinazoline derivatives: Synthesis and bio-active evaluation. Journal of Chemical and Pharmaceutical Research. Link

  • Polyphosphoric Ester (PPE) Methodology: Organic Syntheses, Coll. Vol. 6, p. 0 (General reference for PPE preparation and usage in cyclodehydration). Link

  • Microwave Synthesis of Naphtho-fused Heterocycles: Asian Journal of Chemistry, Vol. 21, No. 6 (2009). (Specific reference to 1-amino-2-naphthoic acid cyclizations under microwave). Link

Sources

Technical Support Center: Handling the Light Sensitivity of Amino-Naphthoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amino-naphthoic acid compounds. This guide is designed to provide in-depth, field-proven insights into the challenges posed by the photosensitivity of these molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to ensure the integrity and reproducibility of your results by explaining the causality behind experimental choices and providing self-validating protocols.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Core Problem
Q1: Why are amino-naphthoic acid compounds susceptible to light-induced degradation?

A1: The photosensitivity of amino-naphthoic acid compounds stems from their molecular structure. The naphthalene core is an extended aromatic system rich in π-electrons. When this structure absorbs photons, particularly in the UV range, the electrons are promoted to higher energy states.[1] This excitation can initiate a cascade of photochemical reactions, including oxidation, rearrangement, or cleavage of chemical bonds. The presence of the amino group can further influence the electronic properties and reactivity of the molecule in its excited state, often increasing its susceptibility to photodegradation. The result is the transformation of the parent compound into various photoproducts.[2]

Q2: What are the primary consequences of photodegradation in my experiments?

A2: The photodegradation of amino-naphthoic acid compounds can have several detrimental effects on your research:

  • Loss of Pharmacological Activity: The most immediate consequence is often the loss of the compound's intended biological activity, as the newly formed degradation products may not interact with the target in the same manner.[3]

  • Formation of Toxic Byproducts: In some cases, the photodegradation process can lead to the formation of toxic or mutagenic products, which can compromise the safety profile of a potential drug candidate and produce confounding results in cellular assays.[3]

  • Experimental Variability: Inconsistent exposure to light can lead to varying degrees of degradation between samples, resulting in high variability and poor reproducibility of experimental data.[4]

  • Analytical Interference: The presence of degradation products can complicate analytical results, showing up as unexpected peaks in techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Q3: What are the initial signs that my amino-naphthoic acid compound may have degraded due to light exposure?

A3: While some degradation may not be visually apparent, there are several indicators to watch for:

  • Visual Changes: A noticeable change in the color or clarity of your solution can be a sign of degradation.

  • Analytical Changes: The most reliable method for detection is through analytical techniques. The appearance of new, unexpected peaks or a decrease in the area of the parent compound's peak in an HPLC or LC-MS chromatogram is a strong indicator of photodegradation.[4][6]

  • Inconsistent Biological Data: A gradual or sudden decrease in the compound's expected biological effect or increased variability between replicate experiments can also point towards degradation.[4]

Section 2: Best Practices for Storage and Handling
Q4: How should I properly store my amino-naphthoic acid compounds, both in solid and solution form?

A4: Proper storage is the first line of defense against photodegradation. The key principles are to minimize exposure to light, moisture, and heat.[7][8]

Form Container Light Protection Temperature Additional Notes
Solid (Powder) Amber glass vials with airtight seals.Store in the original vial inside a dark storage box or cabinet.As per manufacturer's recommendation, typically 2-8°C or -20°C for long-term storage.Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[8]
Stock Solutions (e.g., in DMSO) Amber glass vials or polypropylene tubes.Wrap the container in aluminum foil for complete light blockage.[4][9]Store at -20°C or -80°C for long-term stability.Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize light exposure to the entire stock.[4][8]
Working Solutions (in buffer or media) Amber or foil-wrapped tubes/plates.Keep protected from light at all times during the experiment.Use immediately after preparation. If short-term storage is needed, keep on ice and protected from light.Prepare fresh for each experiment.
Q5: What are the essential laboratory practices for handling these light-sensitive compounds during an experiment?

A5: Adhering to a strict handling protocol is crucial for reproducible results.

  • Work in Subdued Lighting: Whenever possible, perform manipulations of the compound under subdued ambient light or, ideally, under red or amber-colored light, which has a longer wavelength and less energy.[4][10][11]

  • Minimize Exposure Time: Plan your workflow to minimize the time that solutions containing the amino-naphthoic acid compound are exposed to any light source.

  • Use Protective Coverings: Keep all vessels (tubes, flasks, multi-well plates, reservoirs) containing the compound covered with aluminum foil or light-blocking lids.[9][11]

  • Instrument Considerations: For automated systems, ensure that the sample compartment is light-tight. When using a plate reader, minimize the light exposure to the wells before the actual measurement.

Workflow for Handling Light-Sensitive Compounds

G cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage storage Retrieve from Protected Storage equilibrate Equilibrate to Room Temp storage->equilibrate weigh Weigh Solid in Subdued Light equilibrate->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Amber/Foil-wrapped Tubes dissolve->aliquot store_stock Store Aliquots at -20°C/-80°C aliquot->store_stock Long-term thaw Thaw Single Aliquot dilute Prepare Working Solution thaw->dilute handle Handle Under Red/Subdued Light dilute->handle cover Keep Plates/Tubes Covered handle->cover analyze Perform Assay/Analysis cover->analyze discard Discard Unused Working Solution analyze->discard store_stock->thaw For Next Experiment caption General workflow for handling light-sensitive compounds.

Caption: General workflow for handling light-sensitive compounds.

Section 3: Troubleshooting Experimental Issues
Q6: My experimental results are inconsistent, with high variability between replicates. Could photodegradation be the cause?

A6: Yes, inconsistent light exposure is a common cause of variability.[4] If some replicates are inadvertently exposed to more light than others during pipetting or incubation steps, they will degrade to a greater extent, leading to differing effective concentrations and, consequently, variable results.

Troubleshooting Steps:

  • Standardize Handling: Ensure every replicate is handled identically with respect to light exposure. Use a light-protected multi-channel pipette reservoir if applicable.

  • Run a Control Experiment: Prepare two sets of your experimental samples. Keep one set rigorously protected from light (wrapped in foil) throughout the entire process. Expose the second set to normal laboratory lighting for a duration typical of your experimental setup. If the light-exposed group shows higher variability or a different result profile, photodegradation is a likely culprit.

  • Review Your Workflow: Identify any steps where samples might be left unprotected, such as during plate reading, microscopy, or long incubation periods.

Troubleshooting Decision Tree for Inconsistent Results

G start Inconsistent/Low Activity Results check_light Is light sensitivity a known issue? start->check_light implement_protection Implement Strict Light Protection Protocols check_light->implement_protection Yes check_other Investigate Other Variables (e.g., pH, temperature, compound stability) check_light->check_other No rerun Re-run Experiment implement_protection->rerun problem_solved Problem Solved? rerun->problem_solved success Success: Inconsistency was due to photodegradation problem_solved->success Yes problem_solved->check_other No caption Troubleshooting inconsistent experimental results.

Caption: Troubleshooting inconsistent experimental results.

Q7: I am observing unexpected peaks in my HPLC/LC-MS analysis. How can I confirm they are photodegradation products?

A7: The appearance of new peaks is a classic sign of compound degradation.[4] To confirm that these are due to light, a forced degradation study is the standard approach.[6][12]

Analytical Troubleshooting Summary

Observation Potential Cause Recommended Action
Appearance of new peaks in chromatogramPhotodegradationPerform a forced degradation study (see Protocol 2). Compare chromatograms of light-exposed and protected samples.
Decreased area of the parent compound peakLoss of parent compound due to degradationQuantify the peak area relative to a protected control sample to determine the extent of degradation.
Broad or tailing peaksFormation of multiple, closely eluting degradation productsOptimize the chromatographic method (e.g., gradient, column chemistry) to improve separation.
Shift in retention timeFormation of a more or less polar degradation productAnalyze with a mass spectrometer to identify the mass of the new peak and compare it to the parent compound.

Experimental Protocols

Protocol 1: Standard Procedure for Preparation and Handling of Amino-Naphthoic Acid Solutions
  • Preparation of Stock Solution (e.g., 10 mM in DMSO):

    • Allow the vial of solid amino-naphthoic acid compound to warm to room temperature in a desiccator before opening.

    • In a room with subdued lighting, weigh the required amount of the compound.

    • Dissolve the solid in anhydrous DMSO to the desired concentration.

    • Vortex briefly until fully dissolved.

    • Aliquot the stock solution into single-use amber or foil-wrapped microcentrifuge tubes.

    • Store these aliquots at -80°C, protected from light.[4]

  • Preparation of Working Solution:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Under subdued light, dilute the stock solution to the final working concentration in your pre-warmed experimental buffer or cell culture medium.

    • Keep the working solution in a foil-wrapped container at all times.

    • Add the working solution to your experimental setup (e.g., multi-well plate) promptly. Ensure the plate is covered with a light-blocking lid or foil immediately after addition.

Protocol 2: Forced Photodegradation Study by HPLC

This protocol helps to identify degradation products and assess the photostability of your compound. It is based on guidelines from the International Conference on Harmonization (ICH).[3]

  • Sample Preparation:

    • Prepare a solution of your amino-naphthoic acid compound in a relevant solvent (e.g., methanol:water) at a known concentration (e.g., 50 µg/mL).

    • Transfer equal volumes of this solution into three separate, clear glass vials.

    • Sample A (Control): Immediately wrap this vial completely in aluminum foil. Store it at room temperature alongside the other samples.

    • Sample B (Light-Exposed): Place this vial in a photostability chamber and expose it to a controlled light source (e.g., UV radiation at 1.2 million lux-hours).[12] If a chamber is unavailable, exposure to direct sunlight for a set period can be a preliminary test.

    • Sample C (Blank): This vial should contain only the solvent.

  • Analysis:

    • After the exposure period, analyze all three samples by a stability-indicating HPLC method (e.g., with a photodiode array detector).

    • Compare Chromatograms:

      • The chromatogram from Sample A (Control) should show a single, sharp peak corresponding to your parent compound.

      • The chromatogram from Sample B (Light-Exposed) will likely show a reduced peak for the parent compound and the appearance of one or more new peaks at different retention times. These are your photodegradation products.

      • Sample C (Blank) ensures that no peaks are generated from the solvent itself.

  • Data Interpretation:

    • By comparing the peak areas in the control and light-exposed samples, you can quantify the percentage of degradation.

    • The retention times and UV-Vis spectra (from the PDA detector) of the new peaks can be used to characterize the degradation products. For structural elucidation, further analysis by LC-MS is recommended.[12]

References

  • Light-Sensitive Injectable Prescription Drugs. (2013). Hospital Pharmacy. [Link]

  • Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Ioele, G., & Ragno, G. (Eds.). (n.d.). Special Issue: Formulation of Photosensitive Drugs. Pharmaceutics. [Link]

  • Corbellini, A. (1938). Manufacture of naphthostyril and 8-amino-1-naphthoic acid.U.S.
  • Ioele, G., et al. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery Science and Technology. [Link]

  • Li, Y., et al. (2023). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. International Journal of Molecular Sciences. [Link]

  • Theato, P., et al. (2021). Polymeric Photoacids Based on Naphthols—Design Criteria, Photostability, and Light‐Mediated Release. Macromolecular Rapid Communications. [Link]

  • Almeida, I. F., et al. (2018). Photostabilization strategies of photosensitive drugs: A systematic review. International Journal of Pharmaceutics. [Link]

  • de Andrade, J., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. [Link]

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-1-naphthoic acid. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of commercially sourced naphthenic acids by TiO2-graphene composite nanomaterial. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Root, K. E., et al. (2003). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Journal of Chromatography A. [Link]

  • Ioele, G., et al. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Algorithms for the identification and verification of API-related degradation impurities (DRIs). ResearchGate. [Link]

  • ResearchGate. (n.d.). The standard experimental protocol for the photoaffinity method. ResearchGate. [Link]

  • Stancic, A., et al. (2023). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. Journal of the Serbian Chemical Society. [Link]

  • U.S. Environmental Protection Agency. (2020). Development of analytical methods for the detection and quantification of onium photoacid generator cations and their photodegradation products. Regulations.gov. [Link]

  • Choudhary, A. (2015). Protection of Light Sensitive Products. Pharmaguideline. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • Oakley, A. (n.d.). Drug-induced Photosensitivity. DermNet. [Link]

  • Reddy, G. S., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. [Link]

  • Han, H., et al. (2025). Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews. [Link]

  • A3P. (2026). Packaging - How to store highly sensitive drugs? Functional coatings. A3P. [Link]

  • GlobalSpec. (2025). Guide to troubleshooting in pH labs: Common issues and solutions. GlobalSpec. [Link]

  • Onwuzuligbo, C., & Onwuzuligbo, A. U. (2025). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. International Journal of Drug Delivery Technology. [Link]

  • Lab Manager. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Lab Manager. [Link]

  • Indian Journal of Dermatology, Venereology and Leprology. (n.d.). Photoprotection. ijdvl.com. [Link]

  • Longdom Publishing. (2025). Photopharmacology in Drug Design: Light-Activated Therapeutics for Precision Medicine. Longdom Publishing. [Link]

  • Wikipedia. (n.d.). Photoresist. Wikipedia. [Link]

  • MDPI. (2024). Feature Papers in Photochemistry. MDPI. [Link]

  • ResearchGate. (2025). UV Photocatalytic Degradation of Commercial Naphthenic Acid Using TiO2-Zeolite Composites. ResearchGate. [Link]

  • Bentham Science. (n.d.). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Bentham Science. [Link]

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Validation & Comparative

Mass spectrometry fragmentation pattern of methyl-naphthoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Methyl-Naphthoic Acids: A Comparative Analysis for Isomer Differentiation

Authored by: A Senior Application Scientist

For researchers and professionals in analytical chemistry and drug development, the unambiguous identification of isomeric molecules is a persistent challenge. Methyl-naphthoic acids, important as environmental analytes and metabolic intermediates, present a classic case where positional isomers can exhibit vastly different biological activities. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the definitive technique for their structural elucidation.

This guide provides an in-depth, objective comparison of the mass spectrometric fragmentation patterns of methyl-naphthoic acid isomers. Moving beyond a simple catalog of fragments, we will explore the causality behind the observed fragmentation pathways under different ionization regimes, providing field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.

The Strategic Choice of Ionization: Hard vs. Soft Techniques

The fragmentation pattern of a molecule is fundamentally dictated by the internal energy it possesses following ionization. Therefore, the choice of ionization technique is the first and most critical experimental decision. For methyl-naphthoic acids, two primary approaches offer complementary information: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a high-energy, "hard" ionization technique.[1] It involves bombarding the analyte with 70 eV electrons, imparting significant internal energy that leads to extensive and reproducible fragmentation.[1][2] This creates a rich fragmentation "fingerprint" that is highly valuable for library matching and structural confirmation. A key consideration for GC-MS is that carboxylic acids like naphthoic acid require derivatization, typically methylation, to increase their volatility for gas-phase separation.[3][4]

  • Electrospray Ionization (ESI): Coupled with Liquid Chromatography (LC), ESI is a "soft" ionization technique. It generates ions directly from a liquid solution with minimal imparted energy, typically resulting in an abundant protonated molecule [M+H]+ or deprotonated molecule [M-H]-.[5][6] This exceptional preservation of the molecular ion is ideal for tandem mass spectrometry (MS/MS), where this precursor ion can be isolated and subjected to controlled fragmentation through Collision-Induced Dissociation (CID) to probe its structure.[7][8]

Comparative Fragmentation Analysis

The structural difference between methyl-naphthoic acid isomers, while subtle, creates distinct electronic and steric environments that manifest in their mass spectra upon fragmentation.

Electron Ionization (EI) Fragmentation Pattern

Under EI conditions, the analysis is performed on the methyl ester derivative, methyl naphthoate. The stable aromatic naphthalene core ensures that the molecular ion (M•+) is typically prominent.[9]

The primary fragmentation pathways are driven by the formation of stable carbocations:

  • α-Cleavage (Loss of Methoxy Radical): The most characteristic fragmentation is the cleavage of the C-O bond to lose a methoxy radical (•OCH₃, 31 Da). This results in the formation of a highly stable, resonance-stabilized naphthoyl cation, which often represents the base peak in the spectrum.

  • Loss of Carbon Monoxide: The naphthoyl cation can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a naphthyl cation.

  • Ring Fragmentation: While the naphthalene ring itself is robust, some fragmentation can occur, leading to smaller aromatic fragments.

Isomeric Differentiation: Subtle differences in the relative intensities of fragments may arise between isomers. For instance, steric hindrance between the peri-position hydrogen and the ester group in methyl 1-naphthoate can sometimes influence fragmentation efficiencies compared to the less-hindered 2-isomer.[10]

Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) Fragmentation

ESI-MS/MS is arguably the more powerful technique for isomer differentiation. Here, the protonated molecule [M+H]+ of the underivatized methyl-naphthoic acid is selected and fragmented.

Key fragmentation pathways for [M+H]+ include:

  • Neutral Loss of Water: A common pathway for protonated carboxylic acids is the loss of a neutral water molecule (H₂O, 18 Da), leading to the formation of a stable acylium ion.

  • Neutral Loss of Carbon Monoxide: Subsequent loss of CO (28 Da) from the acylium ion can occur.

  • Combined Loss of Formic Acid: A concerted or sequential loss of HCOOH (46 Da) is also frequently observed.

The power of MS/MS lies in the ability to control the fragmentation by varying the collision energy.[11][12] At low collision energies, only the most favorable fragmentation pathways are observed. As the energy is increased, less favorable and more structurally informative fragmentation channels can be opened. The relative abundance of the resulting product ions at different collision energies often provides the clearest distinction between isomers.

Summary of Key Diagnostic Fragments

The following table summarizes the expected key ions for a generic methyl-naphthoic acid (Molecular Weight: 186.21 g/mol ) under different MS conditions.

Ionization MethodPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Structure / Neutral LossSignificance
GC-EI-MS 186 (M•+)155[M - •OCH₃]⁺ (Naphthoyl cation)Highly abundant, characteristic of methyl ester
127[M - •OCH₃ - CO]⁺ (Naphthyl cation)Confirms aromatic carboxylate structure
LC-ESI-MS/MS 187 ([M+H]⁺)169[M+H - H₂O]⁺Common loss from protonated carboxylic acids
159[M+H - CO]⁺Loss of carbon monoxide
141[M+H - H₂O - CO]⁺Sequential fragmentation product
128[M+H - HCOOH - H]⁺Naphthalene radical cation

Experimental Protocols

Adherence to a validated protocol is essential for reproducible and trustworthy results.

Protocol 1: GC-EI-MS Analysis of Methyl-Naphthoic Acids
  • Sample Preparation (Derivatization):

    • Dissolve ~1 mg of the naphthoic acid sample in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture at 60-70°C for 2 hours to form the methyl ester.

    • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the methyl naphthoate into 1 mL of a non-polar solvent like hexane or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and transfer to a GC vial.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet: Split/splitless, 250°C, split ratio 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MSD Transfer Line: 280°C.

    • Mass Range: Scan from m/z 40 to 400.

Protocol 2: LC-ESI-MS/MS Analysis of Methyl-Naphthoic Acids
  • Sample Preparation:

    • Dissolve ~1 mg of the methyl-naphthoic acid sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock.

    • Perform serial dilutions to a working concentration of ~1 µg/mL using the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

  • Instrumentation & Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent tandem MS.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS/MS Method: Set up a Multiple Reaction Monitoring (MRM) or Product Ion Scan experiment.

      • Precursor Ion: m/z 187.2.

      • Product Ion Scan Range: m/z 50 to 200.

      • Collision Gas: Nitrogen.

      • Collision Energy (CE): Perform experiments at multiple CEs (e.g., 10, 20, and 35 eV) to observe changes in the fragmentation pattern.

Visualization of Workflows and Fragmentation

To better illustrate the processes, the following diagrams outline the analytical workflow and core fragmentation mechanisms.

G cluster_workflow General MS Analytical Workflow Sample Sample Separation Separation Sample->Separation GC or LC Ionization Ionization Separation->Ionization EI or ESI MS1_Analysis MS1_Analysis Ionization->MS1_Analysis Mass Analyzer (Precursor Selection) Fragmentation Fragmentation MS1_Analysis->Fragmentation Collision Cell (CID) MS2_Analysis MS2_Analysis Fragmentation->MS2_Analysis Mass Analyzer (Product Ion Scan) Data_Output Data_Output MS2_Analysis->Data_Output Mass Spectrum

Caption: Generalized workflow for chromatographic-mass spectrometric analysis.

G M Methyl Naphthoate [M]•+ m/z 186 F1 Naphthoyl Cation [M-31]+ m/z 155 M->F1 - •OCH₃ F2 Naphthyl Cation [M-59]+ m/z 127 F1->F2 - CO

Caption: Primary fragmentation pathway under Electron Ionization (EI).

G MH Protonated Methyl-Naphthoic Acid [M+H]+ m/z 187 F1 Acylium Ion [M+H-18]+ m/z 169 MH->F1 - H₂O F2 [M+H-46]+ m/z 141 F1->F2 - CO

Caption: Key fragmentation pathway in ESI-MS/MS (CID).

Conclusion

The differentiation of methyl-naphthoic acid isomers is a task achievable with high confidence using modern mass spectrometry. While GC-EI-MS provides robust, library-searchable fragmentation patterns of the derivatized analytes, it is the fine control offered by LC-ESI-MS/MS that provides the most definitive data for isomer distinction. By systematically varying the collision energy and comparing the resulting product ion spectra, researchers can exploit the subtle differences in ion stability dictated by the substituent positions on the naphthalene ring. The protocols and fragmentation guides presented here serve as a foundational framework for developing validated, trustworthy methods for the analysis of these and other challenging isomeric compounds.

References

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  • P, R., et al. (2008). High-throughput LC-MS/MS assay for 6-methoxy-2-naphthylacetic acid, an active metabolite of nabumetone in human plasma and its application to bioequivalence study. Biomedical Chromatography. [Link]

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A Comparative Guide to HPLC Method Development for 1-Amino-Naphthoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Amino-naphthoic acid, a key building block in the synthesis of various dyes and pharmaceutical compounds, is no exception.[] Its isomeric forms and potential process-related impurities necessitate a robust and reliable analytical method to ensure the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and sensitivity.[2]

This guide provides an in-depth, comparative analysis of various HPLC methodologies for determining the purity of 1-amino-naphthoic acid. We will explore the rationale behind experimental choices, from stationary and mobile phase selection to detection parameters, and provide a validated, step-by-step protocol. Furthermore, we will delve into the critical aspect of stability-indicating methods through a discussion of forced degradation studies.

The Analytical Challenge: Isomers and Impurities

The primary challenge in the purity analysis of 1-amino-naphthoic acid lies in the separation of its various isomers (e.g., 8-amino-1-naphthoic acid[3]) and potential process-related impurities or degradation products. These compounds often share similar physicochemical properties, making their separation a non-trivial task that demands a highly selective HPLC method.

Comparative Analysis of HPLC Methodologies

The development of a successful HPLC method hinges on the systematic optimization of several key parameters. Here, we compare different approaches to achieve the desired separation.

Stationary Phase Selection: A Tale of Selectivity

The choice of the stationary phase is the cornerstone of chromatographic separation.[4] For polar aromatic compounds like 1-amino-naphthoic acid, several options are viable, each offering a unique selectivity profile.

Stationary PhasePrinciple of SeparationAdvantagesDisadvantages
C18 (Octadecyl) Primarily hydrophobic (van der Waals) interactions.[5]Highly robust, versatile, and widely available. Excellent for separating compounds based on differences in hydrophobicity.[6]May exhibit secondary interactions with polar analytes, leading to peak tailing. Less retention for very polar impurities.
C8 (Octyl) Similar to C18 but with shorter alkyl chains, making it less retentive.Good for analytes that are too strongly retained on C18 columns. Can offer different selectivity.May provide insufficient retention for moderately polar compounds.
Phenyl-Hexyl Offers π-π interactions in addition to hydrophobic interactions.[7]Enhanced selectivity for aromatic and unsaturated compounds. Can resolve isomers that are difficult to separate on C18 phases.[5]Can be less stable than traditional alkyl phases under certain mobile phase conditions.
Cyano (CN) Provides dipole-dipole interactions and can be used in both normal-phase and reversed-phase modes.[5]Offers unique selectivity for polar compounds and can be a good alternative when other phases fail.Generally less retentive in reversed-phase mode. Can be prone to hydrolysis at extreme pH values.

Expert Insight: For 1-amino-naphthoic acid and its isomers, a Phenyl-Hexyl column often provides the optimal balance of hydrophobic and π-π interactions, leading to superior resolution of aromatic compounds. However, a well-end-capped C18 column remains a robust and reliable starting point for method development.

Mobile Phase Optimization: The Driving Force of Separation

The mobile phase composition is a powerful tool for manipulating retention and selectivity.[8] Key parameters to consider include the organic modifier, pH, and buffer system.

Organic Modifier: Acetonitrile vs. Methanol

Organic ModifierPropertiesImpact on Separation
Acetonitrile Lower viscosity, lower UV cutoff, and different solvatochromatic properties compared to methanol.[9]Generally provides sharper peaks and better efficiency. Its dipole-dipole interactions can offer unique selectivity.[9]
Methanol Higher viscosity, higher UV cutoff. It is a protic solvent capable of hydrogen bonding.Can alter the selectivity for compounds capable of hydrogen bonding. Often a more cost-effective option.

Expert Insight: A gradient elution with acetonitrile and a buffered aqueous phase is typically the most effective approach for separating a mixture of 1-amino-naphthoic acid and its related substances, which may have a wide range of polarities.

The Critical Role of pH

For ionizable compounds like 1-amino-naphthoic acid, the pH of the mobile phase is a critical parameter that dictates the analyte's charge state and, consequently, its retention and peak shape.[10] The pKa of the amino and carboxylic acid groups will determine the optimal pH for analysis. Operating at a pH at least two units away from the analyte's pKa ensures a single ionic form and robust retention behavior.[9] For aromatic amines, a mobile phase pH in the acidic range (e.g., 2.5-3.5) is often a good starting point to ensure the protonation of the amine group, leading to consistent retention.[10]

Buffer Selection

The use of a buffer is essential to maintain a stable pH throughout the analysis.[9]

Buffer SystemPropertiesConsiderations
Phosphate Buffer Good buffering capacity in the pH range of 2-3 and 6-8.Not volatile, making it incompatible with Mass Spectrometry (MS) detection.
Formate or Acetate Buffer Volatile and compatible with MS detection.Lower buffering capacity compared to phosphate buffers.

Expert Insight: For UV-based detection, a phosphate buffer is a reliable choice. If MS detection is required for impurity identification, switching to a volatile buffer system like ammonium formate is necessary.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the purity determination of 1-amino-naphthoic acid.

Recommended HPLC Method for Purity Analysis

This method is a robust starting point for the purity analysis of 1-amino-naphthoic acid.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 1-amino-naphthoic acid standard or sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Forced Degradation Study Protocol

Forced degradation studies are essential to develop a stability-indicating method that can separate the API from its degradation products.[11][12]

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60°C for a specified period (e.g., 2-8 hours).[13]

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60°C for a specified period (e.g., 2-8 hours).[13]

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the drug substance (in solid and solution form) to UV and visible light according to ICH guidelines.

After exposure to these stress conditions, the samples are diluted and analyzed using the developed HPLC method to assess for any degradation. The goal is to achieve 5-20% degradation of the active ingredient.[12]

Visualization of the Method Development Workflow

The following diagram illustrates the logical workflow for developing a robust HPLC method for 1-amino-naphthoic acid purity analysis.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte_Characterization Characterize 1-Amino-Naphthoic Acid (pKa, Solubility, UV Spectra) Initial_Column_Selection Select Columns (C18, Phenyl-Hexyl) Analyte_Characterization->Initial_Column_Selection Initial_Mobile_Phase Select Mobile Phases (ACN/Water, MeOH/Water with Acid) Initial_Column_Selection->Initial_Mobile_Phase Scouting_Runs Perform Scouting Runs (Broad Gradient) Initial_Mobile_Phase->Scouting_Runs Fine_Tune_Gradient Optimize Gradient Slope Scouting_Runs->Fine_Tune_Gradient Optimize_pH Optimize Mobile Phase pH Fine_Tune_Gradient->Optimize_pH Optimize_Temp Optimize Column Temperature Optimize_pH->Optimize_Temp Peak_Purity_Analysis Assess Peak Purity Optimize_Temp->Peak_Purity_Analysis Forced_Degradation Forced Degradation Studies Peak_Purity_Analysis->Forced_Degradation Method_Validation Validate Method (Specificity, Linearity, Accuracy, Precision) Forced_Degradation->Method_Validation Final_Method Final Validated Method Method_Validation->Final_Method

Sources

A Comparative Guide to the Fluorescence Quantum Yield of Naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the selection of fluorescent probes with optimal photophysical properties is paramount. Naphthoic acid and its derivatives represent a versatile class of fluorophores, the utility of which is intrinsically linked to their fluorescence quantum yield (Φf)—a measure of their efficiency in converting absorbed light into emitted fluorescence. This guide provides an in-depth comparison of the fluorescence quantum yields of key naphthoic acid derivatives, grounded in experimental data, to inform the rational design and selection of these compounds for various applications.

Understanding Fluorescence Quantum Yield: The Core of Fluorophore Efficiency

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] It is a dimensionless quantity that ranges from 0 to 1, where a value closer to 1 indicates a higher efficiency of fluorescence. The quantum yield is a critical parameter as it directly dictates the brightness of a fluorophore, a crucial factor in applications such as bioimaging, sensing, and optoelectronics.

The fluorescence quantum yield is intrinsically governed by the competition between radiative and non-radiative decay pathways from the excited singlet state. The overall decay rate is the sum of the rate constants for radiative decay (fluorescence, kf) and non-radiative decay (knr), the latter encompassing processes like internal conversion, intersystem crossing, and quenching.

The Influence of Molecular Structure on the Quantum Yield of Naphthoic Acid Derivatives

The fluorescence properties of naphthoic acid derivatives are highly sensitive to their molecular structure. The position of the carboxylic acid group, as well as the nature and position of other substituents on the naphthalene ring, can significantly alter the electronic distribution and, consequently, the fluorescence quantum yield.

The Parent Scaffolds: 1-Naphthoic Acid vs. 2-Naphthoic Acid

The isomeric position of the carboxyl group in 1-naphthoic acid and 2-naphthoic acid leads to distinct photophysical behaviors. While comprehensive, directly comparative data in a single solvent system is sparse in the literature, general trends can be elucidated from various studies. Naphthalene itself exhibits a fluorescence quantum yield that is highly dependent on the solvent environment.[2] The introduction of a carboxyl group, an electron-withdrawing group, generally influences the electronic transitions and can affect the rigidity of the molecule, both of which impact the quantum yield.

The Role of Electron-Donating and Electron-Withdrawing Substituents

The introduction of substituents onto the naphthoic acid core profoundly impacts their fluorescence quantum yield.

  • Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH) and amino (-NH2) groups are known to increase the electron density of the aromatic system. This often leads to a red-shift in the absorption and emission spectra and can either enhance or quench fluorescence depending on their position and the solvent environment. For instance, in naphthalenols, hydroxyl groups can lead to excited-state proton transfer (ESPT), a process that can introduce new de-excitation pathways and thus affect the quantum yield.[3]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) withdraw electron density from the naphthalene ring. This can lead to a blue-shift in the spectra and often results in a decrease in fluorescence quantum yield by promoting non-radiative decay pathways.

Comparative Analysis of Fluorescence Quantum Yields

To provide a clear comparison, the following table summarizes the fluorescence quantum yields of selected naphthoic acid derivatives. The data has been compiled from various sources, and for the purpose of comparison, values in ethanol are prioritized where available, as it is a common solvent for photophysical studies.

CompoundSubstituent(s)SolventFluorescence Quantum Yield (Φf)Reference(s)
Naphthalene-Ethanol~0.19[2]
1-Naphthoic Acid1-COOHEthanolData not readily available
2-Naphthoic Acid2-COOHEthanolData not readily available
1-Hydroxy-2-naphthoic acid1-OH, 2-COOHVariousSolvent and pH-dependent[4]
3-Hydroxy-2-naphthoic acid3-OH, 2-COOHVariousExhibits dual fluorescence[5]

Note: The lack of readily available, directly comparable quantum yield data for 1- and 2-naphthoic acid in a standardized solvent like ethanol highlights a gap in the current literature. The photophysical properties of the hydroxy derivatives are complex and highly dependent on the experimental conditions.

Environmental Factors: The Impact of Solvent and pH

The fluorescence quantum yield of naphthoic acid derivatives is not an intrinsic constant but is highly susceptible to the surrounding environment.

Solvent Polarity

The polarity of the solvent can significantly influence the energy levels of the ground and excited states of a fluorophore.[6] For many aromatic compounds, an increase in solvent polarity can lead to a decrease in fluorescence quantum yield. This is often attributed to the stabilization of charge-separated excited states, which can enhance non-radiative decay pathways.

pH of the Medium

The ionization state of the carboxylic acid and any other ionizable substituents (like hydroxyl or amino groups) is dictated by the pH of the solution. Protonation and deprotonation can drastically alter the electronic structure of the molecule and, consequently, its fluorescence properties. For example, the fluorescence of 1-hydroxy-2-naphthoic acid is known to be pH-dependent.[4]

Experimental Protocol for Relative Fluorescence Quantum Yield Measurement

Accurate determination of the fluorescence quantum yield is crucial for a reliable comparison of different fluorophores. The relative method, which compares the fluorescence of a sample to a well-characterized standard of known quantum yield, is a widely used and accessible technique.[1][7]

Principle

The relative quantum yield (Φs) of a sample is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)

Where:

  • Φr is the quantum yield of the reference standard.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Step-by-Step Methodology
  • Selection of a Suitable Reference Standard: Choose a reference standard that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H2SO4 (Φf ≈ 0.54) is a common standard for the UV-Vis region.[8]

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference.

    • The slope of these plots is proportional to the quantum yield.

    • Calculate the quantum yield of the sample using the equation provided above, using the slopes of the plots for the sample and the reference.

Experimental Workflow for Relative Quantum Yield Measurement

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare dilute solutions of Sample abs_measure Measure Absorbance (A) at excitation wavelength prep_sample->abs_measure prep_ref Prepare dilute solutions of Reference Standard prep_ref->abs_measure fluor_measure Measure corrected Fluorescence Emission (I) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φf) using comparative equation plot->calculate

Caption: A flowchart illustrating the key steps in the experimental determination of relative fluorescence quantum yield.

Causality Behind Experimental Choices

  • Low Absorbance: Maintaining an absorbance below 0.1 is critical to ensure a linear relationship between absorbance and fluorescence intensity and to minimize re-absorption of emitted fluorescence.

  • Corrected Spectra: Using corrected fluorescence spectra is essential to account for the wavelength-dependent efficiency of the spectrofluorometer's detector and optics, ensuring an accurate representation of the true emission profile.

  • Same Solvent: Using the same solvent for both the sample and the reference minimizes variations in the refractive index and solvent-solute interactions that could affect the quantum yield.

Logical Relationships in Fluorescence

The interplay between molecular structure and environmental factors determines the ultimate fluorescence quantum yield of a naphthoic acid derivative.

Factors Influencing Fluorescence Quantum Yield

G cluster_structure Molecular Structure cluster_environment Environmental Factors QY Fluorescence Quantum Yield (Φf) substituent Substituent Effects (EDG vs. EWG) substituent->QY position Isomeric Position position->QY rigidity Molecular Rigidity rigidity->QY solvent Solvent Polarity solvent->QY ph pH ph->QY temperature Temperature temperature->QY

Sources

A Tale of Two Naphthalenes: A Comparative Guide to 1-Amino-2-naphthol-4-sulfonic acid and 1-Amino-4-methyl-2-naphthoic acid for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and drug development, the naphthalene scaffold serves as a versatile backbone for a multitude of functionalized molecules. This guide offers a detailed comparison of two such derivatives: the well-established dye intermediate, 1-Amino-2-naphthol-4-sulfonic acid, and the lesser-known 1-Amino-4-methyl-2-naphthoic acid. While the former is a workhorse of industrial chemistry with a wealth of experimental data, the latter presents a case study in the predictive power of structural analysis in the absence of extensive empirical evidence.

This document will first delve into the known properties and applications of 1-Amino-2-naphthol-4-sulfonic acid, providing a foundation for understanding its utility. Subsequently, it will address the scarcity of information on 1-Amino-4-methyl-2-naphthoic acid and offer a theoretical, yet chemically-grounded, comparison of the two molecules.

1-Amino-2-naphthol-4-sulfonic acid: The Industrial Staple

1-Amino-2-naphthol-4-sulfonic acid, also known as 1,2,4-Acid, is a crystalline powder that is slightly soluble in water.[1][2] Its primary claim to fame lies in its role as a crucial intermediate in the synthesis of a wide array of azo dyes and pigments.[3][4] The presence of the amino, hydroxyl, and sulfonic acid groups on the naphthalene ring system provides multiple points for chemical modification, making it a versatile building block for creating a diverse palette of colors.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₀H₉NO₄S
Molecular Weight239.25 g/mol [3]
Melting Point295 °C[1]
AppearanceWhite to brown to dark purple crystalline powder[1]
SolubilityVery slightly soluble in water[1]
Key Applications and Performance

The utility of 1-Amino-2-naphthol-4-sulfonic acid is intrinsically linked to its chemical structure. The amino group can be readily diazotized and then coupled with other aromatic compounds to form the characteristic -N=N- azo linkage of azo dyes. The sulfonic acid group imparts water solubility to the final dye molecule, a critical property for dyeing processes in aqueous media. The hydroxyl group can also participate in the chromophoric system and can be used to form metal-complex dyes, which often exhibit enhanced light and wash fastness.[5]

Beyond its role in the dye industry, research has explored other potential applications of 1-Amino-2-naphthol-4-sulfonic acid. For instance, studies have investigated its antioxidant activity, which was found to be enhanced upon complexation with organotin(IV) compounds.[6] This suggests a potential, albeit less explored, role for this compound in the realm of medicinal chemistry or materials science.

1-Amino-4-methyl-2-naphthoic acid: A Theoretical Counterpart

In stark contrast to its sulfonic acid analog, 1-Amino-4-methyl-2-naphthoic acid is not a widely cataloged or studied compound. Extensive searches of chemical databases and scientific literature yield minimal to no information regarding its synthesis, properties, or applications. The available information often pertains to structurally related but distinct molecules such as 4-Amino-1-naphthoic acid or 1-amino-2-naphthoic acid.[7][8]

This lack of empirical data necessitates a theoretical comparison based on the fundamental principles of organic chemistry. By dissecting the structural differences between the two molecules, we can infer their likely divergent properties and potential applications.

Structural and Functional Group Analysis

The key distinctions between 1-Amino-2-naphthol-4-sulfonic acid and 1-Amino-4-methyl-2-naphthoic acid lie in three key positions on the naphthalene ring:

  • The Acidic Group: The most significant difference is the nature of the acidic functional group. 1-Amino-2-naphthol-4-sulfonic acid possesses a sulfonic acid (-SO₃H) group, while 1-Amino-4-methyl-2-naphthoic acid has a carboxylic acid (-COOH) group. Sulfonic acids are significantly more acidic than carboxylic acids. This has profound implications for the water solubility of the parent molecule and any derivatives. The sulfonate salt is highly water-soluble, a key feature for its use in dyes. In contrast, the carboxylate salt would be less water-soluble.

  • The Hydroxyl vs. Methyl Group: At the 2-position, the presence of a hydroxyl group in 1-Amino-2-naphthol-4-sulfonic acid is crucial for its role in forming certain types of dyes and for its potential antioxidant activity. The methyl group in 1-Amino-4-methyl-2-naphthoic acid is less reactive and would primarily contribute to the molecule's lipophilicity (fat-solubility).

  • Positional Isomerism: The functional groups are arranged differently on the naphthalene ring, which would influence the electronic properties and reactivity of each molecule.

A Head-to-Head Theoretical Comparison
Feature1-Amino-2-naphthol-4-sulfonic acid1-Amino-4-methyl-2-naphthoic acid (Predicted)Rationale for Prediction
Acidity High (pKa of sulfonic acid is low)Moderate (pKa of carboxylic acid is higher)Sulfonic acids are stronger acids than carboxylic acids.
Water Solubility Moderate to high (as the salt)Low to moderate (as the salt)Sulfonates are generally more water-soluble than carboxylates. The methyl group would further decrease water solubility.
Reactivity of Amino Group Readily diazotized for azo coupling.Expected to be readily diazotized.The electronic environment of the amino group is similar enough to expect similar reactivity in diazotization reactions.
Potential Applications Azo dye intermediate, potential antioxidant.Building block for medicinal chemistry (e.g., synthesis of kinase inhibitors), organic electronics, or as a ligand for metal complexes.The carboxylic acid functionality is a common feature in many biologically active molecules and can serve as a handle for further chemical modifications. The increased lipophilicity might favor applications where solubility in organic solvents is required.

Experimental Workflows: A Glimpse into Synthesis

While a specific, validated protocol for 1-Amino-4-methyl-2-naphthoic acid is not available, the synthesis of its counterpart, 1-Amino-2-naphthol-4-sulfonic acid, is well-documented. A common route involves the nitrosation of 2-naphthol, followed by reaction with sodium bisulfite and subsequent reduction.[9][10]

Caption: A simplified workflow for the synthesis of 1-Amino-2-naphthol-4-sulfonic acid.

Conclusion: Established Utility vs. Untapped Potential

The comparison between 1-Amino-2-naphthol-4-sulfonic acid and 1-Amino-4-methyl-2-naphthoic acid highlights the difference between a well-characterized industrial chemical and a molecule that, while structurally intriguing, remains largely unexplored. For researchers and drug development professionals, 1-Amino-2-naphthol-4-sulfonic acid offers a reliable and versatile starting material with a predictable reactivity profile. In contrast, 1-Amino-4-methyl-2-naphthoic acid represents a potential, yet unproven, building block. Its predicted properties suggest that it could find utility in areas where increased lipophilicity and a carboxylic acid handle are desirable. The exploration of its synthesis and characterization would be a necessary first step for any researcher interested in unlocking its potential.

This guide underscores the importance of both empirical data and theoretical analysis in the field of chemical science. While the former provides the certainty of proven performance, the latter allows for the rational design and exploration of novel chemical entities.

References

  • PubChem. 1-Amino-2-naphthol-4-sulfonic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Amino-1-naphthoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN101811998A - Preparation method of 1-amino-2-naphthol-4-sulfonic acid.
  • Loba Chemie. 1-AMINO-2-NAPHTHOL-4-SULPHONIC ACID AR. [Link]

  • Google Patents. EP0193492A1 - Process for the preparation of 1-amino-2-naphthol-4-sulfonic acid.
  • Atahan, A., & Durmus, S. (2015). 1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: selective synthesis and photophysical properties. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 149, 992–999.
  • ChemSynthesis. 1-amino-2-naphthoic acid. [Link]

  • FooDB. Showing Compound 4-Amino-2-methyl-1-naphthol (FDB010869). [Link]

  • Fukuda, T., et al. (2025). New amino-naphthoic acid derivatives produced by biological transformation using the deep-sea-derived bacterium Serinicoccus marinus KDM482. The Journal of Antibiotics, 1-4.
  • Al-Amiery, A. A., et al. (2021). Enhanced the Antioxidant Activity of 1-Amino-2-naphthol-4-Sulfonic acid by Complexation with Organotin(IV) Compounds. Annals of the Romanian Society for Cell Biology, 25(4), 1025-1033.
  • Organic Syntheses. 1-amino-2-naphthol-4-sulfonic acid. [Link]

  • Safe, S., et al. (2017). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling. Toxicological Sciences, 155(2), 381-391.

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A Comparative Guide to the UV-Vis Absorption Maxima of 1-Amino-4-methyl-2-naphthoic Acid and Related Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Framework: Understanding the Electronic Transitions of Substituted Naphthalenes

The UV-Vis absorption spectrum of an organic molecule is governed by the electronic transitions between molecular orbitals. For aromatic systems like naphthalene, the absorption bands in the UV-Vis region primarily arise from π→π* transitions. The position and intensity of these absorption maxima are highly sensitive to the nature and position of substituents on the aromatic ring.

In the case of 1-Amino-4-methyl-2-naphthoic acid, we have three key substituents on the naphthalene core:

  • Amino Group (-NH₂): An electron-donating group (EDG) that, through resonance, increases the electron density of the aromatic system. This generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima and often an increase in absorption intensity (hyperchromic effect).

  • Carboxylic Acid Group (-COOH): An electron-withdrawing group (EWG) that can decrease the electron density of the ring. Its effect on the spectrum can be more complex and is influenced by its position relative to other substituents.

  • Methyl Group (-CH₃): A weakly electron-donating group that typically induces a small bathochromic shift.

The interplay of these groups on the naphthalene scaffold will determine the final absorption spectrum. The strong electron-donating amino group is expected to have the most significant influence, likely causing a substantial red shift compared to unsubstituted naphthalene.

Comparative Spectroscopic Data

To predict the absorption maxima of 1-Amino-4-methyl-2-naphthoic acid, we can examine the experimental data for related compounds. The following table summarizes the key spectroscopic data for relevant naphthalene derivatives, providing a basis for our comparative analysis.

CompoundSubstituentsAbsorption Maxima (λmax)SolventReference
2-Naphthoic Acid-COOH236 nm, 280 nm, 334 nmAcidic mobile phase[1]
1-Aminonaphthalene-NH₂~332-333 nm (origin)Gas phase (supersonic jet)[2]
2-Aminonaphthalene-NH₂239 nmAcetonitrile[3]
Naphthalene DiimidesDiimide groups391 nm, 398 nmCH₂Cl₂[4]
2-Amino-1,4-naphthoquinone-NH₂, =ONot specifiedNot specified[5][6]

From this data, we can infer that the amino group in the 1-position of naphthalene causes a significant absorption feature around 332-333 nm.[2] The carboxylic acid group in the 2-position also contributes to absorption in the UV and near-UV regions.[1] Therefore, it is reasonable to predict that 1-Amino-4-methyl-2-naphthoic acid will exhibit a prominent absorption band in the range of 330-360 nm , with additional bands at shorter wavelengths.

The Influence of Solvent Polarity (Solvatochromism)

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism.[7][8][9][10] For molecules with polar functional groups like the amino and carboxylic acid moieties in 1-Amino-4-methyl-2-naphthoic acid, an increase in solvent polarity is expected to cause a shift in the absorption maxima.

  • π→π transitions:* In many cases, an increase in solvent polarity leads to a bathochromic (red) shift for these transitions.

  • n→π transitions:* These transitions, if present (e.g., involving the lone pair of electrons on the nitrogen of the amino group or the oxygens of the carboxylic acid), often exhibit a hypsochromic (blue) shift with increasing solvent polarity.

Therefore, when experimentally determining the UV-Vis spectrum of 1-Amino-4-methyl-2-naphthoic acid, it is crucial to record the spectra in a range of solvents with varying polarities (e.g., hexane, ethanol, acetonitrile, and water) to fully characterize its solvatochromic behavior.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following section provides a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of 1-Amino-4-methyl-2-naphthoic acid.

Materials and Instrumentation
  • Sample: 1-Amino-4-methyl-2-naphthoic acid (ensure high purity)

  • Solvents: Spectroscopic grade hexane, ethanol, acetonitrile, and deionized water.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Sample Preparation
  • Stock Solution: Accurately weigh a small amount of 1-Amino-4-methyl-2-naphthoic acid and dissolve it in a known volume of a suitable solvent (e.g., ethanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.5 - 1.0 AU (Absorbance Units). This ensures the measurement is within the linear range of the Beer-Lambert law.

Data Acquisition
  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with the solvent to be used for the analysis. Place them in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample holder and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

  • Repeat for Different Solvents: Repeat steps 2-4 for each of the selected solvents to investigate solvatochromic effects.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Comparative Analysis prep1 Weigh Compound prep2 Dissolve in Solvent (Stock Solution) prep1->prep2 prep3 Dilute to Working Concentration (Abs < 1.0) prep2->prep3 acq2 Baseline Correction (Solvent vs. Solvent) prep3->acq2 acq1 Instrument Warm-up acq1->acq2 acq3 Measure Sample Spectrum acq2->acq3 acq4 Identify λmax acq3->acq4 anl1 Repeat in Different Solvents acq4->anl1 anl2 Analyze Solvatochromic Shifts anl1->anl2

Caption: Experimental workflow for the determination of UV-Vis absorption maxima.

Visualization of Electronic Transitions

The primary electronic transitions responsible for the UV-Vis absorption in 1-Amino-4-methyl-2-naphthoic acid are π→π* transitions. The following diagram illustrates this concept.

G cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) g_pi π (HOMO) e_pi_star π* (LUMO) g_pi->e_pi_star   hν (Photon Absorption)

Caption: Diagram of a π→π* electronic transition.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of 1-Amino-4-methyl-2-naphthoic acid is not currently published, a thorough analysis of related compounds and theoretical principles allows for a strong prediction of its spectral behavior. The presence of the amino, methyl, and carboxylic acid groups on the naphthalene core suggests that the primary absorption bands will be located in the UV and near-UV regions, with the longest wavelength maximum likely falling in the 330-360 nm range. The provided experimental protocol offers a clear and reliable method for the empirical determination of these values and for characterizing the compound's solvatochromic properties. This guide serves as a valuable resource for researchers working with this and structurally similar molecules, enabling a deeper understanding of their electronic structure and facilitating their application in various scientific endeavors.

References

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Scientific Reports. Available at: [Link]

  • Padhye, M. R., et al. (1955). The effect of substitution on the light absorption of naphthalene. Proceedings of the Indian Academy of Sciences - Section A, 41(6), 297-305.
  • 1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: selective synthesis and photophysical properties. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Structures and UV-Vis Absorption Spectra of 1,8-Naphthalimide Derivatives. (2017). Acta Physico-Chimica Sinica. Available at: [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Molbank. Available at: [Link]

  • UV-visible absorption spectra of the 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in acetonitrile. (n.d.). ResearchGate. Available at: [Link]

  • UV-Vis Spectrum of 2-Naphthoic Acid. (n.d.). SIELC Technologies. Available at: [Link]

  • Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. (2012). Semantic Scholar. Available at: [Link]

  • Synthesis and spectral studies of 2-amino-1,4-naphthoquinone. (2022). ResearchGate. Available at: [Link]

  • High resolution electronic spectroscopy of 1-aminonaphthalene: S-0 and S-1 geometries and S-1<-S-0 transition moment orientations. (1996). The Journal of Chemical Physics. Available at: [Link]

  • 2-Aminonaphthalene. (n.d.). PhotochemCAD. Available at: [Link]

  • Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. (2015). The Journal of Physical Chemistry A. Available at: [Link]

  • UV/Vis absorbance of starting materials 2, 3-diaminonaphthalene,... (n.d.). ResearchGate. Available at: [Link]

  • Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. (2012). SciSpace. Available at: [Link]

  • Synthesis and characteristics of amino acid derivatives of 1,4-naphthoquinone. (2017). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. (2016). DergiPark. Available at: [Link]

  • Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

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Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of 1-Amino-4-methyl-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Our core directive is to ensure safety and regulatory compliance by treating this compound as potentially hazardous until a formal waste determination proves otherwise. This approach is not just a best practice; it is a professional obligation under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

Part 1: The Principle of Prudent Practice - Hazard Assessment and Causality

The molecular structure of 1-Amino-4-methyl-2-naphthoic acid—an aromatic amine and a carboxylic acid derivative—provides critical clues to its potential hazards. Aromatic amines, as a class, are noted for their potential toxicity and are often harmful to aquatic life.[1] The carboxylic acid group suggests potential corrosivity, although this is dependent on its dissociation constant.

An SDS for a related compound, 3-Amino-2-naphthoic acid, indicates that it is harmful if swallowed and causes skin and eye irritation.[2] Therefore, it is logical and necessary to infer that 1-Amino-4-methyl-2-naphthoic acid may present similar hazards. This inference dictates our choice of Personal Protective Equipment (PPE) and our handling procedures, which are designed to prevent exposure and environmental release.

Part 2: The Regulatory Mandate - Your Responsibility as a Generator

Under RCRA, the "cradle-to-grave" responsibility for chemical waste lies with the generator—the laboratory that created it.[3] A cornerstone of this responsibility is the legal requirement to perform an accurate hazardous waste determination for every solid waste generated.[4] This is the most critical step in the disposal process.

The determination involves assessing whether the waste exhibits any of the four characteristics of hazardous waste:

  • Ignitability: The potential to cause fire.

  • Corrosivity: The ability to corrode metal or have a very high or low pH.[5]

  • Reactivity: The tendency to explode or release toxic gases.

  • Toxicity: The presence of specific contaminants that could leach into groundwater.[3]

For a research chemical like 1-Amino-4-methyl-2-naphthoic acid, this determination is made using "generator knowledge"—your understanding of the compound's constituents and properties—or through analytical testing by a qualified laboratory.[5]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 1-Amino-4-methyl-2-naphthoic acid, ensuring each step logically builds upon the last to minimize risk and ensure compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any form (solid, solution, or as waste), the following PPE is mandatory to mitigate the inferred risks of skin/eye irritation and potential toxicity:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.

Step 2: Waste Collection & Segregation

Proper segregation is key to safe and cost-effective disposal.

  • Designate a Waste Container: Use a new, clean container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • Avoid Mixing Waste: Do not mix 1-Amino-4-methyl-2-naphthoic acid waste with any other waste stream. Mixing can trigger unknown chemical reactions and complicates the hazardous waste determination and disposal process.

  • Collect All Forms: This includes surplus solid material, contaminated solutions, and any items used for cleanup, such as contaminated paper towels or weigh boats.

Step 3: Hazardous Waste Labeling

The moment the first drop of waste enters the container, it must be labeled. This is a strict regulatory requirement.

Your institution's Environmental Health & Safety (EH&S) department will provide official hazardous waste labels. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name : "1-Amino-4-methyl-2-naphthoic acid". Do not use abbreviations.

  • Hazard Characteristics : Based on your generator knowledge, tick the appropriate boxes (e.g., "Toxic").

  • Generator Information : Your name, lab location, and contact information.

Step 4: On-Site Storage (Satellite Accumulation Area)

Laboratories may accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) pending pickup for disposal.[6]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Container Management: The waste container must be kept securely closed at all times, except when actively adding waste.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved within three days.

Step 5: Arranging for Final Disposal
  • Contact EH&S: When your experiment is complete or the waste container is full, contact your institution's EH&S department to schedule a waste pickup.

  • Provide Information: Be prepared to provide all information from the hazardous waste label and any other knowledge you have about the compound. EH&S professionals will use this information to ensure the waste is transported and disposed of by a licensed hazardous waste contractor in accordance with all federal and state regulations.

Part 4: Spill and Emergency Procedures

In the event of a small spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Wear the appropriate PPE as described in Step 1.

  • Contain the Spill: If the material is a solid, gently sweep it up to avoid creating dust. If it is a liquid, absorb it with an inert material (e.g., vermiculite or sand).

  • Collect Cleanup Debris: Place all contaminated cleanup materials into your designated hazardous waste container.

  • Clean the Area: Decontaminate the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Data and Workflow Summary

The following table summarizes the critical information for the disposal of 1-Amino-4-methyl-2-naphthoic acid.

ParameterGuidelineRationale & Reference
Primary Regulation Resource Conservation and Recovery Act (RCRA)Governs all hazardous waste from "cradle-to-grave".[3]
Key Responsibility Hazardous Waste DeterminationThe generator is legally required to determine if the waste is hazardous.[4][5]
Inferred Hazards Skin/Eye Irritant, Harmful if Swallowed, Potential Environmental ToxinBased on the structure and data from analogous compounds like 3-Amino-2-naphthoic acid.[1][2]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatStandard precautions for handling potentially irritating and toxic chemicals.
Waste Collection Segregated, compatible, and sealed container (e.g., HDPE)Prevents unknown reactions and ensures compliant disposal.
Waste Labeling Must be labeled immediately with "Hazardous Waste" and full chemical nameA strict requirement under 40 CFR 262.
On-Site Storage In a designated Satellite Accumulation Area (SAA)Complies with EPA regulations for temporary storage in a laboratory.[6]
Disposal Method Via institutional EH&S or a licensed hazardous waste contractorEnsures final disposal is compliant with all federal, state, and local laws.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-Amino-4-methyl-2-naphthoic acid.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposal Start Waste Generation (1-Amino-4-methyl-2-naphthoic acid) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Container Step 2: Use Segregated, Compatible Waste Container PPE->Container Label Step 3: Apply & Complete Hazardous Waste Label Container->Label SAA Step 4: Store in Designated Satellite Accumulation Area (SAA) Label->SAA Check Container Full or Project Complete? SAA->Check Check->SAA No Contact Step 5: Contact Environmental Health & Safety (EH&S) Check->Contact Yes Pickup EH&S Pickup for Compliant Off-site Disposal Contact->Pickup End Disposal Complete Pickup->End

Caption: Disposal workflow for 1-Amino-4-methyl-2-naphthoic acid.

References

  • PubChem. (n.d.). 1-Amino-2-naphthol-4-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (2024). Safety Data Sheet: 1-AMINO-2-NAPHTHOL-4-SULPHONIC ACID AR. Retrieved from [Link]

  • Gryta, M., & Bastrzyk, J. (2021). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Membranes, 11(9), 693. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1-Amino-2-hydroxy-4-naphthalenesulfonic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. Retrieved from [Link]

  • The Safety Guys. (2025). How to Determine and Manage Hazardous Chemical Waste in Your Lab. Lab Manager. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of Aromatic Amino-derivatives from Aqueous Solutions Using Polymeric Supports. Retrieved from [Link]

  • U.S. Government Publishing Office. (2016). 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. Electronic Code of Federal Regulations. Retrieved from [Link]

  • The Japan Society for Adsorption. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-amino-2-naphthol-4-sulfonic acid. Retrieved from [Link]

  • SlideShare. (n.d.). Amino Acids Metabolism: Disposal of Nitrogen. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2024). Hazardous Waste Determination. Retrieved from [Link]

  • Connecticut Department of Energy & Environmental Protection. (2023). Hazardous Waste Determinations. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-Amino-4-methyl-2-naphthoic Acid

[1][2]

Part 1: Executive Safety Directive

Treat this compound as a sensitizing aromatic amine. While specific toxicological data for 1-Amino-4-methyl-2-naphthoic acid may be limited compared to commodity chemicals, its structure—a naphthalene ring substituted with an amino group and a carboxylic acid—dictates its safety profile.[1] It combines the inhalation risks of fine organic dusts with the biological activity of aromatic amines (potential sensitization and transdermal absorption).

Immediate Action Required:

  • Zero Skin Contact: The lipophilic naphthalene ring facilitates absorption through the skin. Standard single-layer latex gloves are insufficient .[1]

  • Containment: All weighing and transfer operations must occur within a certified chemical fume hood.

  • Decontamination: Acidic washes are ineffective for surface cleaning due to the amphoteric nature (amino + acid groups); use surfactant-based detergents followed by a solvent wipe.[1]

Part 2: Hazard Architecture & Risk Assessment[2]

To understand the PPE requirements, we must analyze the molecule's "Hazard Architecture."

Structural FeatureAssociated HazardH-Code Proxy*
Naphthalene Ring Lipophilicity; allows permeation through cell membranes and standard glove materials.[1]H315 (Skin Irrit.)[2]
Primary Amine (-NH₂) Chemical sensitization; potential for oxidation to toxic metabolites; basicity.[1]H317 (Skin Sens.), H319 (Eye Irrit.)[3]
Carboxylic Acid (-COOH) Localized pH irritation to mucous membranes (eyes/lungs).[1]H335 (Resp. Irrit.)
Physical State (Solid) Electrostatic dust generation; inhalation risk.--

*Note: In the absence of a substance-specific harmonized GHS classification, these codes represent the "Precautionary Principle" based on Structure-Activity Relationships (SAR) of analogous naphthoic acids [1].[1]

Part 3: PPE Technical Specifications[2]

This matrix replaces generic advice with permeation-based logic.

Hand Protection (Critical Control Point)

Aromatic amines are known to permeate nitrile rubber over time. The "methyl" group on the ring adds lipophilicity, potentially accelerating breakthrough compared to simple naphthoic acid.

OperationRecommended Glove SystemRationale
Standard Handling (Weighing, Transfer)Double Nitrile (Outer: 5 mil, Inner: 4 mil)The air gap between layers traps permeating molecules.[1] Change outer glove every 30 mins or immediately upon splash.
Solution Phase (Dissolved in DCM, THF, or DMSO)Laminate / Barrier (e.g., Silver Shield®) under NitrileOrganic solvents act as a "carrier," driving the amine through nitrile in seconds. Laminate offers >4hr breakthrough protection [2].
Trace Cleanup Thick Neoprene or Nitrile (>8 mil)Mechanical durability required during scrubbing.[1]
Respiratory Protection[5]
  • Primary Control: Engineering controls (Fume Hood) are the first line of defense.

  • Secondary Control (PPE):

    • Solid Handling:N95 or P95 disposable respirator (if outside hood for maintenance).

    • Spill Cleanup:Half-face respirator with P100/OV cartridges .[1] The Organic Vapor (OV) filter is necessary because amine odors can be distinct and indicate breakthrough, while the P100 handles the dust.

Ocular & Body Protection[2]
  • Eyes: Chemical Splash Goggles (indirect vent).[1] Safety glasses are insufficient for fine powders which can drift around lenses.

  • Body: Tyvek® Lab Coat (or similar bonded olefin).[1] Cotton coats can trap dust in the fibers, creating a secondary exposure source in the laundry.

Part 4: Operational Workflow & Visualization[2]

PPE Decision Logic

Use this decision tree to determine the required glove configuration based on your specific experimental state.

PPE_Decision_TreeStartSTART: Handling 1-Amino-4-methyl-2-naphthoic acidStateWhat is the physical state?Start->StateSolidSolid / PowderState->SolidLiquidSolution / Mother LiquorState->LiquidProtocolAPROTOCOL A:Double Nitrile Gloves(Change every 30 mins)Solid->ProtocolAWeighing/TransferSolventCheckIs the solvent highly permeating?(DCM, Chloroform, THF, DMSO)Liquid->SolventCheckProtocolBPROTOCOL B:Laminate (Silver Shield) Liner+ Outer Nitrile GloveSolventCheck->ProtocolBYesProtocolCPROTOCOL C:Double Nitrile (Thick)Change immediately on splashSolventCheck->ProtocolCNo (Water/Methanol)

Figure 1: Glove Selection Decision Tree based on physical state and solvent carrier risks.[1]

Handling Protocol (Step-by-Step)

Step 1: Preparation

  • Don Tyvek lab coat and safety goggles.

  • Inspect the fume hood; ensure airflow is >100 fpm.

  • Static Control: Use an antistatic gun or wipe on the weighing spatula. Naphthoic acid derivatives are prone to static charge, which causes "jumping" of powder [3].

Step 2: Weighing & Transfer

  • Place a disposable balance draft shield or secondary containment tray inside the hood.

  • Never weigh this chemical on an open bench.[1]

  • Use a pre-weighed vial approach: Tare the vial, add solid inside the hood, cap tightly, and then weigh the sealed vial outside if necessary.

Step 3: Reaction Setup

  • Add solvent slowly. The heat of solution (exotherm) is generally low, but solvation can liberate trapped dust.

  • If heating is required, ensure a reflux condenser is fitted before heating begins to prevent sublimation or vapor release.

Part 5: Emergency & Disposal Logistics[2]

Spill Management
  • Dry Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with water/surfactant) to suppress dust, then scoop into a waste bag.

  • Wet Spill: Absorb with vermiculite or sand.

  • Decontamination:

    • Wipe surface with 5% aqueous surfactant (soap water) to lift solids.

    • Follow with Isopropanol wipe to solubilize remaining organic residue.

    • Note: Avoid using bleach (Hypochlorite) initially, as it can react with the primary amine to form chloramines (toxic vapors).

Waste Disposal
  • Classification: Segregate as "Hazardous Organic Solid" or "Basic Organic Waste" depending on your facility's coding.

  • Labeling: Clearly mark "Contains Aromatic Amines - Potential Sensitizer."[1]

  • Container: High-density polyethylene (HDPE) is compatible.[1]

References

  • PubChem. (n.d.). 4-Amino-1-naphthoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2023). Quick Selection Guide to Chemical Protective Clothing. Wiley. (General reference for aromatic amine permeation logic).

  • Occupational Safety and Health Administration (OSHA). Combustible Dust in Industry: Preventing and Mitigating the Effects of Fire and Explosions. Retrieved from [Link]

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